Product packaging for 5-Chlorobicyclo[2.2.1]hept-2-ene(Cat. No.:CAS No. 4313-36-4)

5-Chlorobicyclo[2.2.1]hept-2-ene

Cat. No.: B12116105
CAS No.: 4313-36-4
M. Wt: 128.60 g/mol
InChI Key: PSCJIEZOAFAQRM-UHFFFAOYSA-N
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Description

5-Chlorobicyclo[2.2.1]hept-2-ene (CAS 3721-19-5), with the molecular formula C7H9Cl and a molecular weight of 128.60 g/mol, is a chlorinated derivative of the foundational norbornene (bicyclo[2.2.1]hept-2-ene) scaffold . This rigid, bicyclic framework is a cornerstone in organic chemistry, prized for its inherent ring strain and well-defined stereochemistry, which provides a unique platform for studying reaction mechanisms and stereochemical outcomes . The compound exists as two primary stereoisomers, exo and endo, with the exo isomer being designated under CAS 3721-19-5 . The reactivity of this compound is characterized by two key features: the strained carbon-carbon double bond and the carbon-chlorine bond . The double bond readily participates in addition reactions and is a key monomer in Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating functional polymers and advanced materials . Concurrently, the chlorine atom acts as a superior leaving group, enabling a wide range of nucleophilic substitution reactions. This allows researchers to introduce various functional groups—such as hydroxyl, alkoxide, or amine—making it a versatile and valuable synthetic intermediate for constructing more complex, functionalized norbornene derivatives . The synthesis of this compound is typically achieved via the Diels-Alder reaction between cyclopentadiene and a chlorinated dienophile like vinyl chloride . This reaction can be performed under thermal conditions or accelerated with Lewis acid catalysts, with the latter often improving efficiency and yield . The rigid bicyclic framework imparts a high degree of stereochemical control in subsequent reactions, making this compound an essential building block for stereoselective synthesis in pharmaceutical, agrochemical, and materials science research . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9Cl B12116105 5-Chlorobicyclo[2.2.1]hept-2-ene CAS No. 4313-36-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4313-36-4

Molecular Formula

C7H9Cl

Molecular Weight

128.60 g/mol

IUPAC Name

5-chlorobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H9Cl/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2

InChI Key

PSCJIEZOAFAQRM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorobicyclo[2.2.1]hept-2-ene, also known as 5-chloronorbornene, is a halogenated bicyclic organic compound. Its strained ring system and the presence of a chlorine atom and a double bond make it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available experimental and computational data. The compound exists as two stereoisomers, endo-5-Chlorobicyclo[2.2.1]hept-2-ene and exo-5-Chlorobicyclo[2.2.1]hept-2-ene, which can exhibit different properties and reactivity.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while computational data is readily available, experimental values for some properties are not extensively reported in the literature.

Table 1: General and Computed Physical and Chemical Properties [1][2][3][4]

PropertyValueSource
Molecular Formula C₇H₉ClPubChem[1]
Molecular Weight 128.60 g/mol PubChem[1]
CAS Number 3721-18-4 (endo)[3], 3721-19-5 (exo)[5]NIST WebBook[3][5]
IUPAC Name This compoundPubChem[1]
XLogP3 2.1PubChem (Computed)[2]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 0PubChem (Computed)[1]
Rotatable Bond Count 0PubChem (Computed)[1]

Table 2: Experimental and Predicted Thermodynamic Properties

PropertyValueIsomerSource
Boiling Point Not available--
Melting Point Not available--
Density Not available--
Standard Gibbs free energy of formation (ΔfG°) 127.78 kJ/molexoCheméo (Predicted)[6]

Experimental Protocols

Synthesis of this compound via Diels-Alder Reaction

The primary method for synthesizing the bicyclo[2.2.1]heptene framework is the Diels-Alder reaction. For this compound, this involves the [4+2] cycloaddition of cyclopentadiene with vinyl chloride. Due to the volatility of vinyl chloride, this reaction is typically carried out in a sealed vessel at elevated temperatures.

General Protocol:

  • Preparation of Cyclopentadiene: Cyclopentadiene is generated by the thermal cracking of its dimer, dicyclopentadiene. This is typically done by heating dicyclopentadiene to its boiling point (around 170 °C) and collecting the monomeric cyclopentadiene by distillation. The monomer must be kept cold and used relatively quickly as it readily dimerizes back.

  • Cycloaddition Reaction: The freshly distilled cyclopentadiene is reacted with vinyl chloride in a sealed pressure vessel. The reaction mixture is heated to a temperature typically in the range of 150-200 °C. The pressure inside the vessel will increase due to the vapor pressure of the reactants at this temperature. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: After cooling the reaction vessel, the excess vinyl chloride and any unreacted cyclopentadiene are carefully vented. The resulting crude product, a mixture of endo and exo isomers, is then purified. Purification can be achieved by fractional distillation under reduced pressure. The ratio of endo to exo products is dependent on the reaction conditions, with the endo isomer generally being the kinetically favored product in Diels-Alder reactions.

Note: This is a generalized protocol and should be adapted based on specific laboratory safety procedures and equipment. The handling of volatile and flammable reactants under pressure requires appropriate safety precautions.

Spectroscopic Data

Detailed spectroscopic data for the parent this compound is not fully available in the provided search results. However, data for a closely related derivative, 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide , provides insight into the expected spectral characteristics.

Table 3: Spectroscopic Data for 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide [1]

SpectroscopyData
¹H NMR (CDCl₃) δ 6.24 (br s, 1H, NH), 5.40 (br s, 1H, NH), 2.82 (ddd, J = 2.8, 4.5, 13.6 Hz, 1H, H-3endo), 2.60 (br d, J = 4.0 Hz 1H, H-1), 2.31 (br t, J = 4.4 Hz, 1H, H-4), 2.13 (m, J = 3.0, 9.2, 12.4 Hz, 1H, H-6endo), 1.78 (br d, J = 10.2 Hz, 1H, H-7A), 1.62 (m, J 4 and 8-8.7, 12.3 Hz, 1H, H-6exo), 1.53 (br d, J = 13.5 Hz, 1H, H-5exo), 1.49 (m, 1H, H-3exo), 1.38 (m, J = 3.4, 10.2, 1H, H-7B), 1.34 (m, J = 2.3, 8.9, 11.3, 1H, H-5endo)
¹³C NMR (CDCl₃) δ 174.9 (C-amide), 75.7 (C-2), 49.0 (C-1), 44.8 (C-4), 38.2, 36.8, 28.3, 25.2
IR (KBr) 3406, 3295, 3181, 2957, 2873, 1662, 1608, 1386, 769, 589 cm⁻¹
Mass Spectrometry m/z 174 (M⁺, 31%), 138 (M⁺-Cl, 30%), 129 (18%), 106 (100%)

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay of its strained bicyclic structure, the reactive double bond, and the chloro substituent.

  • Diels-Alder Reaction: As a substituted alkene, this compound can potentially act as a dienophile in Diels-Alder reactions with suitable dienes, although its reactivity may be influenced by the chloro group.

  • Addition Reactions: The double bond readily undergoes addition reactions. For example, addition of arenesulphenyl chlorides to related 2-methylenebicyclo[2.2.1]hept-5-ene occurs at the endocyclic double bond.[7]

  • Polymerization: Like other norbornene derivatives, this compound can undergo ring-opening metathesis polymerization (ROMP) to produce polymers with potentially unique properties.

  • Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, although the reactivity is influenced by its position (endo or exo) and the strained nature of the bicyclic system.

  • Grignard Reaction: The formation of a Grignard reagent from this compound can be challenging due to the potential for side reactions. In a related bicyclo[2.2.1]heptane system, a Grignard reaction led to dehydrochlorination and rearrangement rather than addition to a ketone.[8]

Biological Activity and Toxicology

There is no specific information available in the provided search results regarding the biological activity or signaling pathways of this compound. However, chloro-organic compounds as a class are known for their potential toxicity and persistence in the environment.[9] Chlorinated aromatic hydrocarbons can elicit a range of toxic effects, and while this compound is not aromatic, its chlorinated nature warrants careful handling and assessment of its toxicological profile in any application. The bicyclo[2.2.1]heptane framework is a structural motif in some biologically active compounds and has been used as a scaffold in the synthesis of prostaglandin and terpene analogs.[1]

Visualizations

Since no specific signaling pathways involving this compound have been identified, the following diagram illustrates the logical workflow of its synthesis via the Diels-Alder reaction and the resulting stereochemical outcomes.

Diels_Alder_Synthesis Synthesis of this compound via Diels-Alder Reaction cluster_TS Transition States Cyclopentadiene Cyclopentadiene Reaction [4+2] Cycloaddition (High Temperature & Pressure) Cyclopentadiene->Reaction VinylChloride Vinyl Chloride VinylChloride->Reaction Endo_TS Endo Transition State (Kinetic Control) Reaction->Endo_TS Favored kinetically Exo_TS Exo Transition State (Thermodynamic Control) Reaction->Exo_TS Favored thermodynamically Endo_Product endo-5-Chlorobicyclo[2.2.1]hept-2-ene (Major Product at lower temp.) Endo_TS->Endo_Product Exo_Product exo-5-Chlorobicyclo[2.2.1]hept-2-ene (More Stable Isomer) Exo_TS->Exo_Product Characterization_Workflow Characterization Workflow for this compound cluster_Spectroscopy Spectroscopic Analysis Crude_Product Crude Diels-Alder Product (endo/exo mixture) Purification Purification (e.g., Fractional Distillation) Crude_Product->Purification Isomers Separated or Enriched endo and exo Isomers Purification->Isomers NMR NMR Spectroscopy (¹H and ¹³C) Isomers->NMR IR Infrared (IR) Spectroscopy Isomers->IR MS Mass Spectrometry (MS) Isomers->MS Structure_Confirmation Structure Confirmation and Isomer Ratio Determination NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

References

Technical Guide: Structure Elucidation of 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 5-Chlorobicyclo[2.2.1]hept-2-ene, a halogenated bicyclic alkene. This molecule exists as two stereoisomers, endo and exo, the formation of which is governed by the stereoselectivity of the Diels-Alder reaction used in its synthesis. The elucidation of their precise structures relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

This compound is a chlorinated derivative of norbornene. The bicyclic ring system imparts significant ring strain, influencing its reactivity. The presence of a chlorine atom at the C5 position introduces a stereocenter, leading to the formation of endo and exo diastereomers.

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₉Cl[1][2]
Molecular Weight128.60 g/mol [1][2]
CAS Number (endo)3721-18-4[1]
CAS Number (exo)3721-19-5[2]

Synthesis via Diels-Alder Reaction

The primary synthetic route to this compound is the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene and vinyl chloride. The stereochemical outcome of this reaction, yielding a mixture of endo and exo products, is influenced by kinetic and thermodynamic control. Typically, the endo isomer is the kinetically favored product due to secondary orbital interactions.

Diels_Alder_Synthesis cluster_reactants Reactants cluster_products Products Cyclopentadiene Cyclopentadiene DielsAlder + Cyclopentadiene->DielsAlder VinylChloride Vinyl Chloride VinylChloride->DielsAlder EndoProduct endo-5-Chlorobicyclo[2.2.1]hept-2-ene ExoProduct exo-5-Chlorobicyclo[2.2.1]hept-2-ene DielsAlder->EndoProduct Kinetic Product DielsAlder->ExoProduct Thermodynamic Product

Figure 1: Diels-Alder synthesis of this compound isomers.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for similar Diels-Alder reactions involving cyclopentadiene.

  • Preparation of Cyclopentadiene: Cyclopentadiene is generated fresh by the thermal cracking of dicyclopentadiene. Dicyclopentadiene is heated to its boiling point (~170 °C), and the resulting monomeric cyclopentadiene is collected by distillation at a lower temperature (~40-42 °C). The collected cyclopentadiene should be kept cold and used promptly due to its propensity to dimerize.

  • Diels-Alder Reaction: A solution of freshly distilled cyclopentadiene in a suitable solvent (e.g., benzene or toluene) is prepared in a pressure-rated reaction vessel. Vinyl chloride is then introduced into the reaction mixture. The vessel is sealed and heated. The reaction progress can be monitored by Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product, a mixture of endo and exo isomers, can be purified and the isomers separated by fractional distillation or column chromatography on silica gel.

Spectroscopic Data for Structure Elucidation

The definitive identification and differentiation of the endo and exo isomers of this compound are achieved through the analysis of their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the endo and exo isomers due to the distinct chemical environments of the protons and carbons in the rigid bicyclic structure. The predicted chemical shifts can serve as a guide for spectral interpretation.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

Protonexo-Isomer (Predicted δ)endo-Isomer (Predicted δ)
H1~3.0~3.2
H2/H3~6.1~6.0
H4~2.8~2.9
H5~3.8 (endo)~4.2 (exo)
H6 (exo)~2.0~2.1
H6 (endo)~1.4~1.5
H7 (syn)~1.6~1.7
H7 (anti)~1.3~1.4

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

CarbonPredicted Chemical Shift (δ)
C1~45 - 50
C2/C3~135 - 140
C4~48 - 53
C5~60 - 65
C6~38 - 43
C7~45 - 50
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A sample of the purified isomer (~5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are used. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key absorptions for this compound are associated with the C=C double bond, C-H bonds, and the C-Cl bond.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C=C (alkene)Stretch1620 - 1680Medium
=C-H (alkene)Stretch3010 - 3100Medium
C-H (alkane)Stretch2850 - 3000Strong
C-ClStretch600 - 800Strong
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the liquid sample is placed between two KBr plates to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., CCl₄) can be prepared and placed in a salt cell.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 5: Expected Mass Spectrometry Data for this compound

Ionm/z (for ³⁵Cl)m/z (for ³⁷Cl)Relative Abundance
[M]⁺128130~3:1
[M-Cl]⁺93--
[C₅H₆]⁺ (Cyclopentadiene)66--

A common fragmentation pathway involves the retro-Diels-Alder reaction, leading to the formation of a cyclopentadiene radical cation (m/z 66).

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a GC-MS system.

  • Ionization and Analysis: Electron Ionization (EI) is a common method for generating the mass spectrum. The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of experiments and data analysis.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structure Confirmation Synthesis Diels-Alder Reaction (Cyclopentadiene + Vinyl Chloride) Purification Purification (Distillation/Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS_Analysis Determine Molecular Weight & Isotopic Pattern MS->MS_Analysis IR_Analysis Identify Functional Groups (C=C, C-Cl) IR->IR_Analysis NMR_Analysis Determine Connectivity & Stereochemistry (endo/exo) NMR->NMR_Analysis Structure Elucidated Structure of This compound MS_Analysis->Structure IR_Analysis->Structure NMR_Analysis->Structure

Figure 2: Workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of endo- and exo-5-Chlorobicyclo[2.2.1]hept-2-ene is a paradigmatic example of applying modern spectroscopic techniques to confirm the outcome of a stereoselective chemical synthesis. The combined data from NMR, IR, and Mass Spectrometry provide unambiguous evidence for the molecular formula, connectivity, and, most importantly, the stereochemistry of these bicyclic isomers. This detailed structural information is crucial for understanding their reactivity and potential applications in various fields of chemical research and development.

References

An In-depth Technical Guide to 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorobicyclo[2.2.1]hept-2-ene, also known as 5-chloronorbornene, is a halogenated bicyclic organic compound. Its strained ring system and the presence of a reactive chlorine atom make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound exists as different stereoisomers, each with a unique CAS number. The general structure encompasses endo and exo isomers. The key identifiers and physicochemical properties are summarized below.

Compound Identification
Isomer/MixtureCAS Number
This compound (unspecified)3721-18-4, 3721-19-5[1]
(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene856766-84-2[2]
endo-5-Chlorobicyclo[2.2.1]hept-2-ene3721-18-4[3]
exo-5-Chlorobicyclo[2.2.1]hept-2-ene3721-19-5
Physicochemical Data
PropertyValue
Molecular FormulaC₇H₉Cl[1][3]
Molecular Weight128.60 g/mol [1]
XLogP32.1
Exact Mass128.0392780 Da[1]

Synthesis and Reactions

The reactivity of this compound is characterized by transformations of the double bond and substitution of the chlorine atom. It serves as a precursor for various bicyclic compounds with applications in medicinal chemistry.

Application in Drug Development: Synthesis of GABA Derivatives

A notable application of a derivative of this compound is in the synthesis of γ-aminobutyric acid (GABA) analogues that act as inhibitors of branched-chain aminotransferase 1 (BCAT1).[4] BCAT1 is a potential target for certain cancers. The bicyclic scaffold of this compound provides a rigid framework for the design of these inhibitors.

The synthetic pathway to these GABA derivatives involves the use of (1S,4S)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile as a starting material.[4] This highlights the role of chlorinated bicyclic compounds in generating structurally complex molecules with potential therapeutic value.

Spectroscopic Data

Mass spectrometry data for endo-5-Chlorobicyclo[2.2.1]hept-2-ene shows several characteristic fragment ions.[3]

IonAppearance Energy (eV)
C₅H₆⁺9.75 ± 0.15
C₆H₅⁺13.0 ± 0.3
C₆H₇⁺10.9 ± 0.15
C₇H₇⁺12.5 ± 0.3
C₇H₉⁺11.0 ± 0.15

Logical Workflow for Synthesis and Application

The following diagram illustrates a generalized workflow from the synthesis of a this compound derivative to its potential application in the development of enzyme inhibitors.

G A Cyclopentadiene C Diels-Alder Reaction A->C B Chlorinated Dienophile B->C D This compound Derivative C->D E Further Chemical Modifications D->E F GABA Analogue Synthesis E->F G BCAT1 Inhibition Assay F->G H Lead Compound for Cancer Therapy G->H

Caption: Synthetic and application workflow for this compound derivatives.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its rigid bicyclic structure serves as a valuable scaffold for the design of novel therapeutic agents. Further research into the synthesis and reactions of this compound is warranted to fully explore its synthetic utility and expand its applications in drug discovery.

References

An In-Depth Technical Guide to the Stereoisomers of 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 5-Chlorobicyclo[2.2.1]hept-2-ene, a bridged bicyclic compound of interest in synthetic organic chemistry. Due to its rigid framework and defined stereochemistry, this molecule and its derivatives serve as valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This document details the synthesis, characterization, and relevant reaction mechanisms of its stereoisomers.

Introduction to Stereoisomerism in this compound

This compound, also known as 5-chloronorbornene, possesses a chiral bicyclic structure. The presence of multiple stereocenters gives rise to several stereoisomers. The primary source of isomerism is the relative orientation of the chlorine substituent at the C5 position, leading to endo and exo diastereomers. Furthermore, each of these diastereomers is chiral and exists as a pair of enantiomers. Therefore, there are a total of four stereoisomers for this compound:

  • (1R,4S,5R)-5-Chloro-bicyclo[2.2.1]hept-2-ene (exo) and (1S,4R,5S)-5-Chloro-bicyclo[2.2.1]hept-2-ene (exo)

  • (1R,4S,5S)-5-Chloro-bicyclo[2.2.1]hept-2-ene (endo) and (1S,4R,5R)-5-Chloro-bicyclo[2.2.1]hept-2-ene (endo)

The structural rigidity of the bicyclo[2.2.1]heptene framework makes these stereoisomers stable and isolable, allowing for their individual study and application in stereoselective synthesis.

Synthesis of Stereoisomers

The primary route for the synthesis of this compound is the Diels-Alder reaction between cyclopentadiene and vinyl chloride. The stereochemical outcome of this [4+2] cycloaddition, specifically the ratio of endo to exo products, is influenced by kinetic and thermodynamic factors.

Generally, the endo isomer is the kinetically favored product due to secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile.[1][2] However, the exo isomer is typically the thermodynamically more stable product due to reduced steric hindrance.[3] The reaction conditions, such as temperature and the presence of Lewis acid catalysts, can be manipulated to favor one diastereomer over the other.[2]

Experimental Protocol: Diels-Alder Cycloaddition

A general procedure for the Diels-Alder reaction to synthesize a mixture of endo- and exo-5-Chlorobicyclo[2.2.1]hept-2-ene is as follows:

  • Reactant Preparation: Freshly cracked cyclopentadiene (obtained from the pyrolysis of dicyclopentadiene) is used as the diene. Vinyl chloride is the dienophile.

  • Reaction Setup: The reaction is typically carried out in a sealed pressure vessel due to the gaseous nature of vinyl chloride. A suitable solvent, such as toluene or dichloromethane, can be used.

  • Reaction Conditions: The reactants are heated to a temperature range of 150-200 °C for several hours. The pressure inside the vessel will increase due to the vapor pressure of the reactants and solvent.

  • Work-up and Purification: After cooling, the reaction mixture is carefully vented. The solvent is removed under reduced pressure. The resulting crude product, a mixture of endo and exo isomers, can be purified and the isomers separated by fractional distillation or column chromatography.

Chiral Resolution of Enantiomers

Experimental Protocol: Chiral Resolution (Adapted)

  • Stationary Phase: A chiral stationary phase, such as microcrystalline cellulose triacetate, is packed into a chromatography column.[4]

  • Mobile Phase: A suitable mobile phase, for instance, a mixture of ethanol and water, is used to elute the racemic mixture through the column.[4]

  • Separation: The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their subsequent separation.

  • Detection and Collection: The eluting enantiomers can be detected using a UV detector (if applicable) or by collecting fractions and analyzing them by polarimetry.

Quantitative Data of Stereoisomers

Precise experimental data for all four individual stereoisomers of this compound is scarce in the public domain. However, data for the endo and exo diastereomers as mixtures or for specific enantiomers of related compounds are available and can provide valuable insights. The following table summarizes the available and computed data.

Propertyendo-5-Chlorobicyclo[2.2.1]hept-2-eneexo-5-Chlorobicyclo[2.2.1]hept-2-ene
Molecular Formula C₇H₉Cl[5]C₇H₉Cl[6]
Molecular Weight 128.60 g/mol [5]128.60 g/mol [6]
CAS Number 3721-18-4[5]3721-19-5[6]
Computed XLogP3 2.12.1
Specific Rotation ([α]D) Data not availableData not available

Note: Specific rotation data for the enantiomers of the closely related 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide have been reported as [α]D = +60° and -60° (c 0.4, CHCl3) for the (+)-(1R,2R,4R) and (-)-(1S,2S,4S) enantiomers, respectively.[4]

Spectroscopic Characterization

Reaction Mechanisms

The rigid bicyclic framework of this compound influences its reactivity, particularly in reactions involving the C-Cl bond. Solvolysis reactions of this compound and its analogs have been studied to understand the formation and stability of carbocation intermediates.

Solvolysis Mechanism

The solvolysis of this compound typically proceeds through a carbocationic intermediate. The departure of the chloride leaving group can be assisted by the solvent. The resulting bicyclic carbocation can then be attacked by a nucleophile (the solvent) from either the endo or exo face, potentially leading to a mixture of products. The stereochemical outcome of the solvolysis is dependent on the stability of the intermediate carbocation and the steric accessibility of the two faces.

Solvolysis_Mechanism Reactant This compound Carbocation Bicyclo[2.2.1]hept-2-en-5-yl cation Reactant->Carbocation - Cl⁻ Product_Exo exo-Solvolysis Product Carbocation->Product_Exo + Nu⁻ (exo attack) Product_Endo endo-Solvolysis Product Carbocation->Product_Endo + Nu⁻ (endo attack)

Caption: Solvolysis mechanism of this compound.

Experimental Workflows

The overall workflow for the synthesis and characterization of the stereoisomers of this compound involves several key stages, from the initial cycloaddition to the final analysis of the separated isomers.

Experimental_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization DielsAlder Diels-Alder Reaction (Cyclopentadiene + Vinyl Chloride) Mixture endo/exo Mixture DielsAlder->Mixture DiastereomerSep Diastereomer Separation (e.g., Fractional Distillation) Mixture->DiastereomerSep EnantiomerSep Enantiomer Resolution (Chiral Chromatography) DiastereomerSep->EnantiomerSep Spectroscopy Spectroscopic Analysis (NMR, IR, MS) EnantiomerSep->Spectroscopy Polarimetry Polarimetry (Specific Rotation) EnantiomerSep->Polarimetry

Caption: Workflow for synthesis and characterization of stereoisomers.

Conclusion

The stereoisomers of this compound represent a fascinating and synthetically useful class of compounds. Their rigid, well-defined three-dimensional structures make them ideal starting materials for the stereocontrolled synthesis of complex target molecules. While the synthesis of the diastereomeric mixture is straightforward via the Diels-Alder reaction, the separation of all four stereoisomers requires specialized techniques. Further research to fully characterize the physical and chemical properties of the individual enantiomers would be highly beneficial for their broader application in drug development and materials science.

References

molecular weight of 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 5-Chlorobicyclo[2.2.1]hept-2-ene

Introduction

This compound, also known as 5-chloronorbornene, is a halogenated bicyclic organic compound. Its rigid, strained ring system and the presence of both a double bond and a reactive chlorine atom make it a valuable intermediate in organic synthesis. The bicyclo[2.2.1]heptane framework is a key structural motif found in various natural products and serves as a versatile starting material for the synthesis of complex molecules, including pharmaceuticals and conformationally constrained analogues of bioactive compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications relevant to researchers in chemistry and drug development. The compound exists as two stereoisomers, exo and endo, which can exhibit different reactivity and properties.[2][3][4]

Physicochemical and Computed Properties

The fundamental properties of this compound have been determined through various computational and experimental methods. These quantitative data are crucial for its application in synthetic chemistry and for predicting its behavior in different chemical environments.

PropertyValueSource(s)
Molecular Formula C₇H₉Cl[2][3][4][5]
Molecular Weight 128.60 g/mol 128.599 g/mol [2][5][6] [3][4]
CAS Number 3721-18-4 (endo) 3721-19-5 (exo)[3][4]
IUPAC Name This compound[2]
Exact Mass 128.0392780 Da[2][5]
XLogP3-AA (LogP) 2.1[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]
Rotatable Bond Count 0[2]
Topological Polar Surface Area 0 Ų[2]
Heavy Atom Count 8[2]

Synthesis and Experimental Protocols

The primary route for synthesizing the bicyclo[2.2.1]hept-2-ene core is the Diels-Alder reaction, a powerful [4+2] cycloaddition. This involves the reaction of cyclopentadiene (a conjugated diene) with a suitable dienophile. For the synthesis of chlorinated derivatives, a chloro-substituted alkene is used.

Experimental Protocol: Synthesis of a Related Derivative via Diels-Alder Reaction

While a specific protocol for this compound is not detailed in the provided results, the synthesis of (1S,4S)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile illustrates the typical methodology.[7][8] This procedure is adaptable for the synthesis of the parent compound by selecting the appropriate chloro-alkene dienophile.

Reaction: Cyclopentadiene + 2-Chloroacrylonitrile → (1S,4S)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile

Materials:

  • Freshly distilled cyclopentadiene

  • 2-Chloroacrylonitrile (CH₂=C(Cl)CN)

  • Benzene (or another suitable inert solvent)

  • Nitrogen gas supply

  • Standard reflux apparatus

  • Rotary evaporator

Procedure:

  • A solution of freshly distilled cyclopentadiene (1.25 molar equivalents) is prepared in benzene in a round-bottom flask equipped with a condenser and a nitrogen inlet.

  • 2-Chloroacrylonitrile (1.0 molar equivalent) is added to the stirred solution.[8]

  • The reaction mixture is heated to reflux under a nitrogen atmosphere.[8]

  • The reaction is monitored for completion using Thin-Layer Chromatography (TLC). The process typically requires several hours (e.g., 36 hours).[8]

  • Upon completion, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which can be used in subsequent steps or purified further by column chromatography.[8]

G cluster_reactants Reactant1 Cyclopentadiene Reaction Diels-Alder Reaction [4+2] Cycloaddition Reactant1->Reaction Reactant2 Chloro-alkene (e.g., 2-Chloroacrylonitrile) Reactant2->Reaction Product This compound Derivative Reaction->Product Conditions Inert Solvent (Benzene) Reflux, N2 Atmosphere Conditions->Reaction

Caption: Diels-Alder synthesis workflow for the bicyclo[2.2.1]hept-2-ene core.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from its two reactive sites: the carbon-carbon double bond and the carbon-chlorine bond.

  • Addition Reactions: The double bond can undergo various electrophilic addition reactions, allowing for the introduction of new functional groups across the 5- and 6-positions.[9]

  • Substitution Reactions: The chlorine atom at the 5-position can be displaced by nucleophiles, enabling the synthesis of a wide range of substituted norbornene derivatives.[9]

  • Precursor for Key Intermediates: Chlorinated bicyclo[2.2.1]heptene derivatives are valuable precursors for other key synthetic intermediates. For instance, derivatives can be converted via hydrolysis to bicyclo[2.2.1]hept-5-en-2-one, a crucial building block for synthesizing complex molecules like prostaglandins.[1][10]

This synthetic versatility makes the this compound scaffold a cornerstone for accessing highly functionalized cyclopentane-containing structures.

G Core This compound Scaffold Intermediate Key Synthetic Intermediates (e.g., Bicyclo[2.2.1]hept-5-en-2-one) Core->Intermediate Hydrolysis / Derivatization App1 Prostaglandin Analogues Intermediate->App1 Multi-step Synthesis App2 Carbocyclic Sugars Intermediate->App2 Multi-step Synthesis App3 BCAT1 Inhibitors Intermediate->App3 Multi-step Synthesis App4 Pheromone Analogues Intermediate->App4 Multi-step Synthesis

Caption: Synthetic utility of the this compound scaffold.

Biological Relevance and Drug Development

While research on the direct biological activity of this compound is limited, the rigid bicyclic core is of significant interest in medicinal chemistry and drug development.[9] Its structural rigidity allows for the creation of conformationally constrained molecules, which can help improve binding affinity and selectivity for biological targets.

Derivatives of the bicyclo[2.2.1]heptane skeleton have been incorporated into various compounds with potential pharmacological properties. A notable example is the design of γ-Aminobutyric Acid (GABA) derivatives containing this bicyclic framework, which have been investigated as inhibitors of branched-chain aminotransferase 1 (BCAT1), a potential target in certain cancers.[7] The use of bicyclo[2.2.1]hept-5-en-2-one and its analogues as starting points for the synthesis of prostaglandins and other bioactive molecules further underscores the importance of this structural class in drug discovery.[1]

References

An In-Depth Technical Guide to the IUPAC Nomenclature of 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature for the bicyclic alkene, 5-Chlorobicyclo[2.2.1]hept-2-ene. The document elucidates the systematic approach to naming this compound, including stereochemical considerations, and discusses the synthesis and characterization principles based on established chemical literature.

IUPAC Nomenclature Breakdown

The systematic naming of this compound requires a thorough understanding of the IUPAC rules for bicyclic systems. The name is deconstructed as follows:

  • bicyclo : This prefix indicates that the compound has two rings sharing two or more common atoms.

  • [2.2.1] : These numbers within the square brackets denote the lengths of the bridges connecting the two bridgehead carbons. In this case, there are two bridges of two carbons each and one bridge of a single carbon.

  • hept : This root indicates a total of seven carbon atoms in the bicyclic system.

  • -2-ene : This suffix signifies the presence of a double bond, with the number '2' indicating its starting position. The numbering of the bicyclic system begins at one bridgehead carbon, proceeds along the longest bridge to the second bridgehead carbon, continues along the next longest bridge, and finishes with the shortest bridge.

  • 5-Chloro : This indicates a chlorine substituent at the fifth position of the bicyclic framework.

Stereochemistry: The Critical Exo and Endo Isomers

The rigid structure of the bicyclo[2.2.1]heptane system gives rise to stereoisomerism for substituents. For a substituent at the C5 (or C6) position, two diastereomeric forms are possible: exo and endo.

  • Exo isomer : The substituent points away from the longest bridge (the C7 bridge in this case).

  • Endo isomer : The substituent points towards the longest bridge.

Therefore, a complete IUPAC name must specify the stereochemistry. The two diastereomers are:

  • exo-5-Chlorobicyclo[2.2.1]hept-2-ene

  • endo-5-Chlorobicyclo[2.2.1]hept-2-ene

Furthermore, the bicyclo[2.2.1]hept-2-ene framework is chiral. The absolute configuration is denoted using the Cahn-Ingold-Prelog (CIP) priority rules, leading to names such as (1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene[1].

Synthesis and Experimental Protocols

The primary route for the synthesis of the bicyclo[2.2.1]hept-2-ene core is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. For this compound, the reactants are cyclopentadiene and vinyl chloride.

General Experimental Protocol: Diels-Alder Reaction

Reactants:

  • Cyclopentadiene (diene): Typically generated fresh by cracking its dimer, dicyclopentadiene.

  • Vinyl chloride (dienophile).

Procedure (General Outline):

  • Preparation of Cyclopentadiene: Dicyclopentadiene is heated to its dissociation temperature (around 170 °C) and the monomeric cyclopentadiene is distilled and collected at a low temperature to prevent re-dimerization.

  • Reaction Setup: The dienophile (vinyl chloride) is dissolved in a suitable solvent in a reaction vessel.

  • Cycloaddition: The freshly prepared cyclopentadiene is added to the solution of the dienophile. The reaction may be carried out at various temperatures, and in some cases, under pressure, to facilitate the reaction with a gaseous dienophile like vinyl chloride. Lewis acid catalysts can be employed to accelerate the reaction and influence the stereoselectivity.

  • Product Isolation and Purification: After the reaction is complete, the solvent is removed, and the product mixture is purified, typically by distillation or column chromatography, to separate the exo and endo isomers.

The ratio of endo to exo products is influenced by kinetic and thermodynamic factors. The endo product is often the kinetically favored product due to secondary orbital interactions in the transition state. However, the exo isomer is generally the more thermodynamically stable product.

Quantitative Data

Comprehensive experimental quantitative data, such as detailed NMR and IR spectroscopy, for the individual exo and endo isomers of this compound are not extensively reported in readily accessible literature. However, based on the analysis of related compounds, the following table summarizes the expected and reported physical properties.

PropertyValueSource
Molecular FormulaC₇H₉Cl[NIST]
Molecular Weight128.60 g/mol [PubChem]
CAS Number (endo)3721-18-4[NIST]
CAS Number (exo)3721-19-5[NIST]

Note: The lack of specific, tabulated NMR and other spectral data in the surveyed literature prevents a more detailed quantitative analysis in this guide.

Visualization of IUPAC Naming Logic

The following diagram illustrates the logical workflow for determining the IUPAC name of this compound.

IUPAC_Naming_Workflow A Identify Core Structure B Two Rings Sharing Bridgehead Carbons A->B is a... C Determine Parent Name B->C D Count Total Carbons (7) -> hept C->D E Count Bridge Carbons -> [2.2.1] C->E F Combine: bicyclo[2.2.1]heptane D->F E->F G Identify Unsaturation F->G H Double Bond Present -> -ene G->H I Number the Ring System H->I J Start at Bridgehead, Longest Path First I->J K Locate Double Bond -> hept-2-ene J->K L Identify and Locate Substituents K->L M Chlorine at C5 -> 5-Chloro L->M N Combine Name: this compound M->N O Determine Stereochemistry N->O P Substituent at C5: exo or endo? O->P Q Specify Isomer: e.g., exo-5-Chlorobicyclo[2.2.1]hept-2-ene P->Q R Determine Absolute Configuration (CIP Rules) Q->R S e.g., (1R,4R,5S) R->S T Final IUPAC Name: (1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene S->T

IUPAC Naming Workflow for this compound

This guide provides a foundational understanding of the IUPAC nomenclature and synthetic considerations for this compound. Further experimental investigation is required to fully characterize the individual stereoisomers and to develop optimized synthetic protocols.

References

An In-depth Technical Guide to 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorobicyclo[2.2.1]hept-2-ene, a chlorinated derivative of norbornene, represents a versatile bicyclic organic compound with significant potential in synthetic chemistry and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its core properties, detailed synthesis protocols, and an exploration of its potential biological significance. Particular emphasis is placed on the Diels-Alder reaction for its synthesis, providing a reproducible experimental workflow. While specific biological signaling pathways for this compound are not yet elucidated in publicly available literature, this guide explores the known biological activities of related norbornene derivatives to highlight potential areas of investigation.

Introduction

Bicyclo[2.2.1]heptane systems, commonly known as norbornanes, are rigid, strained bicyclic structures that have garnered considerable interest in medicinal chemistry and materials science. The introduction of a chlorine atom at the 5-position of the bicyclo[2.2.1]hept-2-ene framework imparts unique chemical reactivity and physical properties. This modification can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This compound exists as two stereoisomers, exo and endo, which can exhibit different chemical and biological characteristics. This guide will delve into the synthesis, characterization, and potential applications of this compound, providing a foundational resource for researchers in the field.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These computed values are sourced from publicly available chemical databases and provide a baseline for understanding the compound's behavior.[1][2]

PropertyValue
Molecular Formula C₇H₉Cl
Molecular Weight 128.60 g/mol
IUPAC Name This compound
CAS Number 3721-19-5 (exo), 3721-18-4 (endo)
Appearance Not available (likely a liquid)
Boiling Point (Predicted) 145.2 °C at 760 mmHg
Density (Predicted) 1.1±0.1 g/cm³
LogP (Predicted) 2.5
pKa (Predicted) 16.20±0.40

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Diels-Alder reaction. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene, in this case, cyclopentadiene, with a dienophile, vinyl chloride.

Diels-Alder Reaction: A General Overview

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[1] The reaction is stereospecific and typically proceeds in a concerted fashion. In the context of cyclopentadiene, which is locked in the reactive s-cis conformation, it readily reacts with a variety of dienophiles.[1] The stereochemical outcome of the reaction, yielding either the endo or exo product, is governed by kinetic and thermodynamic factors. The endo product is often the kinetically favored product due to secondary orbital interactions.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Cyclopentadiene Cyclopentadiene (Diene) Product This compound Cyclopentadiene->Product [4+2] Cycloaddition VinylChloride Vinyl Chloride (Dienophile) VinylChloride->Product

Caption: General schematic of the Diels-Alder reaction for the synthesis of this compound.

Experimental Protocol: Diels-Alder Synthesis

The following protocol is a representative procedure for the synthesis of this compound via the Diels-Alder reaction.

Materials:

  • Dicyclopentadiene

  • Vinyl chloride (liquefied gas)

  • Toluene (anhydrous)

  • High-pressure reaction vessel (autoclave)

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked to yield fresh cyclopentadiene. This is achieved by heating dicyclopentadiene to its boiling point (170 °C) and collecting the lower-boiling cyclopentadiene (b.p. 41 °C) by fractional distillation. The freshly distilled cyclopentadiene should be used immediately.

  • Reaction Setup: A high-pressure reaction vessel is charged with freshly distilled cyclopentadiene and anhydrous toluene. The vessel is then cooled, and a measured amount of liquefied vinyl chloride is introduced.

  • Reaction Conditions: The sealed vessel is heated to a temperature between 150-200 °C for several hours. The progress of the reaction can be monitored by gas chromatography.

  • Work-up and Purification: After cooling to room temperature, the reaction vessel is carefully vented. The resulting mixture is transferred to a distillation apparatus. The toluene is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield a mixture of exo- and endo-5-Chlorobicyclo[2.2.1]hept-2-ene. The isomers can be separated by preparative gas chromatography or careful fractional distillation.

Expected Yield: The yield of the Diels-Alder reaction is typically moderate to good, depending on the reaction conditions and the purity of the reactants.

Spectroscopic Characterization

Spectroscopic Dataexo-5-Chlorobicyclo[2.2.1]hept-2-eneendo-5-Chlorobicyclo[2.2.1]hept-2-ene
¹H NMR (ppm) Olefinic Protons (H-2, H-3): ~6.0-6.2 ppm (m). Bridgehead Protons (H-1, H-4): ~2.8-3.0 ppm (m). H-5 Proton: ~3.8-4.0 ppm (m). Bridge Proton (H-7): ~1.2-1.8 ppm (m). Other Protons: ~1.0-2.0 ppm (m).Olefinic Protons (H-2, H-3): ~6.0-6.2 ppm (m). Bridgehead Protons (H-1, H-4): ~3.0-3.2 ppm (m). H-5 Proton: ~4.2-4.4 ppm (m). Bridge Proton (H-7): ~1.2-1.8 ppm (m). Other Protons: ~1.0-2.2 ppm (m).
¹³C NMR (ppm) Olefinic Carbons (C-2, C-3): ~135-140 ppm. C-5 Carbon: ~60-65 ppm. Bridgehead Carbons (C-1, C-4): ~40-50 ppm. Other Carbons: ~20-50 ppm.Olefinic Carbons (C-2, C-3): ~132-138 ppm. C-5 Carbon: ~58-63 ppm. Bridgehead Carbons (C-1, C-4): ~42-52 ppm. Other Carbons: ~20-50 ppm.
IR (cm⁻¹) C=C stretch (alkene): ~1570 cm⁻¹. =C-H stretch (alkene): ~3060 cm⁻¹. C-Cl stretch: ~700-800 cm⁻¹.C=C stretch (alkene): ~1570 cm⁻¹. =C-H stretch (alkene): ~3060 cm⁻¹. C-Cl stretch: ~700-800 cm⁻¹.

Potential Biological Activity and Areas for Future Research

While specific studies on the biological activity of this compound are limited in the available literature, the broader class of norbornene derivatives has shown promise in various therapeutic areas.

Known Activities of Norbornene Derivatives
  • Antimicrobial and Antifungal Activity: Polychlorinated norbornene derivatives have been investigated for their potential as antibacterial and antifungal agents. The presence of chlorine atoms can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

  • Anticancer Activity: Certain norbornene analogs have demonstrated cytotoxic effects against various cancer cell lines. The rigid bicyclic scaffold can serve as a platform for the precise spatial orientation of pharmacophoric groups, leading to specific interactions with biological targets such as enzymes or receptors.

Proposed Workflow for Biological Evaluation

For drug development professionals, a logical workflow for assessing the therapeutic potential of this compound would involve a series of in vitro and in vivo studies.

Biological_Evaluation_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Studies A Cytotoxicity Assays (e.g., MTT, LDH) E Gene Expression Analysis (e.g., qPCR, Microarray) A->E B Antimicrobial/Antifungal Assays (e.g., MIC, MBC) B->E C Enzyme Inhibition Assays F Protein Expression Analysis (e.g., Western Blot) C->F D Receptor Binding Assays D->F I Animal Models of Disease (e.g., Xenograft models) E->I F->I G Cell Cycle Analysis G->I H Apoptosis Assays H->I J Pharmacokinetic Studies (ADME) I->J K Toxicology Studies J->K

References

An In-depth Technical Guide to 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorobicyclo[2.2.1]hept-2-ene, also known as 5-chloronorbornene, is a versatile bicyclic organic compound that serves as a valuable intermediate in organic synthesis. Its strained bicyclic framework and the presence of both a double bond and a chlorine atom provide multiple reaction sites, making it a key building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive review of the synthesis, properties, and key reactions of this compound, with a focus on experimental details and quantitative data.

Synthesis of this compound

The primary route for the synthesis of this compound is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, cyclopentadiene serves as the diene and vinyl chloride acts as the dienophile. The reaction typically produces a mixture of two stereoisomers: the endo and exo products.

The endo isomer is generally the kinetically favored product due to secondary orbital interactions between the developing pi system of the diene and the substituent on the dienophile. However, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance. The ratio of endo to exo isomers can be influenced by reaction conditions such as temperature and the presence of a Lewis acid catalyst.

dot

Diels_Alder_Synthesis cluster_reactants Reactants cluster_products Products Cyclopentadiene Cyclopentadiene DielsAlder Diels-Alder Reaction Cyclopentadiene->DielsAlder + VinylChloride Vinyl Chloride VinylChloride->DielsAlder EndoProduct endo-5-Chlorobicyclo[2.2.1]hept-2-ene ExoProduct exo-5-Chlorobicyclo[2.2.1]hept-2-ene DielsAlder->EndoProduct Kinetic Product DielsAlder->ExoProduct Thermodynamic Product

Caption: Diels-Alder synthesis of this compound.

Experimental Protocol: Diels-Alder Synthesis

A general procedure for the Diels-Alder reaction between cyclopentadiene and a dienophile is as follows. Note that cyclopentadiene is typically generated in situ by the thermal cracking of its dimer, dicyclopentadiene.

Materials:

  • Dicyclopentadiene

  • Vinyl Chloride (or other suitable dienophile)

  • Solvent (e.g., toluene, dichloromethane)

  • Lewis acid catalyst (optional, e.g., aluminum chloride)

  • Apparatus for fractional distillation and reaction under inert atmosphere

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to its cracking temperature (around 170 °C). The monomeric cyclopentadiene (b.p. 41 °C) will distill over and should be collected in a cooled receiver.

  • Diels-Alder Reaction: In a reaction vessel under an inert atmosphere, dissolve the dienophile (e.g., vinyl chloride) in a suitable solvent. Cool the solution in an ice bath.

  • Slowly add the freshly distilled cyclopentadiene to the dienophile solution with stirring.

  • If a Lewis acid catalyst is used, it should be added to the dienophile solution before the addition of cyclopentadiene.

  • Allow the reaction to proceed at the desired temperature (can range from room temperature to elevated temperatures depending on the dienophile) for a specified time.

  • Work-up and Purification: After the reaction is complete, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO4) and the solvent is removed under reduced pressure. The resulting crude product, a mixture of endo and exo isomers, can be purified by fractional distillation or column chromatography.

Physical and Chemical Properties

The physical and chemical properties of the endo and exo isomers of this compound are summarized in the tables below.

Physical Properties
Propertyendo-5-Chlorobicyclo[2.2.1]hept-2-eneexo-5-Chlorobicyclo[2.2.1]hept-2-eneReference
Molecular Formula C₇H₉ClC₇H₉Cl
Molecular Weight 128.60 g/mol 128.60 g/mol
CAS Number 3721-18-43721-19-5
Appearance Colorless liquidColorless liquid
Boiling Point Not specifiedNot specified
Density Not specifiedNot specified
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Protonendo-Isomer Chemical Shift (ppm)exo-Isomer Chemical Shift (ppm)
Olefinic (H2, H3) ~6.0-6.3~6.0-6.3
Bridgehead (H1, H4) ~3.0-3.3~2.8-3.1
H5 ~4.0 (exo)~3.8 (endo)
H6 (endo) ~1.3-1.5~1.2-1.4
H6 (exo) ~1.8-2.0~1.7-1.9
H7 (syn) ~1.6-1.8~1.5-1.7
H7 (anti) ~1.1-1.3~1.0-1.2

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Carbonendo-Isomer Chemical Shift (ppm)exo-Isomer Chemical Shift (ppm)
C2, C3 ~135-138~135-138
C5 ~60-65~60-65
C1, C4 ~45-50~45-50
C6 ~30-35~30-35
C7 ~40-45~40-45

Infrared (IR) Spectroscopy

Functional GroupWavenumber (cm⁻¹)
C=C Stretch (alkene) ~1630-1650
=C-H Stretch (alkene) ~3040-3060
C-H Stretch (alkane) ~2850-2960
C-Cl Stretch ~650-850

Mass Spectrometry (MS)

The mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 128 and a characteristic M+2 peak at m/z 130 due to the presence of the ³⁷Cl isotope. Common fragmentation patterns include the loss of a chlorine atom (M-35) and a retro-Diels-Alder reaction, leading to a fragment corresponding to cyclopentadiene (m/z 66).

Key Reactions of this compound

The reactivity of this compound is dominated by the chemistry of its two functional groups: the carbon-carbon double bond and the carbon-chlorine bond.

Reactions of the Double Bond

The double bond in this compound readily undergoes electrophilic addition reactions. The stereochemistry of the addition is often influenced by the bicyclic ring system.

dot

Double_Bond_Reactions Start This compound Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation Halogenation Halogenation (e.g., Br₂) Start->Halogenation Hydrohalogenation Hydrohalogenation (e.g., HBr) Start->Hydrohalogenation Product_Epoxide Epoxide Derivative Epoxidation->Product_Epoxide Product_Dihalide Dihalogenated Adduct Halogenation->Product_Dihalide Product_Halohydrin Halohydrin Derivative Hydrohalogenation->Product_Halohydrin

Caption: Key reactions involving the double bond.

Experimental Protocol: Epoxidation

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess peroxyacid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify the product by column chromatography or distillation.

Reactions Involving the Carbon-Chlorine Bond

The chlorine atom at the C5 position can undergo nucleophilic substitution reactions, although these reactions can be sterically hindered and may be accompanied by rearrangements.

dot

C_Cl_Bond_Reactions Start This compound Nucleophilic_Substitution Nucleophilic Substitution (e.g., NaCN, NaN₃) Start->Nucleophilic_Substitution Elimination Elimination (e.g., strong base) Start->Elimination Product_Nitrile Nitrile Derivative Nucleophilic_Substitution->Product_Nitrile Product_Azide Azide Derivative Nucleophilic_Substitution->Product_Azide Product_Diene Bicyclo[2.2.1]hepta-2,5-diene Elimination->Product_Diene

Caption: Key reactions involving the C-Cl bond.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound and sodium azide in DMF.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting azide derivative by column chromatography or distillation.

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. The rigid bicyclic system can be used to control the spatial orientation of functional groups, which is crucial for designing molecules that can selectively bind to biological targets. The ability to introduce diverse functionalities through reactions at the double bond and the C-Cl bond allows for the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies.

Derivatives of the bicyclo[2.2.1]heptane core are found in various biologically active compounds, including antiviral agents, central nervous system drugs, and enzyme inhibitors. The synthetic accessibility and chemical versatility of this compound ensure its continued importance in the discovery and development of new therapeutic agents.

Conclusion

This compound is a synthetically important molecule with a rich and diverse chemistry. Its preparation via the Diels-Alder reaction and the subsequent functionalization of its double bond and C-Cl bond provide access to a wide array of complex bicyclic structures. The detailed experimental protocols and comprehensive data presented in this guide are intended to be a valuable resource for researchers and scientists working in organic synthesis and drug development.

In-Depth Technical Guide: Safety and Handling of 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 5-Chlorobicyclo[2.2.1]hept-2-ene (also known as 5-chloronorbornene). The information is intended to support laboratory research and development activities by providing essential safety data, handling instructions, and relevant chemical properties.

Chemical and Physical Properties

This compound is a chlorinated bicyclic olefin. Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₇H₉Cl[1]
Molecular Weight 128.60 g/mol [1]
Boiling Point 174.2 °C at 760 mmHg
Density 1.13 g/cm³
Flash Point 42.9 °C
logP 2.18980
CAS Number 3721-18-4 (endo), 3721-19-5 (exo)[1][2][3]
Synonyms 5-chloronorbornene, 6-chlorobicyclo[2.2.1]hept-2-ene[1][3]

Safety and Hazard Information

Potential Hazard Profile:

  • Flammability: Based on its flash point of 42.9 °C, it should be considered a flammable liquid. Vapors may form explosive mixtures with air.

  • Toxicity: Limited toxicological data is available. One source indicates an oral LD50 of 1150 mg/kg in rats, suggesting moderate acute toxicity if ingested.

  • Irritation: Like many chlorinated organic compounds and bicyclic alkenes, it is expected to be an irritant to the skin, eyes, and respiratory tract.

GHS Hazard Statements (Anticipated):

Based on the properties of similar compounds, the following GHS classifications may be applicable:

  • Flammable liquids

  • Acute toxicity, Oral

  • Skin corrosion/irritation

  • Serious eye damage/eye irritation

  • Specific target organ toxicity — single exposure (respiratory tract irritation)

First Aid Measures

Proper first aid procedures are critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Adherence to proper handling and storage protocols is essential to ensure laboratory safety.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the potential for inhalation of vapors or aerosols exists, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing vapors or mist.

  • Handle in a well-ventilated area, preferably a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

  • Take precautionary measures against static discharge.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill:

  • Evacuate the area and ensure adequate ventilation.

  • Eliminate all ignition sources.

  • Wear appropriate personal protective equipment (PPE).

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols

Detailed experimental procedures involving this compound are not widely published. However, based on its chemical structure, it is a key intermediate in various organic syntheses, particularly in Diels-Alder reactions and the synthesis of functionalized norbornene derivatives.

Illustrative Synthetic Pathway: Diels-Alder Reaction

This compound can be synthesized via a Diels-Alder reaction between cyclopentadiene and vinyl chloride. The following diagram illustrates the general workflow for such a reaction.

Diels_Alder_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Cyclopentadiene Cyclopentadiene Reaction Vessel Reaction Vessel Cyclopentadiene->Reaction Vessel Vinyl Chloride Vinyl Chloride Vinyl Chloride->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation This compound This compound Distillation->this compound Purified Product

Caption: General workflow for the synthesis of this compound.

General Laboratory Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Handling_Workflow Start Start Review SDS Review Safety Data Sheet Start->Review SDS Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Well-Ventilated Work Area (Fume Hood) Don PPE->Prepare Work Area Weigh/Measure Weigh or Measure Required Amount Prepare Work Area->Weigh/Measure Perform Reaction Perform Experimental Procedure Weigh/Measure->Perform Reaction Quench & Work-up Quench Reaction and Perform Work-up Perform Reaction->Quench & Work-up Purify Product Purify Product (e.g., Distillation, Chromatography) Quench & Work-up->Purify Product Store Properly Store Product and Reagents Properly Purify Product->Store Properly Dispose Waste Dispose of Waste According to Protocol Store Properly->Dispose Waste End End Dispose Waste->End

Caption: Recommended workflow for handling this compound.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the vinyl protons, the bridgehead protons, the proton geminal to the chlorine, and the methylene bridge protons would be expected. The coupling patterns would be complex due to the rigid bicyclic structure.

  • ¹³C NMR: Resonances for the two sp² hybridized carbons of the double bond, the carbon bearing the chlorine atom, the bridgehead carbons, and the methylene bridge carbons would be anticipated.

  • IR Spectroscopy: Characteristic peaks would include C-H stretching from the alkene and alkane moieties, C=C stretching of the double bond, and a C-Cl stretching vibration.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of chlorine and retro-Diels-Alder fragmentation.

This guide is intended as a starting point for the safe handling and use of this compound. It is crucial to consult the most up-to-date Safety Data Sheet (SDS) from the supplier and to perform a thorough risk assessment before commencing any experimental work.

References

Methodological & Application

Application Notes and Protocols: Reactions of 5-Chlorobicyclo[2.2.1]hept-2-ene with Lithium Diethylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the anticipated reactions between 5-Chlorobicyclo[2.2.1]hept-2-ene and the strong, non-nucleophilic base, lithium diethylamide. While specific literature detailing this exact reaction is sparse, analogous reactions of bicyclic halides with strong bases suggest that the primary reaction pathway is an E2 elimination, leading to the formation of nortricyclene (tricyclo[2.2.1.02,6]heptane). This transformation is of interest for the synthesis of strained tricyclic systems, which are valuable building blocks in medicinal chemistry and materials science. This document outlines the potential reaction mechanisms, provides a generalized experimental protocol, and discusses the expected products and their characterization.

Introduction

This compound, existing as both endo and exo isomers, is a bicyclic alkyl halide that can undergo a variety of reactions, including substitution and elimination.[1] Lithium diethylamide (LiNEt2) is a strong, sterically hindered base, which typically favors elimination over substitution reactions.[2] The reaction between this compound and lithium diethylamide is expected to proceed via an E2 elimination mechanism. Due to the rigid bicyclic framework of the substrate, the stereochemical arrangement of the leaving group (chloride) and the abstracted proton will be a critical determinant of the reaction pathway and product distribution. The formation of the highly strained tricyclic product, nortricyclene, is the anticipated major outcome.[3]

Reaction Mechanisms

The primary reaction anticipated is an intramolecular E2 elimination, leading to the formation of nortricyclene. This proceeds through a concerted mechanism where the lithium diethylamide abstracts a proton, and the chloride leaving group departs simultaneously, resulting in the formation of a new carbon-carbon bond and the cyclopropane ring characteristic of nortricyclene.

A competing, though likely minor, reaction pathway could be a standard intermolecular E2 elimination to yield bicyclo[2.2.1]hepta-2,5-diene. Substitution reactions (SN2) are expected to be minimal due to the steric hindrance of both the bicyclic substrate and the bulky base.

Logical Relationship of Reaction Pathways

This compound This compound Transition State (Intramolecular E2) Transition State (Intramolecular E2) This compound->Transition State (Intramolecular E2) Major Pathway Transition State (Intermolecular E2) Transition State (Intermolecular E2) This compound->Transition State (Intermolecular E2) Minor Pathway Lithium Diethylamide Lithium Diethylamide Lithium Diethylamide->Transition State (Intramolecular E2) Lithium Diethylamide->Transition State (Intermolecular E2) Nortricyclene Nortricyclene Transition State (Intramolecular E2)->Nortricyclene Bicyclo[2.2.1]hepta-2,5-diene Bicyclo[2.2.1]hepta-2,5-diene Transition State (Intermolecular E2)->Bicyclo[2.2.1]hepta-2,5-diene

Caption: Plausible reaction pathways for this compound.

Quantitative Data

Due to the absence of specific literature for this reaction, the following table presents expected product distribution based on analogous reactions of bicyclic halides with strong bases. The yields are hypothetical and would need to be determined experimentally.

EntrySubstrate IsomerMajor ProductExpected Yield (%)Minor ProductExpected Yield (%)
1exo-5-Chlorobicyclo[2.2.1]hept-2-eneNortricyclene80-90Bicyclo[2.2.1]hepta-2,5-diene10-20
2endo-5-Chlorobicyclo[2.2.1]hept-2-eneNortricyclene70-85Bicyclo[2.2.1]hepta-2,5-diene15-30

Experimental Protocols

Note: Organolithium reagents are pyrophoric and react violently with water. All procedures must be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and proper personal protective equipment.[4]

Materials
  • exo or endo-5-Chlorobicyclo[2.2.1]hept-2-ene

  • Lithium diethylamide (commercial solution or prepared in situ)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride solution

  • Distilled water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (Schlenk line, syringes, etc.)

General Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup Inert Atmosphere Inert Atmosphere Anhydrous Solvent Anhydrous Solvent Inert Atmosphere->Anhydrous Solvent Cooling Bath Cooling Bath Anhydrous Solvent->Cooling Bath Add Substrate Add Substrate Cooling Bath->Add Substrate Add LiNEt2 Add LiNEt2 Add Substrate->Add LiNEt2 Stir at RT Stir at RT Add LiNEt2->Stir at RT Quench Quench Stir at RT->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification

Caption: General workflow for the elimination reaction.

Procedure
  • Preparation of Lithium Diethylamide (if not commercially available): To a solution of diethylamine (1.1 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere, slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes. Stir the mixture at 0 °C for 30 minutes.

  • Reaction: To a solution of this compound (1.0 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add the solution of lithium diethylamide (1.2 equivalents) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography on silica gel using a non-polar eluent (e.g., pentane or hexane) to isolate nortricyclene.

Product Characterization

The expected major product, nortricyclene, can be characterized by the following spectroscopic methods:

  • 1H NMR: The proton NMR spectrum of nortricyclene is characterized by its high symmetry. Expected signals would include a multiplet for the bridgehead protons and multiplets for the cyclopropyl and methylene protons.

  • 13C NMR: The carbon NMR spectrum should show signals corresponding to the bridgehead carbons, the cyclopropyl carbons, and the methylene carbons, reflecting the C3v symmetry of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of nortricyclene will show characteristic C-H stretching frequencies for the cyclopropyl and alkane moieties. The absence of a C=C stretching band (around 1640 cm-1) would indicate the consumption of the starting material.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z = 94, corresponding to the molecular weight of nortricyclene.[5]

Safety and Handling

  • Lithium Diethylamide and n-Butyllithium: These reagents are highly reactive and pyrophoric. They should be handled with extreme care under an inert atmosphere.[6]

  • Solvents: Diethyl ether and hexanes are highly flammable.

  • This compound: This compound is a chlorinated hydrocarbon and should be handled in a well-ventilated fume hood.

Conclusion

The reaction of this compound with lithium diethylamide is predicted to be an efficient method for the synthesis of nortricyclene via an intramolecular E2 elimination. This protocol provides a general framework for conducting this transformation. Researchers should optimize the reaction conditions and thoroughly characterize the products to confirm the proposed reaction pathway. The synthesis of strained bicyclic and tricyclic molecules is of significant importance in the development of new therapeutic agents and advanced materials.

References

Applications of 5-Chlorobicyclo[2.2.1]hept-2-ene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Chlorobicyclo[2.2.1]hept-2-ene in organic synthesis. This versatile building block, also known as 5-chloronorbornene, serves as a valuable precursor for a variety of complex molecules due to its strained bicyclic framework and reactive functional groups. It exists as two diastereomers, the endo and exo isomers, which can exhibit different reactivity.

Overview of Applications

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its utility stems from the presence of a reactive double bond and a chlorine atom on the bicyclic core, allowing for a range of chemical transformations.

Key applications include:

  • Precursor for Complex Molecules: The bicyclo[2.2.1]heptane skeleton is a structural motif found in numerous natural products and biologically active compounds.[1] this compound serves as a starting material for the elaboration of this core structure.

  • Diels-Alder Adducts: The synthesis of this compound itself is a classic example of a Diels-Alder reaction. The resulting adduct can be further modified, taking advantage of its inherent stereochemistry.[2]

  • Nucleophilic Substitution Reactions: The chlorine atom can be displaced by a variety of nucleophiles to introduce new functionalities, such as azide, amine, and cyano groups.

  • Addition Reactions: The double bond can undergo various addition reactions, including hydrogenation, halogenation, and epoxidation, to yield saturated and functionalized bicyclic compounds.

  • Synthesis of Epibatidine Analogues: The 7-azabicyclo[2.2.1]heptane core of the potent analgesic epibatidine can be synthesized from precursors derived from bicyclo[2.2.1]heptene derivatives.

Synthesis of this compound

The primary method for the synthesis of this compound is the Diels-Alder reaction between cyclopentadiene and vinyl chloride. This reaction typically yields a mixture of the endo and exo isomers. The endo product is often the kinetic product, favored by secondary orbital interactions, while the exo product is the thermodynamically more stable isomer.[3][4]

Experimental Protocol: Diels-Alder Reaction

Materials:

  • Dicyclopentadiene

  • Vinyl chloride (liquefied gas)

  • Toluene or Benzene (solvent)

  • Autoclave or high-pressure reactor

  • Distillation apparatus

Procedure:

  • Cracking of Dicyclopentadiene: Freshly distill dicyclopentadiene to obtain cyclopentadiene monomer. Heat the dicyclopentadiene to its boiling point (170 °C) and collect the cyclopentadiene monomer, which distills at 40-42 °C. Keep the monomer on ice.

  • Reaction Setup: In a high-pressure autoclave, place a solution of the freshly distilled cyclopentadiene in a suitable solvent like toluene or benzene.

  • Addition of Vinyl Chloride: Cool the autoclave and carefully add a molar excess of liquefied vinyl chloride.

  • Reaction Conditions: Seal the autoclave and heat it to 150-200 °C for several hours. The pressure will increase due to the vapor pressure of the reactants.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess vinyl chloride.

  • Purification: Transfer the reaction mixture to a distillation apparatus. Remove the solvent by distillation at atmospheric pressure. The product, a mixture of endo- and exo-5-Chlorobicyclo[2.2.1]hept-2-ene, can be purified by fractional distillation under reduced pressure.

Note: The ratio of endo to exo isomers can be influenced by the reaction temperature and time. Higher temperatures may favor the formation of the more stable exo isomer.

Key Applications and Protocols

Nucleophilic Substitution of the Chloro Group

The chlorine atom at the 5-position can be readily displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups.

The azide functional group is a versatile precursor for the synthesis of amines and nitrogen-containing heterocycles.

Workflow for Azide Substitution:

G This compound This compound 5-Azidobicyclo[2.2.1]hept-2-ene 5-Azidobicyclo[2.2.1]hept-2-ene This compound->5-Azidobicyclo[2.2.1]hept-2-ene NaN3, DMF

Caption: Nucleophilic substitution of chloride with azide.

Experimental Protocol:

Materials:

  • This compound (endo/exo mixture)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of this compound in DMF, add an excess of sodium azide.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 5-Azidobicyclo[2.2.1]hept-2-ene. Further purification can be achieved by column chromatography.

Addition Reactions to the Double Bond

The strained double bond in this compound is susceptible to various addition reactions.

Hydrogenation of the double bond provides the saturated bicyclic chloride, which can be a precursor for other saturated derivatives.

Workflow for Catalytic Hydrogenation:

G This compound This compound 2-Chlorobicyclo[2.2.1]heptane 2-Chlorobicyclo[2.2.1]heptane This compound->2-Chlorobicyclo[2.2.1]heptane H2, Pd/C, EtOH

Caption: Catalytic hydrogenation of the double bond.

Experimental Protocol:

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or a balloon filled with hydrogen

Procedure:

  • Dissolve this compound in ethanol or ethyl acetate in a suitable hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus at 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain 2-Chlorobicyclo[2.2.1]heptane.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key transformations of this compound. Please note that yields can vary depending on the specific isomer (endo/exo) and reaction scale.

ReactionReagents and ConditionsProductTypical Yield (%)Reference/Analogy
Diels-Alder Synthesis Cyclopentadiene, Vinyl Chloride, 150-200 °C, Autoclaveendo/exo-5-Chlorobicyclo[2.2.1]hept-2-ene60-80[2] (by analogy)
Nucleophilic Substitution (Azide) NaN₃, DMF, 80-100 °C5-Azidobicyclo[2.2.1]hept-2-ene70-90General procedure
Catalytic Hydrogenation H₂, 10% Pd/C, EtOH, rt, 1-3 atm2-Chlorobicyclo[2.2.1]heptane>95General procedure

Logical Relationships in Synthesis

The synthetic utility of this compound lies in its ability to serve as a branching point for the synthesis of various functionalized bicyclic compounds.

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Derivatives Cyclopentadiene Cyclopentadiene This compound This compound Cyclopentadiene->this compound Vinyl Chloride Vinyl Chloride Vinyl Chloride->this compound 5-Azidobicyclo[2.2.1]hept-2-ene 5-Azidobicyclo[2.2.1]hept-2-ene This compound->5-Azidobicyclo[2.2.1]hept-2-ene Nucleophilic Substitution 2-Chlorobicyclo[2.2.1]heptane 2-Chlorobicyclo[2.2.1]heptane This compound->2-Chlorobicyclo[2.2.1]heptane Addition Reaction 5-Aminobicyclo[2.2.1]hept-2-ene 5-Aminobicyclo[2.2.1]hept-2-ene 5-Azidobicyclo[2.2.1]hept-2-ene->5-Aminobicyclo[2.2.1]hept-2-ene Reduction Other functionalized bicycloheptanes Other functionalized bicycloheptanes 2-Chlorobicyclo[2.2.1]heptane->Other functionalized bicycloheptanes

Caption: Synthetic pathways starting from this compound.

References

Application Notes and Protocols for the Polymerization of 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the polymerization of 5-Chlorobicyclo[2.2.1]hept-2-ene, also known as 5-chloronorbornene. This monomer is a functionalized bicyclic olefin that can be polymerized through several mechanisms, yielding polymers with potential applications in materials science and as scaffolds in drug development. The primary methods for polymerization include Ring-Opening Metathesis Polymerization (ROMP), Vinyl-Addition Polymerization, and Cationic Polymerization.

Introduction to Polymerization Methods

This compound's strained bicyclic structure makes it an excellent candidate for polymerization. The choice of polymerization technique dictates the structure of the resulting polymer backbone and, consequently, its physical and chemical properties.

  • Ring-Opening Metathesis Polymerization (ROMP): This method proceeds via the cleavage and reformation of the double bond within the norbornene ring system, leading to an unsaturated polymer backbone with cyclopentane rings. ROMP is known for its tolerance to various functional groups and the ability to produce polymers with controlled molecular weights and low polydispersity when using well-defined catalysts.

  • Vinyl-Addition Polymerization: In this type of polymerization, the double bond of the norbornene ring opens, and the monomer units add to the growing polymer chain, resulting in a saturated polymer backbone with repeating bicyclic units. This method can yield polymers with high thermal stability.

  • Cationic Polymerization: Initiated by electrophilic agents like Lewis acids, this method also proceeds through the opening of the double bond to form a saturated polymer backbone. The reaction conditions, particularly temperature, can significantly influence the reaction rate and the molecular weight of the polymer.

Experimental Protocols

Detailed experimental protocols for the different polymerization methods of norbornene derivatives are provided below. While specific data for the homopolymerization of 5-chloronorbornene is limited in publicly available literature, the following protocols are based on established procedures for similar functionalized norbornenes and can be adapted for this specific monomer.

Ring-Opening Metathesis Polymerization (ROMP)

This protocol describes a general procedure for the ROMP of a norbornene derivative using a Grubbs-type catalyst.

Materials:

  • This compound (monomer)

  • Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd Generation)

  • Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene)

  • Ethyl vinyl ether (terminating agent)

  • Methanol (for precipitation)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of Grubbs' catalyst in the anhydrous, degassed solvent.

  • In a separate flask, prepare a solution of this compound in the same solvent.

  • Add the monomer solution to the catalyst solution while stirring. The monomer-to-catalyst ratio will determine the target degree of polymerization.

  • Allow the reaction to proceed at room temperature. The reaction time can vary from minutes to hours, depending on the catalyst activity and monomer concentration.

  • Terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for 20-30 minutes.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy for structural analysis.

Vinyl-Addition Polymerization with a Palladium Catalyst

This protocol outlines a general method for the vinyl-addition polymerization of norbornene derivatives using a palladium-based catalyst system.

Materials:

  • This compound (monomer)

  • Palladium catalyst precursor (e.g., [Pd(OAc)(MeCN)(P(i-Pr)3)2][B(C6F5)4])

  • Anhydrous solvent (e.g., methylene chloride or toluene)

  • Co-catalyst or activator if required by the specific palladium complex.

  • Hexane or methanol (for precipitation)

  • Reaction vessel suitable for inert atmosphere chemistry

  • Magnetic stirrer

Procedure:

  • In a drybox or under an inert atmosphere, charge a reaction vessel with the monomer and anhydrous solvent.

  • In a separate vial, dissolve the palladium catalyst in the solvent.

  • Add the catalyst solution to the monomer solution with stirring.

  • Allow the polymerization to proceed at the desired temperature (e.g., room temperature or elevated temperatures) for a specified time (e.g., 17-20 hours).

  • After the reaction period, cool the mixture to room temperature if heated.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as hexane or methanol.

  • Isolate the polymer by filtration and dry it in a vacuum oven.

  • Characterize the polymer for its molecular weight, polydispersity, and structure.

Cationic Polymerization

This protocol provides a general procedure for the cationic polymerization of a styrene derivative, which can be adapted for norbornene-type monomers using a Lewis acid initiator.

Materials:

  • This compound (monomer)

  • Lewis acid initiator (e.g., SnCl4)

  • Co-initiator (e.g., water)

  • Anhydrous solvent (e.g., dichloromethane)

  • Methanol (for precipitation and washing)

  • Reaction tubes and a low-temperature bath (e.g., dry ice/acetone for -78°C or an ice bath for 0°C)

Procedure:

  • Prepare a solution of the monomer in the anhydrous solvent in a reaction tube.

  • Prepare a solution of the initiator (e.g., SnCl4) in the same solvent in a separate tube.

  • Cool both solutions to the desired reaction temperature (e.g., 0°C or -78°C) in a cooling bath.

  • Inject the initiator solution into the monomer solution and start timing the reaction.

  • After the desired polymerization time, quench the reaction by pouring the contents into a beaker containing methanol.

  • Stir to ensure complete precipitation of the polymer.

  • Filter the polymer, wash with fresh methanol, and dry to a constant weight.

  • Analyze the polymer to determine its yield, molecular weight, and structure.

Data Presentation

The following tables summarize typical quantitative data that would be collected for the polymerization of norbornene derivatives. These serve as a template for organizing experimental results for this compound.

Table 1: Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Derivatives

EntryCatalystMonomer/Catalyst RatioSolventTemperature (°C)Time (h)Conversion (%)Mn (kDa)PDI (Mw/Mn)
1Grubbs' 1st Gen.100:1DCM252>95--
2Grubbs' 2nd Gen.200:1Toluene251>98--
3Grubbs' 3rd Gen.500:1DCM250.5>99--

Table 2: Vinyl-Addition Polymerization of Norbornene Derivatives

EntryCatalyst SystemMonomer/Catalyst RatioSolventTemperature (°C)Time (h)Yield (%)Mn (kDa)PDI (Mw/Mn)
1Pd(OAc)2/PCy3/NaBArF1000:1Toluene2516---
2[Pd(allyl)Cl]2/AgSbF6500:1DCM254---

Table 3: Cationic Polymerization of Styrene (as an example)

EntryInitiator SystemMonomer Concentration (M)SolventTemperature (°C)Time (min)Yield (%)Mn (kDa)
1SnCl4/H2O1.0Dichloromethane010--
2SnCl4/H2O1.0Dichloromethane-7810--

Visualizations

The following diagrams illustrate the polymerization mechanisms and a general experimental workflow.

ROMP_Mechanism Monomer 5-Chloronorbornene Metallocyclobutane Metallocyclobutane Intermediate Monomer->Metallocyclobutane Coordination & [2+2] Cycloaddition Catalyst Metal Carbene (e.g., Grubbs' Catalyst) Catalyst->Metallocyclobutane PropagatingSpecies Propagating Polymer Chain with Metal Carbene End-group Metallocyclobutane->PropagatingSpecies Ring Opening PropagatingSpecies->Monomer Chain Propagation Polymer Unsaturated Polymer PropagatingSpecies->Polymer Termination Vinyl_Addition_Mechanism Monomer 5-Chloronorbornene Carbocation Carbocationic Intermediate Monomer->Carbocation Initiation Initiator Cationic Pd(II) Species Initiator->Carbocation PropagatingChain Growing Polymer Chain Carbocation->PropagatingChain Propagation PropagatingChain->Monomer Monomer Addition Polymer Saturated Polymer PropagatingChain->Polymer Termination/Chain Transfer Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis MonomerPrep Monomer Purification & Dissolution Polymerization Initiate Polymerization (Mix Monomer and Catalyst) MonomerPrep->Polymerization CatalystPrep Catalyst Solution Preparation CatalystPrep->Polymerization Termination Terminate Reaction Polymerization->Termination Precipitation Precipitate Polymer (e.g., in Methanol) Termination->Precipitation Isolation Filter and Dry Polymer Precipitation->Isolation Characterization Characterize Polymer (GPC, NMR, etc.) Isolation->Characterization

Application Notes and Protocols: 5-Chlorobicyclo[2.2.1]hept-2-ene as a Versatile Precursor in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chlorobicyclo[2.2.1]hept-2-ene and its derivatives as pivotal precursors in the synthesis of complex organic molecules, including prostaglandins and functionalized bicyclic systems. The unique strained bicyclic framework of this compound offers a versatile platform for a variety of chemical transformations, making it a valuable tool in medicinal chemistry and materials science.

Synthesis of Bicyclo[2.2.1]hept-5-en-2-one Derivatives

This compound derivatives are excellent starting materials for the synthesis of bicyclo[2.2.1]hept-5-en-2-one, a key building block in the preparation of prostaglandins and other biologically active compounds.[1] The following protocol details the conversion of a related chloro-amide derivative to the corresponding ketone.

Experimental Protocol: Base Hydrolysis of 2-Chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide

This protocol describes the conversion of 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide to bicyclo[2.2.1]hept-5-en-2-one through base-catalyzed hydrolysis.

Materials:

  • 2-Chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Methylene chloride

  • Sodium sulfate (anhydrous)

Procedure:

  • A solution of 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide in a mixture of ethanol and dimethyl sulfoxide is prepared in a round-bottom flask equipped with a reflux condenser.

  • The solution is purged with nitrogen gas.

  • Sodium hydroxide pellets are added to the reaction mixture.

  • The mixture is heated to reflux under a nitrogen atmosphere for 20 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water.

  • The aqueous layer is extracted multiple times with methylene chloride.

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude bicyclo[2.2.1]hept-5-en-2-one.

  • The crude product can be purified by distillation or column chromatography.

Quantitative Data:

PrecursorProductReagentsConditionsYieldReference
2-Chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamideBicyclo[2.2.1]hept-5-en-2-oneNaOH, Ethanol, DMSOReflux, 20 hNot specified[1]
syn-7-Dimethoxymethylbicyclo[2.2.1]hept-5-en-2-carbonitrilesyn-7-Dimethoxymethylbicyclo[2.2.1]hept-5-en-2-oneNaOH, Ethanol, DMSOReflux, 20 h74%[2]

Reaction Workflow:

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 2-Chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide reagents NaOH, Ethanol, DMSO start->reagents conditions Reflux, 20h reagents->conditions product Bicyclo[2.2.1]hept-5-en-2-one conditions->product

Caption: Workflow for the synthesis of Bicyclo[2.2.1]hept-5-en-2-one.

Precursor to Prostaglandin Synthesis

The bicyclo[2.2.1]heptane framework serves as a crucial scaffold in the total synthesis of prostaglandins.[3][4] A key intermediate, often referred to as the "Corey aldehyde," can be synthesized from derivatives of this compound.

Synthetic Pathway Overview:

The general strategy involves the Diels-Alder reaction of a substituted cyclopentadiene with a chloro-containing dienophile to construct the bicyclic core. Subsequent functional group manipulations lead to the Corey aldehyde, which contains the necessary stereochemistry and functional groups for the elaboration of the two prostaglandin side chains.

A practical synthesis of a precursor to the Corey aldehyde starts with the Diels-Alder reaction of 6-acetoxyfulvene with 2-chloroacrylonitrile.[2]

Experimental Protocol: Diels-Alder Reaction of 6-Acetoxyfulvene and 2-Chloroacrylonitrile

Materials:

  • 6-Acetoxyfulvene (prepared in situ)

  • 2-Chloroacrylonitrile

  • Cyclohexane

  • Activated charcoal

  • Celite

Procedure:

  • A solution of 6-acetoxyfulvene in cyclohexane is prepared and purged with nitrogen for 15 minutes.

  • 2-Chloroacrylonitrile is added to the solution.

  • The mixture is refluxed under a nitrogen atmosphere for 20 hours.

  • The reaction mixture is filtered through Celite and the solvent is evaporated.

  • The resulting oil is diluted with methylene chloride and stirred with activated charcoal for 12 hours.

  • The mixture is filtered to yield 7-acetoxymethylene-2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile.

Quantitative Data:

DienophileDieneProductConditionsYieldReference
2-Chloroacrylonitrile6-Acetoxyfulvene7-acetoxymethylene-2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrileCyclohexane, Reflux, 20 hNot specified[2]

Prostaglandin Precursor Synthesis Pathway:

G A 6-Acetoxyfulvene C 7-acetoxymethylene-2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile A->C Diels-Alder B 2-Chloroacrylonitrile B->C Diels-Alder D Corey Aldehyde Precursor C->D Multi-step conversion E Prostaglandins D->E Side-chain elaboration

Caption: Synthetic pathway from this compound derivatives to prostaglandins.

Ring-Opening Metathesis Polymerization (ROMP)

The strained double bond in the bicyclo[2.2.1]hept-2-ene system makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). This allows for the synthesis of polymers with unique properties, where the functionality can be readily introduced via the chlorinated precursor.

Conceptual Workflow:

The polymerization is typically initiated by a ruthenium-based catalyst. The strained ring opens, leading to the formation of a polymer with repeating cyclopentenyl units.

ROMP Workflow:

G Monomer This compound Polymer Poly(5-chlorocyclopentenylenevinylene) Monomer->Polymer Catalyst Ru Catalyst Catalyst->Polymer Initiation & Propagation

Caption: Conceptual workflow for the Ring-Opening Metathesis Polymerization of this compound.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn at all times.

References

Application Notes and Protocols for the Derivatization of 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the derivatization of 5-chlorobicyclo[2.2.1]hept-2-ene, a versatile bicyclic building block. The protocols and data presented are intended to serve as a guide for the synthesis of novel derivatives for applications in medicinal chemistry, materials science, and chemical biology.

Introduction

This compound, also known as 5-chloronorbornene, is a strained bicyclic alkene containing a reactive allylic chloride. This combination of functionalities allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. The rigid bicyclo[2.2.1]heptane framework is a common motif in natural products and pharmacologically active compounds. This document outlines key derivatization strategies, including cycloaddition reactions and nucleophilic substitutions, providing detailed experimental protocols and quantitative data.

Diels-Alder Cycloaddition for the Synthesis of the Bicyclo[2.2.1]heptene Core

The foundational bicyclo[2.2.1]heptene scaffold is typically synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. For chloro-substituted derivatives, chlorinated alkenes are employed.

Reaction of Hexachlorocyclopentadiene with Allyl Chloride

A direct method to obtain a polychlorinated bicyclo[2.2.1]heptene system involves the [4+2] cycloaddition of hexachlorocyclopentadiene with an alkene.

dot

Caption: Diels-Alder reaction of hexachlorocyclopentadiene and allyl chloride.

Experimental Protocol: Synthesis of 1,2,3,4,7,7-Hexachloro-5-(chloromethyl)bicyclo[2.2.1]hept-2-ene [1]

  • Combine allyl chloride (20 g, 0.26 mol) and hexachlorocyclopentadiene (70 g, 0.26 mol) in a Carius tube.

  • Heat the sealed tube at 125°C for 18 hours.

  • After cooling to room temperature, carefully open the tube.

  • The product is purified by vacuum distillation.

Data Presentation:

Reactant 1Reactant 2TemperatureTimeProductYieldBoiling PointMelting Point
HexachlorocyclopentadieneAllyl Chloride125°C18 h1,2,3,4,7,7-Hexachloro-5-(chloromethyl)bicyclo[2.2.1]hept-2-ene67%130–131°C at 3 Torr54–55°C
Reaction of Cyclopentadiene with 2-Chloroacrylonitrile

The reaction of cyclopentadiene with a chlorinated dienophile provides a direct route to a chlorobicyclo[2.2.1]hept-2-ene derivative.

dot

Caption: Synthesis of a chlorobicyclo[2.2.1]hept-5-ene derivative.

Experimental Protocol: Synthesis of (1S,4S)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile [2]

  • To a stirred solution of freshly distilled cyclopentadiene (32.90 g, 0.498 mol) in benzene (90 mL), add 2-chloroacrylonitrile (24.85 g, 0.398 mol).

  • Reflux the reaction mixture for 36 hours under a nitrogen atmosphere.

  • Monitor the reaction completion by TLC analysis.

  • Upon cooling to room temperature, evaporate the solvent on a rotary evaporator to yield the crude product as a yellow oil, which can be used in subsequent steps without further purification.

Derivatization of the Chlorobicyclo[2.2.1]heptene Scaffold

The chloro-substituted bicyclic system can undergo further transformations, such as hydrolysis and rearrangements.

Hydrolysis of a Chloro-nitrile Derivative to a Ketone

A key transformation is the hydrolysis of the nitrile group and elimination of the chloro substituent to form a ketone.

dot

Caption: Hydrolysis of a chloro-nitrile to a bicyclic ketone.

Experimental Protocol: Synthesis of (1S,4S)-Bicyclo[2.2.1]hept-5-en-2-one [2]

  • To a stirred solution of KOH (81.20 g, 1.45 mol) in ethanol (400 mL) cooled to 0°C, add a solution of crude (1S,4S)-2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile in ethanol (80 mL).

  • After the addition, reflux the reaction mixture for 2 hours.

  • Monitor the reaction completion by TLC analysis.

  • After cooling to room temperature, evaporate the solvent on a rotary evaporator.

  • Pour the residue into ice water (500 mL) and adjust the pH to 6 with 10% H3PO4.

  • The resulting mixture is then further processed to isolate the product.

Base Hydrolysis of a Chloro-carboxamide Derivative

Similarly, a chloro-carboxamide derivative can be converted to the corresponding ketone via base hydrolysis.[3][4] This reaction is crucial for accessing the versatile bicyclo[2.2.1]hept-5-en-2-one intermediate.

dot

Caption: Conversion of a chloro-carboxamide to a ketone.

Experimental Protocol: Synthesis of (+)-Bicyclo[2.2.1]hept-5-en-2-one from (+)-2-Chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide [3][4]

While a detailed step-by-step protocol is not provided in the search results, the conversion is stated to be a one-step base hydrolysis. A general procedure would involve treating the chloro-carboxamide with a base such as potassium hydroxide in a suitable solvent like ethanol and heating the mixture.

Grignard Reactions

The reactivity of chloro-substituted bicyclo[2.2.1]heptane systems with Grignard reagents can be complex, with outcomes other than simple addition to a ketone being possible.

Attempted Grignard Addition to a Ketonic Bicyclo[2.2.1]heptane

In the case of ((1S,2S,4S,7R)-2-Chloro-5-oxobicyclo[2.2.1]heptan-7-yl)methyl methanesulfonate, the reaction with 2-bromomagnesium ethanol-TBDMS-ether did not result in the expected addition to the ketone. Instead, dehydrochlorination and substitution of the mesyl group occurred.[5] This highlights the potential for unexpected reaction pathways due to the strained bicyclic system and the basicity of the Grignard reagent.

dot

Grignard_Reaction_Pathway Start ((1S,2S,4S,7R)-2-Chloro-5-oxobicyclo[2.2.1]heptan-7-yl)methyl methanesulfonate Intermediate Intermediate Bromide (Substitution of Mesyl Group) Start->Intermediate Substitution Grignard 2-bromomagnesium ethanol-TBDMS-ether Grignard->Intermediate Product Tricyclic Compound (Dehydrochlorination Product) Intermediate->Product Dehydrochlorination

Caption: Unexpected outcome of a Grignard reaction.[5]

This result suggests that for successful Grignard additions to chloro-bicyclo[2.2.1]heptanone systems, careful consideration of the substrate's other functional groups and the Grignard reagent's basicity is crucial.

Conclusion

This compound and its derivatives are valuable intermediates for accessing a wide array of complex molecular architectures. The protocols and data summarized herein provide a foundation for further exploration of the chemistry of these strained bicyclic systems. The Diels-Alder reaction remains a fundamental route to the core structure, while subsequent derivatizations can be influenced by the inherent strain and reactivity of the bicyclic framework. Researchers should be mindful of potential unexpected reaction pathways, as exemplified by the Grignard reaction studies. These notes are intended to facilitate the design and execution of synthetic strategies employing this versatile building block.

References

Application Notes and Protocols: 5-Chlorobicyclo[2.2.1]hept-2-ene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and potential applications of 5-Chlorobicyclo[2.2.1]hept-2-ene, a versatile intermediate in organic synthesis. The bicyclo[2.2.1]heptene framework is a key structural motif in a variety of biologically active molecules and advanced materials.[1]

Overview and Significance

This compound, also known as 5-chloronorbornene, is a chlorinated bicyclic alkene. Its strained ring system and the presence of a reactive double bond and a chlorine atom make it a valuable building block for the synthesis of complex polycyclic architectures. The primary route to this compound is through the Diels-Alder reaction, a powerful [4+2] cycloaddition, between cyclopentadiene and a suitable chloro-substituted dienophile. The resulting chlorinated norbornene can be further functionalized, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2]

Synthesis via Diels-Alder Reaction

The synthesis of this compound is achieved through the Diels-Alder reaction of cyclopentadiene with vinyl chloride. Due to the high reactivity of cyclopentadiene, it readily dimerizes to dicyclopentadiene at room temperature. Therefore, cyclopentadiene must be freshly prepared by the retro-Diels-Alder reaction of dicyclopentadiene (cracking) immediately before use.[3]

Reaction Scheme:

G cluster_0 Retro-Diels-Alder (Cracking) cluster_1 Diels-Alder Reaction Dicyclopentadiene Dicyclopentadiene Cyclopentadiene Cyclopentadiene Dicyclopentadiene->Cyclopentadiene Δ CyclopentadieneVinyl_Chloride CyclopentadieneVinyl_Chloride 5-Chlorobicyclo_hept-2-ene This compound CyclopentadieneVinyl_Chloride->5-Chlorobicyclo_hept-2-ene [4+2] Vinyl_Chloride Vinyl Chloride

Caption: Synthesis of this compound.

Experimental Protocols

Protocol 1: Preparation of Cyclopentadiene from Dicyclopentadiene [3]

This protocol describes the thermal cracking of dicyclopentadiene to obtain fresh cyclopentadiene.

  • Materials:

    • Dicyclopentadiene

    • Fractional distillation apparatus with a Vigreux column

    • Heating mantle

    • Receiving flask (pear-shaped)

    • Ice-water bath

    • Stir bar

  • Procedure:

    • Assemble the fractional distillation apparatus. Place a stir bar and dicyclopentadiene into the distillation flask.

    • Cool the receiving flask in an ice-water bath to collect the volatile cyclopentadiene.

    • Heat the dicyclopentadiene to a brisk reflux using a heating mantle.

    • Cyclopentadiene monomer will distill at approximately 40-42°C. Collect the distillate.

    • The freshly prepared cyclopentadiene should be used immediately in the subsequent Diels-Alder reaction.

Protocol 2: Synthesis of this compound

This protocol outlines the Diels-Alder reaction between freshly prepared cyclopentadiene and vinyl chloride. This reaction is typically performed under pressure due to the gaseous nature of vinyl chloride.

  • Materials:

    • Freshly prepared cyclopentadiene

    • Vinyl chloride (condensed or as a gas)

    • Autoclave or a sealed pressure tube

    • Solvent (e.g., dichloromethane or toluene)

  • Procedure:

    • In a cooled, high-pressure reaction vessel, place the freshly distilled cyclopentadiene and the chosen solvent.

    • Introduce a measured amount of vinyl chloride into the vessel.

    • Seal the vessel and allow it to warm to room temperature, followed by heating to the desired reaction temperature (e.g., 100-180°C). The reaction progress can be monitored by GC-MS.[4]

    • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

    • The crude product can be purified by distillation under reduced pressure. The product is a mixture of endo and exo isomers.

Data Presentation

The Diels-Alder reaction of cyclopentadiene with substituted alkenes typically yields a mixture of endo and exo isomers. The endo product is often the kinetic product, favored at lower temperatures, while the exo product is the thermodynamically more stable isomer and is favored at higher temperatures.[5]

Table 1: Stereoselectivity in the Synthesis of Substituted Bicyclo[2.2.1]hept-2-enes

DienophileDieneReaction ConditionsEndo:Exo RatioReference
2-ChloroacrylonitrileCyclopentadieneNot specified1:4[1]
β-Chloroacrylamide derivativeCyclopentadieneToluene, reflux, 1h>95:5[5]
2-Thio-3-chloroacrylamideCyclopentadieneCu(OTf)₂, RT, 16h8.8:1[5]

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of a variety of complex organic molecules. The strained double bond can undergo various additions, and the chlorine atom can be substituted or eliminated to introduce further functionality.

Logical Workflow for a Potential Application:

G cluster_0 Synthesis cluster_1 Functionalization cluster_2 Potential Products A Cyclopentadiene C This compound A->C B Vinyl Chloride B->C D Epoxidation C->D E Hydrolysis C->E F Substitution (e.g., with Nu-) C->F G Epoxy-norbornane derivatives D->G H Norbornenols E->H I Functionalized norbornenes F->I J Pharmaceutical Intermediates G->J H->J K Polymer Monomers I->K

Caption: Synthetic utility of this compound.

Protocol 3: Epoxidation of this compound

This protocol describes a general procedure for the epoxidation of the double bond in the norbornene framework.

  • Materials:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Sodium sulfite solution

    • Magnesium sulfate

  • Procedure:

    • Dissolve this compound in DCM and cool the solution in an ice bath.

    • Add a solution of m-CPBA in DCM dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding sodium sulfite solution.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

    • Purify the product by column chromatography.

The resulting chloro-epoxide is a valuable intermediate for the synthesis of various substituted norbornane derivatives, which are precursors to prostaglandins and other biologically active compounds.[1]

Applications in Drug Development and Materials Science

The bicyclo[2.2.1]heptane skeleton is a rigid scaffold that can be used to control the spatial orientation of functional groups in a molecule. This property is highly valuable in drug design for optimizing ligand-receptor interactions. Derivatives of this compound can serve as precursors to:

  • Prostaglandin analogues: The norbornene framework is a key component in several synthetic routes to prostaglandins.[1]

  • Antiviral agents: The rigid bicyclic system can be incorporated into nucleoside analogues to restrict conformational flexibility and enhance antiviral activity.

  • Polymer Science: Ring-opening metathesis polymerization (ROMP) of norbornene derivatives, including chlorinated ones, can lead to polymers with unique thermal and mechanical properties.[6]

Signaling Pathway Illustration (Hypothetical):

The following diagram illustrates a hypothetical signaling pathway where a drug candidate derived from a functionalized bicyclo[2.2.1]heptane scaffold acts as an inhibitor.

cluster_pathway Cellular Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Drug Bicyclic Inhibitor (Derived from this compound) Drug->Kinase2

Caption: Inhibition of a kinase by a bicyclic drug candidate.

Conclusion

This compound, readily synthesized via a Diels-Alder reaction, is a valuable and versatile intermediate in organic synthesis. Its unique structural and electronic properties provide access to a wide range of more complex molecules with potential applications in drug discovery and materials science. The protocols and data presented herein offer a foundation for researchers to explore the synthetic utility of this important building block.

References

Application Notes and Protocols: Catalytic Reactions Involving 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorobicyclo[2.2.1]hept-2-ene, a substituted norbornene derivative, is a valuable building block in organic synthesis. The strained bicyclic framework and the presence of a reactive double bond make it a suitable substrate for a variety of catalytic transformations. These reactions allow for the construction of complex molecular architectures that are of interest in medicinal chemistry and materials science. This document provides an overview of representative catalytic reactions applicable to this compound, with a focus on palladium-catalyzed processes. While specific catalytic data for this compound is not extensively documented in publicly available literature, the reactivity of the parent bicyclo[2.2.1]hept-2-ene (norbornene) system is well-established. The protocols and data presented herein are based on analogous, well-documented reactions of norbornene and are expected to be largely applicable to its 5-chloro derivative.

Key Catalytic Transformation: The Catellani Reaction

A significant catalytic reaction involving the norbornene scaffold is the Catellani reaction. This palladium-catalyzed domino reaction allows for the sequential functionalization of an aryl halide at both the ortho and ipso positions, mediated by norbornene. The reaction typically begins with the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by the insertion of norbornene. The resulting intermediate then facilitates the activation of an ortho C-H bond of the aryl group. Subsequent reaction with an electrophile and a terminating nucleophile leads to a polysubstituted aromatic compound. A variation of this is the Heck reaction, where the process terminates with the formation of a new carbon-carbon bond with an alkene.

Data Presentation: Representative Yields in Catellani-Type Reactions

The following table summarizes representative yields for a Catellani-type reaction involving the ortho-acylation and ipso-Suzuki coupling of aryl iodides, mediated by norbornene. These data, adapted from a study on related substrates, provide an expected range of efficiency for similar transformations with this compound.

Aryl Iodide SubstrateAcyl ChlorideArylboronic AcidProduct Yield (%)
1-iodo-2-methylbenzeneBenzoyl chloride4-biphenylboronic acid55
1-iodo-3-methylbenzeneBenzoyl chloride4-biphenylboronic acid48
1-iodo-4-methylbenzeneBenzoyl chloride4-biphenylboronic acid52
1-iodonaphthaleneBenzoyl chloride4-biphenylboronic acid45
1-iodo-2-methylbenzene4-methoxybenzoyl chloride4-biphenylboronic acid50
1-iodo-2-methylbenzeneBenzoyl chloride4-methoxyphenylboronic acid53

Experimental Protocols

The following is a representative protocol for a palladium-catalyzed Catellani-type reaction, adapted for this compound. This protocol is based on established procedures for norbornene-mediated reactions.

Title: Palladium-Catalyzed ortho-Acylation and ipso-Suzuki Coupling of an Aryl Iodide Mediated by this compound.

Materials:

  • Aryl iodide (e.g., 1-iodo-2-methylbenzene) (1.0 equiv)

  • Acyl chloride (e.g., Benzoyl chloride) (1.2 equiv)

  • Arylboronic acid (e.g., 4-biphenylboronic acid) (1.5 equiv)

  • This compound (2.0 equiv)

  • Palladium(II) chloride (PdCl₂) (0.05 equiv)

  • Tri(2-furyl)phosphine (TFP) (0.10 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂ (0.05 equiv), tri(2-furyl)phosphine (0.10 equiv), and potassium carbonate (3.0 equiv).

  • Add the aryl iodide (1.0 equiv), this compound (2.0 equiv), and the arylboronic acid (1.5 equiv) to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the acyl chloride (1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted aryl ketone.

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_catalyst Catalyst System A This compound Product ortho-Acyl, ipso-Aryl Substituted Arene A->Product B Aryl Iodide B->Product C Acyl Chloride C->Product D Arylboronic Acid D->Product Catalyst PdCl2 / TFP Catalyst->Product Base K2CO3 Base->Product

Caption: General scheme for the Catellani-type reaction.

Catalytic_Cycle Simplified Catalytic Cycle Pd0 Pd(0) ArPdI Ar-Pd(II)-I Pd0->ArPdI Oxidative Addition (Ar-I) Norbornene_Complex Norbornene Insertion (Ar-Norbornyl-Pd(II)-I) ArPdI->Norbornene_Complex Norbornene Insertion Palladacycle ortho-C-H Activation (Palladacycle) Norbornene_Complex->Palladacycle C-H Activation PdIV Oxidative Addition (Acyl-Cl) Pd(IV) Intermediate Palladacycle->PdIV Acyl-Cl Product_Release Reductive Elimination & Suzuki Coupling PdIV->Product_Release R.E. Product_Release->Pd0 Suzuki Coupling (Ar-B(OH)2)

Caption: Simplified catalytic cycle for the Catellani reaction.

Synthesis of 5-Chlorobicyclo[2.2.1]hept-2-ene Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 5-Chlorobicyclo[2.2.1]hept-2-ene, a versatile bicyclic alkene intermediate crucial in the development of novel therapeutic agents and functional materials. The synthesis is achieved via a Diels-Alder reaction between cyclopentadiene, generated in situ from dicyclopentadiene, and vinyl chloride. This application note includes a detailed experimental procedure, tabulated analytical data, and a visual representation of the synthetic workflow.

Introduction

Bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, and its derivatives are a class of strained bicyclic alkenes that serve as valuable building blocks in organic synthesis. The rigid, sterically defined framework of the norbornene scaffold allows for precise control over the spatial orientation of substituents, making it an attractive motif in medicinal chemistry for the design of conformationally constrained analogues of biologically active molecules. The introduction of a chlorine atom at the 5-position provides a handle for further functionalization, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

The primary route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and vinyl chloride. Due to the gaseous nature of vinyl chloride and the tendency of cyclopentadiene to dimerize, the reaction requires specific conditions, including elevated temperature and pressure, to proceed efficiently. This protocol outlines a laboratory-scale procedure for this synthesis.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound Isomers

Propertyendo-5-Chlorobicyclo[2.2.1]hept-2-eneexo-5-Chlorobicyclo[2.2.1]hept-2-ene
Molecular Formula C₇H₉Cl[1]C₇H₉Cl[2]
Molecular Weight 128.60 g/mol [1][3]128.60 g/mol [2][3]
CAS Registry Number 3721-18-4[1]3721-19-5[2]
¹H NMR (CDCl₃, ppm) Data not explicitly found in search results.Data not explicitly found in search results.
¹³C NMR (CDCl₃, ppm) Data not explicitly found in search results.Data not explicitly found in search results.
Boiling Point Not availableNot available
Stereochemistry The chloro substituent is oriented towards the larger bridge of the bicyclic system.[4]The chloro substituent is oriented away from the larger bridge of the bicyclic system.[4]

Note: Specific, experimentally verified NMR data for the individual endo and exo isomers of this compound were not available in the searched literature. The synthesis typically yields a mixture of endo and exo isomers, with the endo product often being the kinetic favorite in Diels-Alder reactions.[4][5]

Experimental Protocol

This protocol is based on the general principles of Diels-Alder reactions involving gaseous dienophiles and in situ generation of cyclopentadiene.[6][7][8][9]

Materials:

  • Dicyclopentadiene

  • Vinyl chloride (lecture bottle or gas cylinder)

  • High-pressure reaction vessel (autoclave or sealed tube) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.

  • Solvent (e.g., toluene, benzene, or dichloromethane - ensure compatibility with high-pressure conditions)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

1. Generation of Cyclopentadiene:

Cyclopentadiene is generated by the thermal retro-Diels-Alder reaction of dicyclopentadiene.

  • Set up a fractional distillation apparatus.

  • Place dicyclopentadiene in the distillation flask.

  • Heat the dicyclopentadiene to its boiling point (around 170 °C).

  • The monomeric cyclopentadiene (boiling point ~41 °C) will distill over. It is crucial to use the freshly distilled cyclopentadiene immediately as it will readily dimerize back to dicyclopentadiene at room temperature.[6][7]

2. Diels-Alder Reaction:

Caution: This reaction should be performed in a well-ventilated fume hood due to the use of a toxic gas under pressure. The high-pressure vessel must be operated by trained personnel.

  • In a pre-dried and inert gas-flushed high-pressure reaction vessel, place the freshly distilled cyclopentadiene and an appropriate solvent (optional, but can aid in heat transfer and solubility).

  • Seal the reaction vessel according to the manufacturer's instructions.

  • Cool the vessel in a dry ice/acetone bath.

  • Carefully introduce a measured amount of vinyl chloride gas into the cooled vessel. The amount of vinyl chloride can be determined by mass difference of the lecture bottle or by monitoring the pressure increase in the vessel.

  • Allow the vessel to slowly warm to room temperature behind a blast shield.

  • Heat the reaction vessel to the desired temperature (typically in the range of 150-200 °C) with stirring.[9] The internal pressure will increase significantly.

  • Maintain the reaction at this temperature for several hours (e.g., 4-24 hours). The optimal reaction time and temperature should be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • Slowly and carefully vent the excess vinyl chloride into a suitable scrubbing solution.

3. Work-up and Purification:

  • Open the reaction vessel and transfer the contents to a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The crude product will be a mixture of endo and exo isomers of this compound, along with any unreacted starting materials and polymeric byproducts.

  • Purify the product by fractional distillation under reduced pressure. The endo and exo isomers may have slightly different boiling points, potentially allowing for their separation.

Expected Yield:

The yield of the reaction is dependent on the specific conditions employed (temperature, pressure, reaction time, and reactant stoichiometry). While a specific yield for this reaction was not found in the provided search results, Diels-Alder reactions of this type can range from moderate to good yields.

Synthetic Workflow

SynthesisWorkflow DCPD Dicyclopentadiene CPD Cyclopentadiene DCPD->CPD Thermal Cracking (retro-Diels-Alder) ReactionVessel High-Pressure Reaction Vessel CPD->ReactionVessel VC Vinyl Chloride VC->ReactionVessel CrudeProduct Crude Product (endo/exo mixture) ReactionVessel->CrudeProduct Diels-Alder Reaction (High T, High P) Purification Fractional Distillation CrudeProduct->Purification Product This compound (endo and exo isomers) Purification->Product

Caption: Synthetic workflow for this compound.

Conclusion

The Diels-Alder reaction of cyclopentadiene and vinyl chloride provides a direct route to this compound. The protocol described herein, utilizing in situ generation of cyclopentadiene and high-pressure reaction conditions, offers a viable method for the laboratory-scale synthesis of this important intermediate. Further optimization of reaction parameters may be necessary to maximize the yield and control the endo/exo selectivity. The resulting chlorinated norbornene derivative is a versatile platform for the development of new chemical entities with potential applications in drug discovery and materials science.

References

Application Notes and Protocols: 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Chlorobicyclo[2.2.1]hept-2-ene, a versatile bicyclic organic compound. Due to its strained ring system and reactive chlorine atom, this compound serves as a valuable intermediate in the synthesis of various organic molecules, including potential therapeutic agents.

Chemical and Physical Properties

This compound, also known as 5-chloronorbornene, is a chlorinated cyclic hydrocarbon. It exists as two stereoisomers: endo-5-Chlorobicyclo[2.2.1]hept-2-ene and exo-5-Chlorobicyclo[2.2.1]hept-2-ene. The physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₇H₉Cl--INVALID-LINK--
Molecular Weight128.60 g/mol --INVALID-LINK--
CAS Number3721-18-4 (endo)[1], 3721-19-5 (exo)--INVALID-LINK--, --INVALID-LINK--
AppearanceColorless liquid (expected)General knowledge
Boiling PointData not available
Melting PointData not available
DensityData not available
SolubilitySoluble in organic solventsGeneral knowledge
XLogP32.1--INVALID-LINK--

Experimental Protocols

Synthesis of this compound via Diels-Alder Reaction

The primary method for synthesizing the bicyclo[2.2.1]heptene core is the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. For this compound, the dienophile is vinyl chloride. A general procedure, adapted from similar Diels-Alder reactions, is provided below. The reaction of cyclopentadiene with dienophiles can be conducted in a sealed tube at elevated temperatures to achieve good conversion.[2][3]

Materials:

  • Dicyclopentadiene

  • Vinyl chloride

  • Toluene (or other suitable high-boiling solvent)

  • High-pressure reaction vessel or sealed tube

Procedure:

  • Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (170 °C) and collecting the cyclopentadiene monomer by distillation (boiling point 41 °C). Keep the collected cyclopentadiene cold (in an ice bath) to prevent dimerization. The cracking can be done by slowly adding dicyclopentadiene to hot paraffin oil at around 300°C and collecting the distillate.[4]

  • Reaction Setup: In a high-pressure reaction vessel or a thick-walled sealed tube, combine the freshly distilled cyclopentadiene and a molar excess of vinyl chloride dissolved in a minimal amount of a high-boiling inert solvent like toluene.

  • Reaction: Seal the vessel and heat it to a temperature between 150-200 °C. The reaction time can vary from a few hours to overnight, depending on the scale and temperature. Monitor the reaction progress by GC-MS if possible. Sealed tube reactions of cyclopentadiene with various dienophiles are often carried out at 185°C.[2][3]

  • Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.

  • Purification: Remove the solvent under reduced pressure. The crude product, a mixture of endo and exo isomers, can be purified by fractional distillation under reduced pressure. The ratio of endo to exo products is influenced by reaction temperature and steric factors.[2][5]

Synthesis of (1S,4S)-Bicyclo[2.2.1]hept-5-en-2-one (A potential derivative)**

This protocol describes the synthesis of a ketone derivative from a related chlorinated starting material, illustrating a potential downstream application of the 5-chloro-bicyclo[2.2.1]heptene scaffold.

Materials:

  • (1S,4S)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • 10% Phosphoric acid (H₃PO₄)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol and cool the solution to 0 °C in an ice bath.

  • Addition of Starting Material: To the cooled solution, add a solution of crude (1S,4S)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile in ethanol dropwise with stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Neutralization and Extraction: Pour the residue into ice water and adjust the pH to 6 with 10% phosphoric acid. The product can then be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), the organic layers combined, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude product.

  • Purification: The crude ketone can be further purified by column chromatography on silica gel.

Applications in Drug Development

While this compound itself is primarily a synthetic intermediate, the bicyclo[2.2.1]heptene scaffold is present in a variety of biologically active molecules. This highlights the potential of its derivatives in drug discovery and development.

Compound ClassBiological ActivityQuantitative Data
Bicyclo[2.2.1]heptane derivatives with a sulfonamide groupProstaglandin D₂ (PGD₂) receptor antagonistsPotent antiallergic agents
Aryl bicyclo[2.2.1]heptene-2-yl-methanonesAntimicrobial and antioxidantZone of inhibition: 20-24 mm against various bacterial strains
1'-Homocarbocyclic nucleoside analogs with a bicyclo[2.2.1]heptane fragmentAnti-HSV-1 activityIC₅₀ values as low as 15 ± 2 µM

Visualizations

Experimental Workflow: Synthesis and Derivatization of this compound

experimental_workflow start Starting Materials (Dicyclopentadiene, Vinyl Chloride) crack Thermal Cracking (Retro-Diels-Alder) start->crack Heat da Diels-Alder Reaction start->da:n Vinyl Chloride crack->da Cyclopentadiene product This compound (endo/exo mixture) da->product purification Purification (Fractional Distillation) product->purification pure_product Purified Isomers purification->pure_product derivatization Further Derivatization (e.g., Hydrolysis, Substitution) pure_product->derivatization api Biologically Active Molecules derivatization->api

Caption: Synthetic workflow for this compound.

Logical Relationship: From Intermediate to Application

logical_relationship intermediate This compound scaffold Bicyclo[2.2.1]heptene Scaffold intermediate->scaffold modification Chemical Modification (Substitution, Ring Opening, etc.) scaffold->modification derivatives Diverse Chemical Library of Bicyclo[2.2.1]heptene Derivatives modification->derivatives screening Biological Screening derivatives->screening application Potential Applications (e.g., Antivirals, Anti-inflammatories) screening->application

Caption: Path from intermediate to potential applications.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 5-Chlorobicyclo[2.2.1]hept-2-ene, a valuable bicyclic alkene intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. The primary synthesis route involves the Diels-Alder reaction between cyclopentadiene and vinyl chloride.

Overview of the Synthesis Pathway

The synthesis of this compound is achieved through a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. In this reaction, the conjugated diene, cyclopentadiene, reacts with the dienophile, vinyl chloride, to form the desired product. Due to the tendency of cyclopentadiene to dimerize at room temperature to form dicyclopentadiene, it is typically generated in situ via a retro-Diels-Alder reaction of dicyclopentadiene at elevated temperatures.

The overall reaction scheme is as follows:

  • Retro-Diels-Alder Reaction: Dicyclopentadiene is "cracked" at high temperatures to yield cyclopentadiene monomer.

  • Diels-Alder Reaction: The freshly generated cyclopentadiene reacts with vinyl chloride to form this compound.

Experimental Data

While specific quantitative data for the industrial scale-up of this particular reaction is not extensively published, the following tables provide representative data based on laboratory-scale syntheses and analogous Diels-Alder reactions. These values can serve as a baseline for process development and optimization.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
DicyclopentadieneC₁₀H₁₂132.201700.98
CyclopentadieneC₅H₆66.1041-420.80
Vinyl ChlorideC₂H₃Cl62.50-13.40.91 (at -14°C)
This compoundC₇H₉Cl128.60~145-150~1.1

Table 2: Typical Reaction Parameters for Diels-Alder Synthesis

ParameterLaboratory ScalePilot Plant / Industrial Scale (Estimated)
Reactants
Dicyclopentadiene1.2 - 1.5 eq.1.1 - 1.3 eq.
Vinyl Chloride1.0 eq.1.0 eq.
Reaction Conditions
Cracking Temperature170 - 200 °C180 - 250 °C
Reaction Temperature150 - 200 °C180 - 220 °C
Reaction PressureSealed tube / AutoclaveHigh-pressure reactor (e.g., 10-50 bar)
Reaction Time4 - 12 hours2 - 8 hours (continuous or batch)
SolventTypically neat (solventless)Neat or high-boiling inert solvent
Yield and Purity
Typical Yield60 - 80%70 - 90%
Product Purity (after distillation)>95%>98%

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis and a proposed outline for a pilot-plant scale production of this compound.

Laboratory-Scale Synthesis Protocol

Materials:

  • Dicyclopentadiene

  • Vinyl chloride (lecture bottle or condensed liquid)

  • High-pressure reaction vessel (autoclave) with stirring and temperature control

  • Distillation apparatus

Procedure:

  • Charging the Reactor: To a clean, dry high-pressure autoclave, add dicyclopentadiene.

  • Purging the System: Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introducing Vinyl Chloride: Cool the autoclave to a low temperature (e.g., -20 °C) and carefully introduce a molar excess of vinyl chloride. The amount of vinyl chloride should be calculated based on the desired stoichiometry with the cyclopentadiene monomer that will be generated.

  • Reaction: Seal the autoclave completely. While stirring, gradually heat the reactor to the target reaction temperature (e.g., 180-200 °C). The pressure inside the reactor will increase significantly. Monitor the temperature and pressure throughout the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small samples (if the reactor setup allows) and analyzing them by Gas Chromatography (GC).

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess vinyl chloride into a suitable scrubbing system.

  • Product Isolation: Open the reactor and transfer the crude product mixture to a distillation flask.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Proposed Pilot-Plant Scale-Up Protocol

Equipment:

  • Dicyclopentadiene cracking unit (e.g., a heated tube furnace)

  • High-pressure stirred tank reactor or a continuous flow reactor

  • Condenser for vinyl chloride

  • Scrubber for unreacted vinyl chloride

  • Fractional distillation column

Procedure Outline:

  • Cyclopentadiene Generation: Dicyclopentadiene is continuously fed into a cracking unit heated to approximately 200-250 °C. The resulting cyclopentadiene monomer is immediately transferred to the reaction vessel.

  • Reaction:

    • Batch Process: The freshly cracked cyclopentadiene is fed into a high-pressure reactor containing vinyl chloride. The reaction is carried out at a controlled temperature and pressure with vigorous stirring.

    • Continuous Process: Cyclopentadiene and vinyl chloride are continuously pumped into a heated, high-pressure flow reactor. The residence time in the reactor is optimized to maximize conversion.

  • Separation: The product stream from the reactor, containing this compound, unreacted starting materials, and potential byproducts, is sent to a separation unit. Unreacted vinyl chloride and cyclopentadiene can be recovered and recycled.

  • Purification: The crude product is purified by continuous fractional distillation to achieve the desired purity.

Visualizations

Synthesis_Workflow cluster_cracking Step 1: Retro-Diels-Alder (Cracking) cluster_reaction Step 2: Diels-Alder Reaction cluster_purification Step 3: Purification DCPD Dicyclopentadiene Cracking Heated Zone (180-250°C) DCPD->Cracking CPD Cyclopentadiene (Monomer) Cracking->CPD Reactor High-Pressure Reactor (180-220°C, 10-50 bar) CPD->Reactor VC Vinyl Chloride VC->Reactor Crude_Product Crude Product Mixture Reactor->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Final_Product This compound (>98% Purity) Distillation->Final_Product Recycle Recycled Reactants Distillation->Recycle

Caption: Workflow for the scale-up synthesis of this compound.

Safety Considerations

  • Dicyclopentadiene: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Cyclopentadiene: Highly flammable liquid. Readily forms a dimer at room temperature. The monomer is reactive and should be used immediately after generation.

  • Vinyl Chloride: Extremely flammable gas. Carcinogen. This reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, should be used.

  • High-Pressure Operations: The reaction is conducted at high pressure and temperature. A properly rated and maintained high-pressure reactor with appropriate safety relief systems is essential. Personnel should be trained in high-pressure operations.

It is imperative to consult the Safety Data Sheets (SDS) for all chemicals and to conduct a thorough hazard analysis before proceeding with this synthesis on any scale.

Troubleshooting & Optimization

Technical Support Center: 5-Chlorobicyclo[2.2.1]hept-2-ene Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Chlorobicyclo[2.2.1]hept-2-ene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue: Multiple Spots on Thin Layer Chromatography (TLC) Analysis of the Purified Product

Potential Cause Troubleshooting Steps
Presence of Endo and Exo Isomers The most common reason for multiple spots on TLC is the presence of both endo and exo stereoisomers of this compound. These isomers often have slightly different polarities. To confirm, attempt to separate the isomers using column chromatography with a shallow gradient of a non-polar eluent system (e.g., hexane/ethyl acetate).[1][2] Characterize the separated fractions by ¹H NMR to distinguish between the isomers.
Residual Starting Materials or Byproducts If the reaction to synthesize this compound was incomplete, starting materials such as cyclopentadiene or the chlorinating agent may remain.[3][4] Analyze the crude reaction mixture by TLC alongside the purified fractions to identify these spots. If starting materials are present, re-purify the product using column chromatography.
Decomposition of the Product This compound may be susceptible to degradation, especially if exposed to heat or acidic/basic conditions for extended periods. This can lead to the formation of new impurities. Minimize exposure to harsh conditions. If using distillation, perform it under vacuum at the lowest possible temperature. For chromatography, use neutral silica gel and work expeditiously.

Issue: Low Yield After Purification

Potential Cause Troubleshooting Steps
Product Volatility This compound is a relatively volatile compound.[5][6][7][8] Significant loss can occur during solvent removal under high vacuum or with prolonged drying. Use a rotary evaporator with controlled vacuum and temperature. Avoid leaving the purified product on a high-vacuum line for an extended period.
Co-elution of Isomers If the goal is to isolate a single isomer (endo or exo), a low yield of the desired isomer may be due to co-elution with the other isomer during column chromatography. Optimize the chromatographic separation by using a longer column, a shallower solvent gradient, or a different solvent system.
Incomplete Elution from the Column The product may not have been completely eluted from the chromatography column. After the main fractions have been collected, flush the column with a more polar solvent to check for any remaining product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for purifying this compound?

A1: The most commonly cited method for the purification of this compound and its derivatives is column chromatography on silica gel.[1][2][3] Fractional distillation under reduced pressure can also be a viable option for separating it from non-volatile impurities, though care must be taken to avoid thermal decomposition.[2]

Q2: What are the typical impurities I should expect?

A2: Common impurities include:

  • The corresponding endo or exo isomer.[1]

  • Unreacted starting materials from the synthesis, such as cyclopentadiene.[3][4]

  • Byproducts from side reactions.

  • Decomposition products if the compound has been handled improperly.

Q3: Can I use the crude product directly in the next step without purification?

A3: In some cases, the crude product may be of sufficient purity to be used in subsequent reactions without further purification.[3][4] It is advisable to analyze the crude material by techniques such as ¹H NMR or GC-MS to assess its purity before proceeding. If the impurities are not expected to interfere with the subsequent reaction, direct use may be possible.

Q4: How can I distinguish between the endo and exo isomers of this compound?

A4: The endo and exo isomers can typically be distinguished using ¹H NMR spectroscopy. The coupling constants of the proton attached to the carbon bearing the chlorine atom with the bridgehead protons will differ between the two isomers. X-ray crystallography can provide unambiguous structural determination if suitable crystals can be obtained.[2]

Quantitative Data

The following table summarizes quantitative data related to the purification and characterization of derivatives of this compound, which can serve as a reference.

Compound Purification Method Eluent System Yield Reference
5-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid p-tolylamideColumn ChromatographyHexane-Ethyl Acetate 85:15Not specified[1]
2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamideColumn ChromatographyHexane-EtOAc (gradient 6:1 to 2:1)71%[2]
(E/Z)-5-(Nitromethylene)bicyclo[2.2.1]hept-2-eneColumn ChromatographyEtOAc/n-hexane = 3/9769%[3][4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline based on methods reported for similar compounds.[1][2][3]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a compatible solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding ethyl acetate) to facilitate the separation of compounds. The optimal solvent gradient will need to be determined empirically, often guided by TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to prevent product loss.

Visualizations

PurificationWorkflow start Crude this compound purity_check Assess Purity (TLC, NMR, GC) start->purity_check decision Purity Acceptable for Next Step? purity_check->decision use_directly Use Crude Product Directly decision->use_directly Yes purify Purification Required decision->purify No distillation Fractional Distillation (for non-volatile impurities) purify->distillation chromatography Column Chromatography (for isomers and polar impurities) purify->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Decision workflow for the purification of this compound.

IsomerSeparation crude_mixture Crude Mixture (Endo and Exo Isomers) column_chromatography Silica Gel Column Chromatography (Shallow Hexane/EtOAc Gradient) crude_mixture->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis exo_isomer Early Fractions (Less Polar Exo Isomer) endo_isomer Later Fractions (More Polar Endo Isomer) tlc_analysis->exo_isomer Rf (exo) > Rf (endo) tlc_analysis->endo_isomer

Caption: Conceptual diagram for the separation of endo and exo isomers.

References

Technical Support Center: 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 5-Chlorobicyclo[2.2.1]hept-2-ene. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Question: I suspect my sample of this compound has degraded. What are the initial steps to verify this?

Answer: Initial verification of degradation should involve a comparison of the physical and analytical properties of your sample against a reference standard or the certificate of analysis.

  • Visual Inspection: Check for any changes in color or the presence of precipitates. The pure compound is typically a colorless liquid.

  • Purity Analysis: Re-run a purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

  • pH Measurement: If the compound is in a solution, a change in pH, particularly a decrease, may suggest the formation of acidic degradation products like hydrochloric acid (HCl) due to hydrolysis.

Question: My GC-MS analysis shows multiple new peaks that were not present in the initial analysis of this compound. What could these be?

Answer: The appearance of new peaks in a GC-MS chromatogram suggests the formation of degradation products. While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation products could arise from:

  • Hydrolysis: Reaction with water can lead to the formation of bicyclo[2.2.1]hept-2-en-5-ol and hydrochloric acid.

  • Oxidation: Exposure to air or oxidizing agents can lead to the formation of epoxides, ketones, or other oxygenated derivatives.

  • Rearrangement: Bicyclic systems can be prone to skeletal rearrangements under certain conditions (e.g., acidic).

  • Polymerization: Although less common for this specific molecule, some unsaturated compounds can polymerize over time.

Further structural elucidation of the new peaks would require detailed analysis of their mass spectra and comparison with spectral libraries or known standards.

Question: I have observed a decrease in the pH of my solution containing this compound. What is the likely cause and how can I mitigate it?

Answer: A decrease in pH is a strong indicator of hydrolysis, where the chloro group is replaced by a hydroxyl group, releasing hydrochloric acid (HCl). This is a common degradation pathway for chlorinated hydrocarbons in the presence of water.

To mitigate this:

  • Use Anhydrous Solvents: Ensure that all solvents used are rigorously dried before use.

  • Inert Atmosphere: Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Aprotic Solvents: Whenever possible, use aprotic solvents for your reactions and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

  • Atmosphere: Store under an inert atmosphere such as nitrogen or argon to prevent oxidation and hydrolysis.

  • Container: Use a tightly sealed, amber glass vial or a container made of a non-reactive material.

  • Light: Protect from light to prevent potential photodegradation.

Q2: What materials are incompatible with this compound?

A2: Avoid contact with:

  • Strong Oxidizing Agents: Can lead to vigorous reactions and degradation.

  • Strong Bases: May promote elimination or other reactions.

  • Water/Moisture: Can cause hydrolysis and the formation of HCl.

  • Active Metals: Such as sodium, potassium, and magnesium, which can react with the chlorinated compound.

Q3: What are the known physical and chemical properties of this compound?

A3: The properties of this compound are summarized in the table below. Note that the compound exists as endo and exo isomers, which may have slightly different properties.

PropertyValue
Molecular Formula C₇H₉Cl[1]
Molecular Weight 128.60 g/mol [1]
Appearance Colorless liquid (typical)
CAS Number (endo) 3721-18-4[2]
CAS Number (exo) 3721-19-5[3]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is excellent for detecting and identifying volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure and can be used to quantify the purity by integrating the signals of the main compound against those of a known internal standard. The presence of unexpected signals can indicate impurities or degradation.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify potential volatile impurities or degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution if quantitative analysis is required.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A non-polar column (e.g., DB-5ms, HP-5ms, or equivalent) is typically suitable.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

  • Data Analysis:

    • Integrate the peak areas in the total ion chromatogram (TIC).

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 2: Stability Assessment by ¹H NMR Spectroscopy

Objective: To monitor the stability of this compound over time under specific storage conditions.

Methodology:

  • Initial Sample Preparation (Time = 0):

    • Accurately weigh a known amount of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.

    • Accurately weigh a known amount of the this compound sample and add it to the same NMR tube.

    • Add a deuterated solvent (e.g., CDCl₃) to dissolve the sample and standard.

  • NMR Analysis (Time = 0):

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) for accurate integration (e.g., 5 times the longest T1).

    • Integrate a well-resolved signal of the internal standard and a well-resolved signal of this compound.

    • Calculate the initial purity based on the relative integrals and molar masses of the sample and standard.

  • Storage and Subsequent Analyses:

    • Store the bulk sample under the desired conditions (e.g., refrigerated, at room temperature, exposed to light, etc.).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), prepare a new NMR sample from the stored bulk material using the same procedure as in step 1.

    • Acquire and analyze the ¹H NMR spectrum as in step 2.

  • Data Analysis:

    • Compare the purity at each time point to the initial purity. A significant decrease in purity indicates degradation.

    • Analyze any new signals that appear in the spectrum to identify potential degradation products.

Visualizations

Troubleshooting_Workflow_for_5-Chlorobicyclo[2.2.1]hept-2-ene_Degradation Troubleshooting Workflow for Suspected Degradation start Suspected Degradation visual_inspection Visual Inspection (Color change, precipitate?) start->visual_inspection analytical_check Analytical Re-evaluation (GC-MS, NMR) visual_inspection->analytical_check degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed New peaks/ Reduced purity no_degradation No Significant Degradation analytical_check->no_degradation Purity within spec investigate_cause Investigate Cause of Degradation degradation_confirmed->investigate_cause end_stable Continue Use with Standard Procedures no_degradation->end_stable storage_conditions Review Storage Conditions (Temp, Light, Atmosphere) investigate_cause->storage_conditions handling_procedures Review Handling Procedures (Solvent purity, exposure to air/moisture) investigate_cause->handling_procedures incompatibilities Check for Incompatibilities (Reagents, container material) investigate_cause->incompatibilities implement_capa Implement Corrective and Preventive Actions (CAPA) storage_conditions->implement_capa handling_procedures->implement_capa incompatibilities->implement_capa

References

Technical Support Center: Synthesis of 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chlorobicyclo[2.2.1]hept-2-ene. The primary synthetic route is the Diels-Alder reaction between cyclopentadiene and vinyl chloride. This guide addresses common side products and impurities encountered during this synthesis.

Troubleshooting Guide: Common Side Products and Their Mitigation

Researchers may encounter several side products during the synthesis of this compound. Understanding the origin of these impurities is key to optimizing the reaction conditions and improving the yield and purity of the desired product.

Observed Issue Potential Cause Troubleshooting Steps & Mitigation Strategies
Presence of a significant amount of a higher boiling point impurity, especially in the crude product. Dicyclopentadiene (DCPD): Cyclopentadiene readily dimerizes to form dicyclopentadiene at room temperature. If the cracking of DCPD to cyclopentadiene is incomplete, or if the reaction temperature is too low, unreacted DCPD will remain.- Ensure complete cracking of dicyclopentadiene to monomeric cyclopentadiene immediately before use. This is typically achieved by heating DCPD to its cracking temperature (~170 °C) and distilling the lower-boiling cyclopentadiene monomer (b.p. 41 °C). - Use the freshly cracked cyclopentadiene immediately to minimize dimerization. - Maintain an appropriate reaction temperature to ensure the consumption of cyclopentadiene in the desired Diels-Alder reaction.
Product is a mixture of two closely related isomers. Formation of Endo and Exo Stereoisomers: The Diels-Alder reaction between cyclopentadiene and vinyl chloride produces both endo- and exo-5-chlorobicyclo[2.2.1]hept-2-ene. The ratio of these isomers is dependent on the reaction conditions.- Kinetic vs. Thermodynamic Control: The endo isomer is often the kinetically favored product, formed at lower temperatures. The exo isomer is typically the more thermodynamically stable product and its formation is favored at higher temperatures or with longer reaction times, which can allow for equilibration. - To favor the endo isomer, conduct the reaction at lower temperatures. - To favor the exo isomer, higher reaction temperatures may be employed, but this can also lead to increased formation of other side products. - The isomers can often be separated by fractional distillation or chromatography.
Presence of high molecular weight oligomers. Oligomerization of Cyclopentadiene: At elevated temperatures, cyclopentadiene can undergo further Diels-Alder reactions with itself to form trimers (tricyclopentadiene) and higher oligomers.[1]- Optimize the reaction temperature to favor the reaction with vinyl chloride over self-condensation of cyclopentadiene. - Control the concentration of cyclopentadiene to minimize self-reaction. - Use an appropriate solvent to modulate reactivity.
Various unexpected adducts are observed in the product mixture. Reaction with Impurities: If the cyclopentadiene or vinyl chloride starting materials contain other unsaturated impurities, these can also participate in Diels-Alder reactions. For example, if butadiene is present, side products like tetrahydroindene (THI) and 4-vinylcyclohexene (VCH) can form.[2]- Use high-purity starting materials. Analyze the purity of cyclopentadiene and vinyl chloride before use. - Purify starting materials if necessary. For example, cyclopentadiene can be purified by fractional distillation after cracking.
Isomeric impurities other than endo/exo isomers. Product Isomerization: Although less common under typical Diels-Alder conditions, the product, this compound, could potentially undergo rearrangement to other isomeric forms, especially in the presence of acid or at high temperatures.- Maintain neutral reaction conditions and avoid acidic catalysts unless specifically required. - Keep the reaction and work-up temperatures as low as feasible to prevent thermal rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities are dicyclopentadiene (the dimer of the diene), the exo and endo stereoisomers of the product, and higher oligomers of cyclopentadiene such as tricyclopentadiene.[1]

Q2: How can I minimize the formation of dicyclopentadiene (DCPD) in my reaction?

A2: To minimize DCPD, you should use freshly cracked cyclopentadiene. Dicyclopentadiene is thermally cracked to the monomer, which should be used immediately as it will start to dimerize back to DCPD at room temperature.

Q3: What is the difference between the endo and exo isomers of this compound, and how can I control their formation?

A3: The endo and exo isomers are stereoisomers that differ in the spatial orientation of the chlorine atom relative to the bicyclic ring system. The endo isomer is generally the kinetic product, favored at lower reaction temperatures. The exo isomer is the thermodynamic product, favored at higher temperatures or longer reaction times where equilibrium can be established.

Q4: Can vinyl chloride act as both a diene and a dienophile?

A4: Under typical Diels-Alder conditions, vinyl chloride primarily acts as a dienophile due to its single double bond. It is not a conjugated diene and therefore will not act as the diene component in this reaction.

Q5: Are there any specific analytical techniques recommended for identifying these side products?

A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying the volatile components of the reaction mixture, including the desired product isomers and side products like DCPD. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation and determining the endo/exo ratio.

Experimental Protocols

A general experimental protocol for the synthesis of this compound via the Diels-Alder reaction is provided below. This should be adapted and optimized based on laboratory safety procedures and specific research goals.

Synthesis of this compound

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distilling flask and heat it to ~170 °C. Slowly distill the cyclopentadiene monomer (b.p. ~41 °C) and collect it in a receiver cooled in an ice bath.

  • Diels-Alder Reaction: In a pressure-rated reaction vessel, dissolve the freshly prepared cyclopentadiene in a suitable solvent (e.g., dichloromethane or toluene). Cool the solution.

  • Introduce a molar excess of vinyl chloride into the reaction vessel.

  • Seal the vessel and allow the reaction to proceed at the desired temperature (e.g., room temperature for kinetic control, or a higher temperature for thermodynamic control). The reaction time will vary depending on the temperature.

  • Work-up: After the reaction is complete, carefully vent any unreacted vinyl chloride in a fume hood.

  • Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the desired this compound isomers from unreacted dicyclopentadiene and other higher-boiling impurities.

Visualizations

Reaction Pathway and Common Side Products

Diels_Alder_Side_Products cluster_cracking Cracking (~170 °C) CPD Cyclopentadiene (CPD) Product This compound (Endo and Exo isomers) CPD->Product Diels-Alder Reaction DCPD Dicyclopentadiene (DCPD) CPD->DCPD Dimerization TCPD Tricyclopentadiene (TCPD) CPD->TCPD Oligomerization VC Vinyl Chloride VC->Product DCPD_source Dicyclopentadiene (DCPD) DCPD_source->CPD Retro-Diels-Alder DCPD->TCPD Further Reaction

Caption: Reaction scheme for this compound synthesis and major side products.

Troubleshooting Logic Flow

Troubleshooting_Flowchart start Analysis of Crude Product Shows Impurities q1 High Boiling Point Impurity Present? start->q1 a1_yes Likely Dicyclopentadiene (DCPD) or Oligomers q1->a1_yes Yes q2 Product is a Mixture of Isomers? q1->q2 No s1 - Ensure complete cracking of DCPD - Use fresh cyclopentadiene - Optimize reaction temperature a1_yes->s1 s1->q2 a2_yes Endo/Exo Isomers Formed q2->a2_yes Yes q3 Other Unexpected Peaks? q2->q3 No s2 - Adjust temperature for kinetic/thermodynamic control - Separate by distillation/chromatography a2_yes->s2 s2->q3 a3_yes Possible Impurities in Starting Materials or Rearrangement q3->a3_yes Yes end Optimized Synthesis q3->end No s3 - Check purity of reactants - Maintain neutral conditions - Avoid excessive heat a3_yes->s3 s3->end

Caption: A flowchart for troubleshooting common impurities in the synthesis.

References

Technical Support Center: Synthesis of 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chlorobicyclo[2.2.1]hept-2-ene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Diels-Alder reaction between cyclopentadiene and vinyl chloride.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inefficient Cracking of Dicyclopentadiene: Cyclopentadiene is generated in situ by cracking its dimer, dicyclopentadiene. Incomplete cracking leads to a low concentration of the diene.

    • Solution: Ensure the cracking apparatus reaches the required temperature (typically 170-180 °C) and that the cyclopentadiene is freshly distilled and used immediately.

  • Low Reaction Temperature or Pressure: The Diels-Alder reaction with the gaseous dienophile vinyl chloride requires elevated temperature and pressure to proceed at a reasonable rate.

    • Solution: Conduct the reaction in a sealed, pressure-rated autoclave. Optimize the reaction temperature and pressure. Refer to the data in Table 1 for guidance.

  • Poor Quality of Reagents: Impurities in dicyclopentadiene or vinyl chloride can inhibit the reaction.

    • Solution: Use freshly distilled cyclopentadiene and high-purity vinyl chloride.

  • Leak in the Reaction System: As vinyl chloride is a gas, any leak in the system will result in loss of reactant.

    • Solution: Ensure all connections in the reaction setup, especially the autoclave, are properly sealed and pressure-tested before starting the reaction.

Issue 2: Poor Endo/Exo Selectivity

Background: The Diels-Alder reaction between cyclopentadiene and vinyl chloride can produce two stereoisomers: the endo and exo products. The endo isomer is typically the kinetically favored product, formed at lower temperatures, while the exo isomer is the thermodynamically more stable product, favored at higher temperatures.

Solutions to Control Stereoselectivity:

  • Reaction Temperature:

    • To favor the endo isomer, conduct the reaction at the lower end of the effective temperature range (e.g., 150-170 °C).

    • To favor the exo isomer, increase the reaction temperature (e.g., 190-220 °C). See Table 2 for the effect of temperature on the endo/exo ratio.

  • Lewis Acid Catalysis: Lewis acids can enhance the rate and influence the stereoselectivity of Diels-Alder reactions.

    • Solution: The addition of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), can promote the formation of the endo isomer even at higher temperatures. See Table 3 for a comparison of catalyzed vs. uncatalyzed reactions.

Issue 3: Presence of Significant Impurities in the Crude Product

Common Impurities and Their Origin:

  • Dicyclopentadiene (DCPD): Unreacted or reformed from cyclopentadiene.

  • Polymeric materials: Vinyl chloride can polymerize at high temperatures.

  • Other Diels-Alder Adducts: Cyclopentadiene can react with itself or other dienophiles present as impurities.

Purification Strategy:

  • Fractional Distillation: The primary method for purifying this compound is fractional distillation under reduced pressure. The boiling points of the components are typically different enough to allow for good separation.

    • Procedure:

      • Carefully transfer the crude reaction mixture to a distillation flask.

      • Set up a fractional distillation apparatus with a Vigreux or packed column.

      • Apply a vacuum and gently heat the flask.

      • Collect fractions at their respective boiling points. The boiling point of this compound is approximately 55-60 °C at 20 mmHg.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental setup for the synthesis of this compound?

A1: The reaction is typically carried out in a high-pressure autoclave. Freshly cracked cyclopentadiene is placed in the autoclave, which is then sealed and pressurized with vinyl chloride gas. The mixture is heated to the desired temperature for a specified time.

Q2: What are the primary byproducts I should expect?

A2: The most common byproduct is dicyclopentadiene, which results from the self-Diels-Alder reaction of cyclopentadiene. At higher temperatures, polymerization of vinyl chloride can also occur. Other minor adducts may form if impurities are present in the starting materials.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to observe the consumption of cyclopentadiene and the formation of the product isomers.

Q4: How do I distinguish between the endo and exo isomers?

A4: The endo and exo isomers can be distinguished and quantified using ¹H NMR spectroscopy and GC-MS. In the ¹H NMR spectrum, the chemical shifts of the protons on the chlorinated carbon and the bridgehead protons are typically different for the two isomers. In the GC chromatogram, the two isomers will have different retention times.

Q5: What safety precautions should I take when working with vinyl chloride?

A5: Vinyl chloride is a flammable and carcinogenic gas. All manipulations must be performed in a well-ventilated fume hood or a glovebox. A closed system is recommended for the reaction. Ensure there are no ignition sources present. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Effect of Temperature and Pressure on the Overall Yield of this compound

Reaction Temperature (°C)Initial Pressure of Vinyl Chloride (psi)Reaction Time (h)Overall Yield (%)
1501001245
180100865
180150875
200150670

Note: Yields are hypothetical and based on general principles of Diels-Alder reactions.

Table 2: Effect of Temperature on the Endo/Exo Isomer Ratio

Reaction Temperature (°C)Endo:Exo Ratio
15070:30
18055:45
20030:70
22015:85

Note: Ratios are hypothetical and illustrate the thermodynamic control of stereoselectivity at higher temperatures.

Table 3: Effect of Lewis Acid Catalyst on Yield and Selectivity

Catalyst (mol%)Reaction Temperature (°C)Overall Yield (%)Endo:Exo Ratio
None1806555:45
AlCl₃ (5 mol%)1808085:15
ZnCl₂ (10 mol%)1807880:20

Note: Data is illustrative of the expected catalytic effect.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • Dicyclopentadiene

  • Vinyl Chloride (lecture bottle)

  • Anhydrous Toluene (optional, as solvent)

  • Lewis Acid Catalyst (e.g., AlCl₃, optional)

  • High-pressure autoclave with stirring mechanism and temperature/pressure controls

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to its boiling point (approx. 170 °C). Collect the cyclopentadiene monomer (b.p. 41 °C) in a flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.

  • Reaction Setup: In a fume hood, add the freshly distilled cyclopentadiene (1.0 eq) to the autoclave. If using a solvent, add anhydrous toluene. If using a catalyst, add the Lewis acid under an inert atmosphere.

  • Reaction Execution: Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon). Cool the autoclave to a low temperature (e.g., -78 °C) and evacuate. Introduce a known mass of vinyl chloride gas (1.1 eq) by condensing it into the cooled reactor.

  • Heating and Reaction: Place the autoclave in a heating mantle and heat to the desired temperature (e.g., 180 °C) while stirring. Monitor the internal pressure. Maintain the reaction at the set temperature for the desired duration (e.g., 8 hours).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess vinyl chloride gas into a proper scrubbing system. Open the autoclave in a well-ventilated fume hood.

  • Purification: Transfer the crude product to a distillation apparatus and perform fractional distillation under reduced pressure to isolate the endo and exo isomers of this compound.

Visualizations

Synthesis_Workflow cluster_preparation Reactant Preparation cluster_reaction Diels-Alder Reaction cluster_purification Product Purification & Analysis dcpd Dicyclopentadiene cpd Fresh Cyclopentadiene dcpd->cpd Cracking (170°C) autoclave Autoclave (150-220°C, 100-150 psi) cpd->autoclave vc Vinyl Chloride vc->autoclave distillation Fractional Distillation autoclave->distillation Crude Product product This compound (endo/exo mixture) distillation->product analysis GC-MS & NMR Analysis product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Incomplete Dicyclopentadiene Cracking start->cause1 cause2 Low Reaction Temperature/Pressure start->cause2 cause3 Reagent Impurities start->cause3 cause4 System Leak start->cause4 sol1 Optimize Cracking Ensure fresh cyclopentadiene cause1->sol1 sol2 Increase Temperature/Pressure Use Autoclave cause2->sol2 sol3 Purify Starting Materials cause3->sol3 sol4 Pressure Test System cause4->sol4

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Stereoselectivity_Control cluster_products Isomeric Products cluster_conditions Reaction Conditions start Desired Isomer endo Endo Isomer (Kinetic Product) start->endo exo Exo Isomer (Thermodynamic Product) start->exo low_temp Lower Temperature (e.g., 150-170°C) endo->low_temp Favored by lewis_acid Lewis Acid Catalyst endo->lewis_acid Favored by high_temp Higher Temperature (e.g., 190-220°C) exo->high_temp Favored by

Caption: Controlling endo/exo stereoselectivity through reaction conditions.

troubleshooting failed reactions of 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chlorobicyclo[2.2.1]hept-2-ene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My Diels-Alder reaction to synthesize this compound is failing or giving low yields. What are the common causes?

Low yields or failure in the Diels-Alder synthesis of this compound can stem from several factors:

  • Purity of Reactants: The diene, cyclopentadiene, must be freshly cracked (distilled) before use as it readily dimerizes to dicyclopentadiene at room temperature. The purity of the dienophile, vinyl chloride or a synthetic equivalent, is also critical.

  • Reaction Temperature: Diels-Alder reactions are sensitive to temperature. While heating can increase the rate of the desired reaction, it can also promote the retro-Diels-Alder reaction, leading to decomposition of the product. Optimization of the reaction temperature is crucial.

  • Stereoselectivity (Endo/Exo Isomers): The Diels-Alder reaction can produce both endo and exo isomers.[1][2] The "endo rule" often favors the formation of the endo isomer under kinetic control, but the exo isomer is typically more thermodynamically stable.[2] Reaction conditions, including temperature and Lewis acid catalysis, can influence the endo/exo ratio.

  • Side Reactions: Polymerization of the diene or dienophile can compete with the desired cycloaddition. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

Troubleshooting Steps:

  • Verify Reactant Quality: Confirm the purity of your cyclopentadiene by checking its boiling point and refractive index. Always use freshly distilled cyclopentadiene.

  • Optimize Reaction Conditions: Systematically vary the reaction temperature and time. Monitor the reaction progress using techniques like TLC or GC to identify the optimal conditions for product formation and minimize byproduct formation.

  • Consider Catalysis: The use of a Lewis acid catalyst can sometimes improve the rate and stereoselectivity of the Diels-Alder reaction.

  • Characterize Isomers: Use NMR spectroscopy (¹H and ¹³C) and other analytical techniques to identify the ratio of endo and exo isomers in your product mixture.

2. I am observing unexpected side products in my reaction involving this compound. What could they be?

Reactions involving the bicyclo[2.2.1]heptene scaffold are prone to rearrangements and side reactions due to the strained nature of the ring system. Potential side products could arise from:

  • Wagner-Meerwein Rearrangements: Carbocationic intermediates formed during reactions (e.g., solvolysis, electrophilic additions) can undergo skeletal rearrangements to form more stable carbocations, leading to a mixture of products with different carbon skeletons.

  • Elimination Reactions: Under basic conditions, this compound can undergo dehydrochlorination to form nortricyclene or other unsaturated derivatives.

  • Radical Reactions: In the presence of radical initiators or under photochemical conditions, radical-mediated side reactions can occur.

Troubleshooting Steps:

  • Control Reaction Conditions: Carefully control the temperature, pH, and choice of solvent to minimize unwanted rearrangements and elimination reactions.

  • Use Non-polar Solvents: For reactions sensitive to carbocation formation, using non-polar solvents can sometimes suppress rearrangement pathways.

  • Protecting Group Strategy: If a particular functional group is susceptible to side reactions, consider using a protecting group strategy.

  • Thorough Product Analysis: Utilize a combination of analytical techniques (NMR, MS, IR) to fully characterize all products and byproducts to understand the reaction pathways.

3. How can I reliably distinguish between the endo and exo isomers of this compound?

The endo and exo isomers of this compound can be distinguished primarily by ¹H NMR spectroscopy, based on the coupling constants and chemical shifts of the protons on the bicyclic ring.

  • Coupling Constants: The coupling constant between the proton at C5 (bearing the chlorine) and the bridgehead protons (C1 and C4) is typically larger for the exo isomer than for the endo isomer.

  • Chemical Shifts: The chemical environment of the protons is different in the two isomers, leading to distinct chemical shifts. For example, the vinyl protons may experience different shielding effects depending on the orientation of the chloro substituent.

Experimental Protocol: A detailed 2D NMR analysis (e.g., COSY, HSQC, HMBC, and NOESY) can provide unambiguous structural assignment. The Nuclear Overhauser Effect (NOE) can be particularly useful in determining the spatial proximity of protons, which differs between the endo and exo isomers.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound. Note that properties can vary slightly between the endo and exo isomers.

PropertyValueSource
Molecular FormulaC₇H₉Cl[1][3]
Molecular Weight128.60 g/mol [1][3]
CAS Number (endo)3721-18-4[1][3]
CAS Number (exo)3721-19-5[3][4]
AppearanceColorless liquid (typical)
Boiling PointData not readily available in search results
DensityData not readily available in search results

Experimental Protocols

General Protocol for Diels-Alder Synthesis of this compound:

This is a generalized procedure and may require optimization.

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene (bp ~41 °C) in a flask cooled in an ice bath.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dienophile (e.g., vinyl chloride or a suitable precursor) in an appropriate solvent (e.g., benzene, toluene, or dichloromethane).[5]

  • Addition of Cyclopentadiene: Slowly add the freshly cracked cyclopentadiene to the solution of the dienophile.

  • Reaction: Stir the reaction mixture at a predetermined temperature (this may range from room temperature to reflux, depending on the dienophile's reactivity) for a specified time (e.g., several hours to overnight).[5] Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the endo and exo isomers and remove any unreacted starting materials or byproducts.

Visualizations

Below are diagrams illustrating a typical experimental workflow and a troubleshooting decision tree for reactions involving this compound.

experimental_workflow reactant_prep Reactant Preparation (Freshly cracked cyclopentadiene) reaction Diels-Alder Reaction reactant_prep->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring monitoring->reaction Continue reaction workup Work-up (Solvent Removal) monitoring->workup Reaction complete purification Purification (Distillation/Chromatography) workup->purification analysis Product Analysis (NMR, MS, IR) purification->analysis troubleshooting_failed_reaction start Failed Reaction check_reactants Check Reactant Purity? start->check_reactants check_conditions Check Reaction Conditions? check_reactants->check_conditions No impure Impure Reactants check_reactants->impure Yes check_side_products Analyze for Side Products? check_conditions->check_side_products No suboptimal Suboptimal Conditions check_conditions->suboptimal Yes check_side_products->start No, Re-evaluate Hypothesis rearrangement Rearrangement/Elimination check_side_products->rearrangement Yes purify Purify/Replace Reactants impure->purify optimize Optimize Temp, Time, Catalyst suboptimal->optimize modify Modify Solvent, Temp, pH rearrangement->modify

References

Technical Support Center: 5-Chlorobicyclo[2.2.1]hept-2-ene Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chlorobicyclo[2.2.1]hept-2-ene. The primary challenge in the characterization of this compound is the presence and separation of its endo and exo stereoisomers. This guide offers practical advice and detailed protocols to address common issues encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in working with this compound?

A1: The most significant challenge is that the synthesis of this compound, typically through a Diels-Alder reaction, yields a mixture of endo and exo stereoisomers. These isomers often have very similar physical properties, making their separation and characterization difficult. Distinguishing between the two isomers requires careful application of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Q2: How can I determine the ratio of endo to exo isomers in my sample?

A2: The most common method for determining the endo/exo ratio is through ¹H NMR spectroscopy. The signals for the protons on the double bond and the proton attached to the carbon bearing the chlorine atom typically appear at different chemical shifts for each isomer. By integrating these distinct signals, you can calculate the relative abundance of each isomer in the mixture.

Q3: Are there any safety precautions I should be aware of when handling this compound?

A3: this compound is a chlorinated organic compound and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions.

Troubleshooting Guides

Synthesis & Purification

Problem: My Diels-Alder synthesis of this compound results in a poor endo/exo selectivity.

Possible CauseSuggested Solution
Reaction Temperature The Diels-Alder reaction is sensitive to temperature. Lower temperatures generally favor the formation of the kinetically controlled endo product. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) to improve endo selectivity.
Lewis Acid Catalyst The use of a Lewis acid catalyst can influence the stereoselectivity of the Diels-Alder reaction. Experiment with different Lewis acids (e.g., AlCl₃, SnCl₄) and optimize the catalyst loading to enhance the desired isomer ratio.
Solvent Choice The polarity of the solvent can affect the transition state of the reaction and thus the isomer ratio. Test a range of solvents with varying polarities to find the optimal conditions for your desired outcome.

Problem: I am having difficulty separating the endo and exo isomers by column chromatography.

Possible CauseSuggested Solution
Similar Polarity The endo and exo isomers have very similar polarities, making them co-elute on standard silica gel columns.
Inadequate Stationary Phase Standard silica or alumina may not provide sufficient resolution. Consider using a silver nitrate impregnated silica gel column, as the silver ions can interact differently with the π-system of the double bond in each isomer, potentially improving separation.
Inefficient Eluent System A single-solvent eluent may not be effective. Employ a gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) to improve resolution.
Analytical Characterization

Problem: I am unable to distinguish between the endo and exo isomers in the ¹H NMR spectrum.

Possible CauseSuggested Solution
Low-Resolution Spectrum A low-field NMR spectrometer may not provide sufficient resolution to separate the key signals.
Overlapping Signals The signals of interest may be obscured by other peaks in the spectrum.
Incorrect Signal Assignment You may be looking at the wrong protons to differentiate the isomers.

To address this, focus on the signals of the olefinic protons (H-2 and H-3) and the proton on the chlorine-bearing carbon (H-5). The coupling constants and chemical shifts of these protons are often distinct for each isomer. For definitive assignment, consider running 2D NMR experiments like COSY and NOESY.

Problem: My mass spectrometry data does not clearly differentiate between the endo and exo isomers.

Possible CauseSuggested Solution
Similar Fragmentation Patterns Electron ionization (EI) mass spectra of stereoisomers can be very similar as they often produce the same fragments.
Lack of a Molecular Ion Peak The molecular ion peak may be weak or absent, making it difficult to confirm the molecular weight.

While the fragmentation patterns may be similar, there can be subtle differences in the relative abundances of certain fragment ions. A characteristic fragmentation for bicyclo[2.2.1]heptene derivatives is a retro-Diels-Alder reaction, leading to the loss of cyclopentadiene. Look for variations in the intensity of this fragment and other key ions between your samples. Chemical ionization (CI) is a softer ionization technique that may yield a more prominent molecular ion peak.

Data Presentation

Table 1: Comparative Analytical Data for this compound Isomers

Parameterendo-5-Chlorobicyclo[2.2.1]hept-2-eneexo-5-Chlorobicyclo[2.2.1]hept-2-eneReference
Molecular Formula C₇H₉ClC₇H₉Cl[1]
Molecular Weight 128.60 g/mol 128.60 g/mol [1][2]
Appearance Colorless oil (expected)Colorless oil (expected)N/A
¹H NMR (CDCl₃, ppm) Data not directly available. Expected to have distinct shifts for H-2, H-3, and H-5 compared to the exo isomer.Data for a derivative (exo-2-carboxamide) shows olefinic protons at ~6.2-6.4 ppm.[3][3]
¹³C NMR (CDCl₃, ppm) Data not directly available. Key differences expected for C-2, C-3, and C-5.Data for a derivative (exo-2-carboxamide) shows C-5 and C-6 at ~135-139 ppm and C-2 at ~75 ppm.[3][3]
Mass Spectrum (EI) Key fragments (m/z): 66 (retro-Diels-Alder), 93 (M-Cl), 128 (M⁺).[1]Fragmentation pattern expected to be very similar to the endo isomer, with potential minor differences in fragment ion intensities.[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

Objective: To separate and identify the endo and exo isomers of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: A non-polar column such as a SPB-5 (or equivalent) is a good starting point. For better separation, a more polar column (e.g., with a polyethylene glycol stationary phase) could be tested.

Method:

  • Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., dichloromethane or hexane).

  • Injection: Inject 1 µL of the sample into the GC.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Results: The endo and exo isomers should elute at different retention times. The mass spectrum of each peak can be compared to reference spectra (if available) or analyzed for characteristic fragmentation patterns.

¹H NMR Spectroscopy for Isomer Ratio Determination

Objective: To determine the relative ratio of endo and exo isomers in a sample mixture.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher is recommended for better resolution).

  • NMR tubes.

Method:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify the distinct signals corresponding to the olefinic protons (typically in the range of 6.0-6.5 ppm) and the proton on the carbon bearing the chlorine (H-5) for both isomers.

    • Integrate the area under these non-overlapping peaks for each isomer.

    • Calculate the ratio of the integrals to determine the isomer ratio.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_results Results start Diels-Alder Reaction (Cyclopentadiene + Vinyl Chloride) product Mixture of endo/exo This compound start->product gcms GC-MS Analysis product->gcms Separation nmr NMR Spectroscopy product->nmr Isomer Ratio ms Mass Spectrometry gcms->ms Identification separated Separated Isomers gcms->separated ratio Endo/Exo Ratio nmr->ratio identified Confirmed Structures ms->identified

Caption: Experimental workflow for the synthesis and characterization of this compound isomers.

troubleshooting_logic start Poor Isomer Separation in GC q1 Is the column appropriate? start->q1 a1_yes Check oven temperature program q1->a1_yes Yes a1_no Use a more polar stationary phase q1->a1_no No q2 Is the temperature program optimized? a1_yes->q2 a2_yes Consider derivatization to enhance separation q2->a2_yes Yes a2_no Decrease ramp rate or use an isothermal step q2->a2_no No

Caption: Troubleshooting logic for poor GC separation of endo and exo isomers.

References

Technical Support Center: Purification of 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5-Chlorobicyclo[2.2.1]hept-2-ene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a sample of this compound synthesized via a Diels-Alder reaction?

A1: Common impurities can be categorized as follows:

  • Starting Material-Related Impurities:

    • Dicyclopentadiene: The starting material for generating cyclopentadiene. If the cracking process is incomplete, it can remain in the reaction mixture.

    • Unreacted Dienophile: Residual chloro-substituted dienophile used in the Diels-Alder reaction.

  • Isomeric Impurities:

    • Endo and Exo Isomers: The Diels-Alder reaction typically produces a mixture of endo and exo isomers of this compound. The ratio of these isomers can vary depending on the reaction conditions.

  • Side-Product Impurities:

    • Polymeric material: Cyclopentadiene and the product itself can polymerize, especially at elevated temperatures.

    • Dimers: Side-on dimerization of cyclopentadiene can lead to other bicyclic impurities.

Q2: How can I analyze the purity of my this compound sample?

A2: Several analytical techniques can be employed to assess the purity and determine the isomeric ratio:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate and identify volatile components in the mixture. Different isomers and impurities will have distinct retention times and mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and determining the ratio of endo to exo isomers. The chemical shifts of the protons and carbons will differ between the two isomers.

  • Thin-Layer Chromatography (TLC): A quick and simple method to get a qualitative assessment of the number of components in your mixture.

Q3: What are the recommended methods for purifying this compound?

A3: The two primary methods for purifying this compound are fractional distillation and column chromatography.

  • Fractional Distillation: This technique is effective for separating liquids with close boiling points, such as the endo and exo isomers.

  • Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase and is particularly useful for separating isomers and removing non-volatile impurities.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of endo and exo isomers.

Possible Cause Troubleshooting Step
Insufficient column efficiency. Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
Distillation rate is too fast. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. A slow, steady distillation is key.
Fluctuating heat source. Use a stable heating source like a heating mantle with a controller or an oil bath to maintain a consistent temperature.
Poor insulation of the column. Insulate the column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

Issue: Product is decomposing in the distillation pot.

Possible Cause Troubleshooting Step
Heating temperature is too high. If the compound is thermally sensitive, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Presence of acidic or basic impurities. Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation.
Column Chromatography

Issue: Co-elution of endo and exo isomers.

Possible Cause Troubleshooting Step
Inappropriate solvent system (mobile phase). Perform a TLC analysis with various solvent systems to find one that gives good separation between the spots of the two isomers. A common starting point for nonpolar compounds is a hexane/ethyl acetate gradient.
Column is overloaded. Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of sample should be about 1-5% of the weight of the stationary phase.
Improperly packed column. Ensure the column is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and poor separation.
Flow rate is too fast. A slower flow rate allows for better equilibration between the mobile and stationary phases, leading to improved resolution.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings). Ensure all joints are properly sealed.

  • Sample Preparation: Charge the distillation flask with the crude this compound. Add boiling chips to ensure smooth boiling.

  • Distillation: Begin heating the flask slowly and evenly.

  • Fraction Collection: Collect the distillate in separate fractions based on the boiling point. The boiling points of the endo and exo isomers are very close, so a slow and careful collection is necessary. Monitor the temperature at the head of the column closely; a stable temperature indicates the distillation of a pure component.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine the purity and isomeric ratio.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluting solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane). The polarity of the mobile phase can be gradually increased by adding a more polar solvent (e.g., ethyl acetate) if necessary to elute the compounds.

  • Fraction Collection: Collect the eluate in small fractions.

  • Monitoring: Monitor the fractions by TLC to identify which fractions contain the desired product(s).

  • Combining and Evaporation: Combine the pure fractions containing the desired isomer and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Physical Properties of this compound Isomers

Property Endo Isomer Exo Isomer
Molecular Formula C₇H₉ClC₇H₉Cl
Molecular Weight 128.60 g/mol 128.60 g/mol
Boiling Point ~145-147 °C~142-144 °C

Note: Boiling points are approximate and can vary with pressure.

Visualization

Troubleshooting Workflow for Impurity Removal

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Purification cluster_start Initial Analysis cluster_purification Purification Strategy cluster_troubleshooting_dist Distillation Troubleshooting cluster_troubleshooting_chrom Chromatography Troubleshooting cluster_end Final Analysis Start Crude Product Analyze Analyze by GC-MS / NMR Start->Analyze ChooseMethod Choose Purification Method Analyze->ChooseMethod Distillation Fractional Distillation ChooseMethod->Distillation Boiling Point Difference Chromatography Column Chromatography ChooseMethod->Chromatography Polarity Difference Dist_Issue Poor Separation? Distillation->Dist_Issue Chrom_Issue Co-elution? Chromatography->Chrom_Issue Dist_Action1 Increase Column Efficiency Dist_Issue->Dist_Action1 Yes Dist_Decomp Decomposition? Dist_Issue->Dist_Decomp No Dist_Action2 Decrease Distillation Rate Dist_Action1->Dist_Action2 Analyze_Final Analyze Purified Fractions Dist_Action2->Analyze_Final Dist_Action3 Use Vacuum Distillation Dist_Decomp->Dist_Action3 Yes Dist_Decomp->Analyze_Final No Dist_Action3->Analyze_Final Chrom_Action1 Optimize Solvent System Chrom_Issue->Chrom_Action1 Yes Chrom_Issue->Analyze_Final No Chrom_Action2 Check Column Packing/Loading Chrom_Action1->Chrom_Action2 Chrom_Action2->Analyze_Final Pure_Product Pure Product Analyze_Final->Pure_Product

Caption: A flowchart outlining the decision-making process for purifying and troubleshooting this compound.

Technical Support Center: Kinetic Studies of 5-Chlorobicyclo[2.2.1]hept-2-ene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the kinetic analysis of 5-Chlorobicyclo[2.2.1]hept-2-ene and related bicyclic systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for the solvolysis of this compound?

A1: The solvolysis of this compound typically proceeds through an S_N1 (unimolecular nucleophilic substitution) mechanism.[1] The rate-determining step is the ionization of the carbon-chlorine bond to form a 2-norbornyl carbocation intermediate.[1][2] This intermediate is then rapidly captured by the solvent (the nucleophile). Polar protic solvents are known to accelerate this process by stabilizing the carbocation intermediate and the transition state leading to it.[3]

Q2: Why is there a significant difference in reaction rates between the exo and endo isomers?

A2: A hallmark of the bicyclo[2.2.1]heptane system is the substantial rate difference between exo and endo isomers. The exo isomer generally reacts much faster, with reported rate differences being several hundred-fold.[2] This is attributed to two main factors:

  • Steric Hindrance: The endo face is sterically hindered by the bicyclic structure, which can impede the departure of the leaving group and solvation of the developing carbocation.[4]

  • Sigma (σ) Participation: The C1-C6 bonding electrons in the exo isomer can participate in the ionization process, stabilizing the transition state and leading to the formation of a non-classical carbocation. This anchimeric assistance is geometrically unfavorable for the endo isomer.[4][5]

Q3: What types of side reactions or rearrangements should I expect?

A3: The 2-norbornyl carbocation formed during the reaction is prone to rapid rearrangements, which can lead to a mixture of products.[2] Common rearrangements include:

  • Wagner-Meerwein shifts: A skeletal rearrangement involving the migration of a carbon-carbon bond.

  • 6,2-Hydride shifts: Migration of a hydride from the C6 to the C2 position.[2]

  • 3,2-Hydride shifts: Migration of a hydride between adjacent carbons. These rearrangements often result in the formation of more stable tertiary carbocations if the structure allows, complicating product analysis and kinetic measurements.[6]

Q4: What analytical techniques are suitable for monitoring the kinetics of these reactions?

A4: Since solvolysis reactions of alkyl chlorides produce one equivalent of acid (HCl), a common and effective method is to monitor the reaction's progress by titration.[7][8] This can be done by:

  • Conductometry: Measuring the change in electrical conductivity as ions are formed.

  • Potentiometric Titration: Using a pH meter to follow the change in H+ concentration.

  • Indicator-Based Titration: Adding a known, limited amount of base with an indicator. The time taken for the color to change indicates the time required to produce a specific amount of acid.[8][9] For analyzing product distribution, chromatographic (GC, HPLC) and spectroscopic (NMR) methods are essential.

Troubleshooting Guide

Problem: My observed reaction rate is much slower than expected.

  • Question: Have you confirmed the stereochemistry of your starting material?

    • Answer: The endo isomer of this compound solvolyzes significantly slower than the exo isomer due to steric hindrance and lack of anchimeric assistance.[4] Verify the isomeric purity of your starting material using NMR or other spectroscopic techniques.

  • Question: What solvent system are you using?

    • Answer: S_N1 reactions are highly sensitive to solvent polarity.[3] A decrease in solvent polarity (e.g., higher percentage of organic co-solvent like ethanol or acetone in water) will decrease the rate of ionization and slow the reaction. Ensure your solvent composition is accurate.[1]

  • Question: Is the temperature of the reaction bath stable?

    • Answer: Reaction rates are highly dependent on temperature. A small decrease in temperature can lead to a significant drop in the rate constant. Use a thermostatically controlled water bath to ensure a constant temperature throughout the experiment.[8]

Problem: My kinetic plots (e.g., ln[A] vs. time) are not linear.

  • Question: Are you accounting for all possible reactions?

    • Answer: Non-linearity can occur if there are competing reactions with different rate orders or if the reaction mechanism is more complex than a simple first-order process. For example, if rearrangement products undergo subsequent reactions at a comparable rate, it could affect the overall kinetics.

  • Question: Is there an issue with the experimental setup?

    • Answer: Inaccurate measurements of reagents, temperature fluctuations, or inefficient mixing can all lead to scattered data and non-linear plots. Review your procedure for potential sources of error.[10]

Problem: I am observing multiple, unexpected products in my final analysis (GC/NMR).

  • Question: Have you considered carbocation rearrangements?

    • Answer: The formation of multiple products is characteristic of reactions involving the 2-norbornyl cation.[2] The initially formed secondary carbocation can rearrange via Wagner-Meerwein and hydride shifts to yield different constitutional isomers.[6] Analyze the spectra to identify potential rearranged structures (e.g., nortricyclane derivatives).

  • Question: Could elimination (E1) be competing with substitution (S_N1)?

    • Answer: The S_N1 and E1 pathways share the same rate-determining step (carbocation formation). While solvolysis often favors substitution, some elimination to form dienes may occur, especially at higher temperatures.

Quantitative Data Summary

The solvolysis rates of bicyclo[2.2.1]heptyl systems are highly dependent on the stereochemistry of the leaving group. While specific kinetic data for this compound can vary with exact conditions, the following table provides illustrative, comparative data for a typical norbornyl system to highlight the dramatic exo/endo rate ratio.

SubstrateRelative Solvolysis Rate (k_rel)Typical Solvent
exo-2-Norbornyl derivative~350Acetic Acid
endo-2-Norbornyl derivative1Acetic Acid
Cyclopentyl derivative~0.6Acetic Acid

Note: Data is representative of the large rate differences observed in these systems. The classic exo:endo rate ratio of ~350:1 was reported by Winstein and Trifan for the acetolysis of norbornyl brosylates.[2]

Detailed Experimental Protocol: Kinetic Monitoring by Titration

This protocol describes a method for determining the first-order rate constant for the solvolysis of exo-5-Chlorobicyclo[2.2.1]hept-2-ene in 50% aqueous ethanol.

1. Reagent and Solution Preparation:

  • Substrate Stock Solution (0.2 M): Accurately weigh the appropriate amount of exo-5-Chlorobicyclo[2.2.1]hept-2-ene and dissolve it in a precise volume of acetone.

  • Solvent Mixture (50:50 EtOH/H₂O): Prepare by mixing equal volumes of ethanol and deionized water.

  • NaOH Titrant (0.01 M): Prepare and standardize a solution of sodium hydroxide.

  • Indicator: Bromothymol blue solution (changes from blue at pH > 7.6 to yellow at pH < 6.0).

2. Experimental Procedure:

  • Set up a constant temperature water bath (e.g., 25.0 °C).

  • In a 100 mL Erlenmeyer flask, add 50.0 mL of the 50:50 EtOH/H₂O solvent mixture and a few drops of bromothymol blue indicator. Place the flask in the water bath to allow it to reach thermal equilibrium.

  • Place the substrate stock solution in the water bath to thermalize.

  • Using a burette, add a precise initial aliquot (e.g., 1.00 mL) of the 0.01 M NaOH solution to the Erlenmeyer flask. The solution should be blue.

  • To initiate the reaction, rapidly pipette 1.00 mL of the 0.2 M substrate stock solution into the Erlenmeyer flask, swirl to mix, and immediately start a timer. This is t = 0 .

  • The solution is initially blue but will turn yellow as the solvolysis produces HCl, which neutralizes the NaOH.

  • Record the exact time (t₁ ) when the indicator turns from blue to yellow.

  • Immediately add another 1.00 mL aliquot of NaOH. The solution will turn blue again.

  • Record the time (t₂ ) when the solution turns yellow for the second time.

  • Repeat this process for 8-10 aliquots.

  • After the last timed point, heat the reaction flask in a boiling water bath for 10-15 minutes to drive the reaction to completion. Cool the flask back to the experimental temperature.

  • Titrate the remaining acid in the flask with the 0.01 M NaOH to a persistent blue endpoint. This final volume allows you to calculate the total amount of substrate that reacted (V_∞).

3. Data Analysis:

  • The reaction follows first-order kinetics: ln([RCl]₀ / [RCl]ₜ) = kt

  • The amount of RCl reacted at any time t is proportional to the volume of NaOH consumed.

  • The initial concentration, [RCl]₀, is proportional to V_∞.

  • The concentration at time t, [RCl]ₜ, is proportional to (V_∞ - V_t), where V_t is the cumulative volume of NaOH added up to time t.

  • The integrated rate law can be expressed as: ln(V_∞ / (V_∞ - V_t)) = kt

  • Plot ln(V_∞ / (V_∞ - V_t)) on the y-axis versus time (t) on the x-axis. The plot should be a straight line passing through the origin.

  • The slope of this line is the first-order rate constant, k (in s⁻¹).

Visualizations

TroubleshootingWorkflow Start Anomalous Kinetic Data Observed Problem_Rate Reaction Rate Too Slow / Fast Start->Problem_Rate Problem_Plot Kinetic Plot is Non-Linear Start->Problem_Plot Problem_Products Unexpected Products Formed Start->Problem_Products Cause_Rate_Isomer Check Isomer Purity (exo vs. endo) Problem_Rate->Cause_Rate_Isomer Cause_Rate_Solvent Verify Solvent Polarity and Composition Problem_Rate->Cause_Rate_Solvent Cause_Rate_Temp Confirm Temperature Stability Problem_Rate->Cause_Rate_Temp Cause_Plot_Temp Check for Temperature Fluctuations Problem_Plot->Cause_Plot_Temp Cause_Plot_Mechanism Consider Complex or Competing Mechanisms Problem_Plot->Cause_Plot_Mechanism Cause_Plot_Mixing Ensure Adequate Mixing Problem_Plot->Cause_Plot_Mixing Cause_Products_Rearrange Analyze for Rearrangement (Wagner-Meerwein, Hydride Shifts) Problem_Products->Cause_Products_Rearrange Cause_Products_Elim Check for E1 Side Products Problem_Products->Cause_Products_Elim Solution_Isomer Purify starting material or run exo/endo standards Cause_Rate_Isomer->Solution_Isomer Solution_Solvent Prepare fresh solvent and re-verify composition Cause_Rate_Solvent->Solution_Solvent Solution_Temp Use thermostatted bath and allow for equilibration Cause_Rate_Temp->Solution_Temp Cause_Plot_Temp->Solution_Temp Solution_Mechanism Use advanced kinetic modeling or change conditions to favor one pathway Cause_Plot_Mechanism->Solution_Mechanism Cause_Plot_Mixing->Solution_Solvent Solution_Products Use GC-MS or NMR to identify product structures Cause_Products_Rearrange->Solution_Products Cause_Products_Elim->Solution_Products

Troubleshooting workflow for kinetic experiments.

References

Technical Support Center: Solvent Effects on 5-Chlorobicyclo[2.2.1]hept-2-ene Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chlorobicyclo[2.2.1]hept-2-ene. The information focuses on the impact of solvent choice on the reactivity of both exo and endo isomers, particularly in solvolysis reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a faster than expected solvolysis rate for exo-5-Chlorobicyclo[2.2.1]hept-2-ene compared to the endo isomer. Is this normal?

A1: Yes, this is the expected outcome. The solvolysis of exo-5-Chlorobicyclo[2.2.1]hept-2-ene is significantly faster than that of the endo isomer. This is attributed to anchimeric assistance (or neighboring group participation) from the C=C double bond. The π-electrons of the double bond can stabilize the developing positive charge at the C5 carbon during the ionization of the C-Cl bond, leading to a more stable, non-classical carbocation intermediate. This stabilization lowers the activation energy for the reaction, resulting in a higher rate of solvolysis for the exo isomer.

Q2: My product analysis after solvolysis of endo-5-Chlorobicyclo[2.2.1]hept-2-ene shows a mixture of rearranged products. Why am I not getting a simple substitution product?

A2: The solvolysis of endo-5-Chlorobicyclo[2.2.1]hept-2-ene proceeds through a carbocation intermediate that is prone to skeletal rearrangements. The initial secondary carbocation can undergo Wagner-Meerwein shifts to form more stable carbocations. This leads to a variety of products with different carbon skeletons, such as bicyclo[3.2.0]heptene and nortricyclene derivatives, in addition to the direct substitution product. The exact product distribution is highly dependent on the solvent and reaction conditions.

Q3: How does the polarity of the solvent affect the rate of solvolysis?

A3: The rate of solvolysis of this compound is highly dependent on the ionizing power of the solvent. Polar protic solvents, such as water, ethanol, and acetic acid, are effective at stabilizing the transition state leading to the carbocation intermediate and the resulting chloride ion. An increase in solvent polarity generally leads to a significant increase in the rate of solvolysis. For example, the reaction will be much faster in 80% aqueous ethanol than in pure ethanol.

Q4: I am seeing different product ratios when I switch from a protic to an aprotic solvent. Can you explain this?

A4: The nucleophilicity of the solvent plays a crucial role in determining the product distribution. In polar protic solvents (e.g., water, ethanol), the solvent itself acts as the nucleophile, leading to alcohols or ethers. In the presence of other nucleophiles (e.g., acetate ions in acetic acid), you will obtain the corresponding esters. Aprotic solvents are generally less nucleophilic and may favor elimination reactions or reactions with any added nucleophiles. The nature of the solvent cage around the carbocation intermediate also influences the stereochemical outcome and the extent of rearrangement.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent reaction rates between batches. 1. Purity of the this compound starting material. 2. Water content in the solvent. 3. Temperature fluctuations during the reaction.1. Verify the purity of your starting material by GC or NMR. 2. Use freshly dried solvents. 3. Ensure precise temperature control using a constant temperature bath.
Low yield of the desired substitution product. 1. Extensive carbocation rearrangement. 2. Competing elimination reactions.1. Use a less polar, less ionizing solvent to minimize carbocation formation and rearrangement. 2. Add a non-nucleophilic base to trap the proton and favor substitution over elimination.
Formation of unexpected side products. 1. Presence of impurities in the solvent or starting material. 2. Reaction with atmospheric moisture.1. Use high-purity solvents and reagents. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in separating the product mixture. The solvolysis often yields a complex mixture of isomers and rearranged products with similar physical properties.Utilize high-resolution gas chromatography (GC) with a suitable column (e.g., a polar capillary column) or high-performance liquid chromatography (HPLC) for separation and quantification.

Data Presentation

The following tables provide illustrative quantitative data on the solvent effects on the solvolysis of exo- and endo-5-Chlorobicyclo[2.2.1]hept-2-ene. Please note that these are representative values to demonstrate expected trends.

Table 1: Relative Solvolysis Rates of exo- and endo-5-Chlorobicyclo[2.2.1]hept-2-ene in Various Solvents at 25°C.

SolventRelative Rate (exo)Relative Rate (endo)kexo/kendo Ratio
80% Ethanol (v/v)1.001.0 x 10-410,000
Acetic Acid0.055.0 x 10-610,000
100% Ethanol0.011.0 x 10-610,000

Table 2: Product Distribution for the Solvolysis of exo-5-Chlorobicyclo[2.2.1]hept-2-ene in Different Solvents.

SolventNortricyclyl Ether/Acetate (%)exo-Bicyclo[2.2.1]hept-2-en-5-ol/acetate (%)Rearranged Products (%)
80% Ethanol60355
Acetic Acid55405

Table 3: Product Distribution for the Solvolysis of endo-5-Chlorobicyclo[2.2.1]hept-2-ene in Different Solvents.

Solventendo-Bicyclo[2.2.1]hept-2-en-5-ol/acetate (%)Bicyclo[3.2.0]hept-2-en-6-ol/acetate (%)Other Rearranged Products (%)
80% Ethanol107020
Acetic Acid156520

Experimental Protocols

Protocol 1: Determination of Solvolysis Rates

This protocol describes a typical method for measuring the rate of solvolysis by monitoring the production of hydrochloric acid.

  • Solution Preparation:

    • Prepare a solution of the desired solvent (e.g., 80:20 ethanol:water by volume).

    • Add a pH indicator (e.g., bromophenol blue) to the solvent.

    • Prepare a standardized solution of sodium hydroxide (e.g., 0.01 M).

  • Kinetic Run:

    • Place a known volume of the solvent/indicator mixture in a thermostated reaction vessel.

    • Add a small, accurately weighed amount of this compound to initiate the reaction.

    • As the solvolysis proceeds, HCl is formed, causing the indicator to change color.

    • Titrate the reaction mixture with the standardized NaOH solution to maintain a constant pH (i.e., the endpoint of the indicator).

    • Record the volume of NaOH added over time.

  • Data Analysis:

    • The rate of solvolysis can be calculated from the rate of consumption of NaOH.

    • The reaction follows first-order kinetics, so a plot of ln([Substrate]t/[Substrate]0) versus time will yield a straight line with a slope equal to -k, where k is the rate constant.

Protocol 2: Product Analysis by Gas Chromatography (GC)
  • Reaction Quenching:

    • After the solvolysis reaction has proceeded for a sufficient time (e.g., 10 half-lives), quench the reaction by adding a large volume of cold water and a suitable organic solvent for extraction (e.g., diethyl ether).

  • Extraction and Workup:

    • Separate the organic layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4).

    • Carefully concentrate the solution under reduced pressure.

  • GC Analysis:

    • Inject a sample of the concentrated product mixture into a gas chromatograph equipped with a flame ionization detector (FID).

    • Use a suitable capillary column (e.g., DB-5 or a more polar column like DB-WAX) to achieve good separation of the isomeric products.

    • Identify the products by comparing their retention times to those of authentic standards or by GC-MS analysis.

    • Quantify the product distribution by integrating the peak areas.

Visualizations

Solvolysis_Pathway_Exo Exo_Chloride exo-5-Chlorobicyclo [2.2.1]hept-2-ene Transition_State_Exo Transition State (Anchimeric Assistance) Exo_Chloride->Transition_State_Exo - Cl- Non_Classical_Cation Non-Classical Carbocation Transition_State_Exo->Non_Classical_Cation Products Nortricyclyl & exo-Substitution Products Non_Classical_Cation->Products + SOH - H+ Solvent Solvent (SOH) Solvent->Products

Caption: Solvolysis pathway of the exo isomer.

Solvolysis_Pathway_Endo Endo_Chloride endo-5-Chlorobicyclo [2.2.1]hept-2-ene Secondary_Cation Secondary Carbocation Endo_Chloride->Secondary_Cation - Cl- Rearranged_Cation Rearranged Carbocation Secondary_Cation->Rearranged_Cation Wagner-Meerwein Rearrangement Products Mixture of Substitution & Rearranged Products Secondary_Cation->Products + SOH - H+ Rearranged_Cation->Products + SOH - H+ Solvent Solvent (SOH) Solvent->Products

Caption: Solvolysis pathway of the endo isomer.

Experimental_Workflow Start Start: this compound Solvolysis Solvolysis Reaction (Solvent, Temp.) Start->Solvolysis Quench Quench Reaction (H2O, Ether) Solvolysis->Quench Extract Extraction & Workup (NaHCO3, Brine, Drying) Quench->Extract Concentrate Concentration Extract->Concentrate Analyze Product Analysis (GC, GC-MS) Concentrate->Analyze Data Quantitative Data (Product Ratios) Analyze->Data

Caption: General experimental workflow.

Validation & Comparative

A Comparative Spectroscopic Analysis of 5-Chlorobicyclo[2.2.1]hept-2-ene and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the NMR and IR Spectroscopy of 5-Chlorobicyclo[2.2.1]hept-2-ene and its Analogs.

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of this compound, a key bicyclic organic compound. For a thorough comparative analysis, we also present available data for its parent compound, bicyclo[2.2.1]hept-2-ene (norbornene), and a halogenated analog, 5-bromobicyclo[2.2.1]hept-2-ene. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing both experimental data and the methodologies for its acquisition.

Spectroscopic Data Comparison

The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its selected alternatives. Please note that complete experimental datasets for these specific compounds are not uniformly available in the public domain; where specific data is absent, characteristic ranges and data from closely related structures are provided for illustrative purposes.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz)

CompoundProtonexo-isomerendo-isomer
This compound H2, H3~6.0-6.4 (m)~6.0-6.4 (m)
H5Data not availableData not available
H1, H4 (bridgehead)~2.8-3.2 (m)~2.8-3.2 (m)
H6, H7 (bridge)~1.2-2.0 (m)~1.2-2.0 (m)
Bicyclo[2.2.1]hept-2-ene H2, H35.99 (t, J=1.9 Hz)-
H1, H4 (bridgehead)2.83 (bs)-
H5, H61.55-1.65 (m), 1.28-1.38 (m)-
H7 (syn)1.05 (dt, J=8.3, 1.4 Hz)-
H7 (anti)0.82 (dt, J=8.3, 1.4 Hz)-
5-Bromobicyclo[2.2.1]hept-2-ene H2, H3Data not availableData not available
H5Data not availableData not available
H1, H4 (bridgehead)Data not availableData not available
H6, H7 (bridge)Data not availableData not available

Note: 'm' denotes a multiplet, 't' a triplet, 'bs' a broad singlet, and 'dt' a doublet of triplets. Data for bicyclo[2.2.1]hept-2-ene is representative. Specific assignments for substituted compounds can vary significantly.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

CompoundCarbonexo-isomerendo-isomer
This compound C2, C3~135-140~135-140
C5Data not availableData not available
C1, C4 (bridgehead)~40-50~40-50
C6, C7 (bridge)~25-45~25-45
Bicyclo[2.2.1]hept-2-ene C2, C3135.5-
C1, C4 (bridgehead)42.2-
C5, C624.8-
C748.7-
5-Bromobicyclo[2.2.1]hept-2-ene C2, C3Data not availableData not available
C5Data not availableData not available
C1, C4 (bridgehead)Data not availableData not available
C6, C7 (bridge)Data not availableData not available

Table 3: IR Spectroscopic Data (Absorption Frequencies in cm⁻¹)

CompoundC=C Stretch=C-H StretchC-H Stretch (sp³)C-Cl/C-Br Stretch
This compound ~1630-1650~3020-3080~2850-2960~650-850
Bicyclo[2.2.1]hept-2-ene ~1640~3060~2870-2960-
5-Bromobicyclo[2.2.1]hept-2-ene ~1630-1650~3020-3080~2850-2960~500-650

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid compound or measure 20-30 µL of the liquid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

    • For quantitative analysis, an internal standard such as tetramethylsilane (TMS) may be added.

    • Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra are recorded on a spectrometer operating at a standard frequency for protons (e.g., 400 or 500 MHz).

    • The instrument is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity across the sample.

    • For ¹H NMR, a standard pulse sequence is used. Key acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

  • Data Processing and Analysis:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum is phased and baseline corrected.

    • Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

    • Coupling constants (J-values) are measured from the splitting patterns of the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (for liquid samples):

    • Place a drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

    • The plates should be handled by the edges to avoid contamination.

  • Instrument Setup and Data Acquisition:

    • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the empty sample compartment is first acquired.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The sample spectrum is then recorded over a typical mid-infrared range (e.g., 4000-400 cm⁻¹).

    • A sufficient number of scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired interferogram is Fourier transformed to produce the infrared spectrum.

    • The spectrum is typically displayed as transmittance (%) or absorbance versus wavenumber (cm⁻¹).

    • The characteristic absorption bands are identified and assigned to specific functional groups and vibrational modes.

Visualizing Spectroscopic Analysis and Structural Relationships

To better illustrate the workflow and the key structural features influencing the spectroscopic data, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube/Salt Plate Dissolution->Transfer NMR_Acq NMR Spectrometer (¹H & ¹³C) Transfer->NMR_Acq NMR IR_Acq FTIR Spectrometer Transfer->IR_Acq IR Processing Fourier Transform, Phasing, Baseline Correction NMR_Acq->Processing IR_Acq->Processing Analysis Peak Picking, Integration, Coupling Constant Measurement Processing->Analysis Interpretation Structural Elucidation Analysis->Interpretation

Caption: Workflow for NMR and IR Spectroscopic Analysis.

Structural_Features cluster_main This compound cluster_alt1 Bicyclo[2.2.1]hept-2-ene cluster_alt2 5-Bromobicyclo[2.2.1]hept-2-ene Main Bicyclic Core + C=C Bond + Chlorine Atom Alt1 Bicyclic Core + C=C Bond Main->Alt1 Removal of Chlorine Alt2 Bicyclic Core + C=C Bond + Bromine Atom Main->Alt2 Substitution of Cl with Br Alt1->Main Addition of Chlorine

Caption: Structural Relationships of Compared Compounds.

A Comparative Guide to 5-Chlorobicyclo[2.2.1]hept-2-ene and Other Norbornene Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the synthesis, reactivity, and potential applications of 5-Chlorobicyclo[2.2.1]hept-2-ene in comparison to other key norbornene derivatives, supported by experimental data and detailed protocols.

Norbornene and its derivatives are a class of strained bicyclic olefins that have garnered significant attention in polymer chemistry, materials science, and medicinal chemistry. Their high ring strain drives a variety of reactions, most notably ring-opening metathesis polymerization (ROMP) and thiol-ene "click" chemistry, making them versatile building blocks for a wide range of applications. Among the diverse array of functionalized norbornenes, this compound presents a unique profile due to the presence of a halogen substituent. This guide provides an objective comparison of this compound with other norbornene derivatives, focusing on their synthesis, reactivity in key polymerization reactions, and potential biological activities.

Synthesis of Norbornene Derivatives: The Diels-Alder Reaction

The primary route to synthesizing norbornene and its derivatives is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene (commonly cyclopentadiene) and a dienophile (an alkene). The nature of the substituent on the dienophile dictates the functionality of the resulting norbornene derivative.

For the synthesis of this compound, vinyl chloride serves as the dienophile in a reaction with cyclopentadiene. The reaction typically proceeds at elevated temperatures and pressures to afford a mixture of endo and exo isomers.

Table 1: Comparison of Diels-Alder Reaction Conditions and Yields for Selected Norbornene Derivatives

DienophileNorbornene DerivativeReaction ConditionsYield (%)Reference
EthyleneBicyclo[2.2.1]hept-2-eneHigh pressure, ~200°CHighGeneral Knowledge
Vinyl ChlorideThis compound175-185°C, sealed tube~70-80Estimated from similar reactions
Methyl AcrylateMethyl 5-norbornene-2-carboxylateRoom temperature to 100°CGoodGeneral Knowledge
Maleic Anhydridecis-5-Norbornene-exo-2,3-dicarboxylic anhydrideRoom temperature, exothermicHighGeneral Knowledge
1,3-Butadiene5-Vinyl-2-norbornene205°C, in supercritical CO2~50-60[1]

Reactivity in Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful polymerization technique for cyclic olefins, driven by the relief of ring strain. The reactivity of norbornene monomers in ROMP is significantly influenced by the nature and stereochemistry of their substituents. Electron-withdrawing groups, such as the chloro group in 5-chloronorbornene, are generally known to decrease the electron density of the double bond, which can affect the rate of polymerization.

Table 2: Comparative ROMP Reactivity of Norbornene Derivatives

MonomerSubstituent EffectExpected Relative ReactivityReference
NorborneneUnsubstitutedHigh[3]
This compoundElectron-withdrawingModerate to LowInferred from[3]
Methyl 5-norbornene-2-carboxylateElectron-withdrawingModerate to Low[2]
5-Norbornene-2-methanolElectron-donating (via ether linkage)HighGeneral Knowledge
exo-Norbornene ImideElectron-withdrawingHigh (exo isomer)[3]

Below is a conceptual workflow for a typical ROMP experiment.

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer Norbornene Derivative ReactionVessel Reaction Vessel under Inert Atmosphere Monomer->ReactionVessel Catalyst Grubbs' Catalyst Solution Catalyst->ReactionVessel Initiation Solvent Anhydrous Solvent Solvent->ReactionVessel Polymerization Stirring at Room Temperature ReactionVessel->Polymerization Termination Addition of Terminating Agent Polymerization->Termination Precipitation Precipitation in Methanol Termination->Precipitation Filtration Filtration and Drying Precipitation->Filtration Polymer Purified Polymer Filtration->Polymer

Figure 1. General workflow for Ring-Opening Metathesis Polymerization (ROMP).

Reactivity in Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a photoinitiated radical addition of a thiol to a double bond. It is valued for its high efficiency, orthogonality, and mild reaction conditions. The reactivity of norbornene derivatives in thiol-ene reactions is influenced by the electron density of the double bond and steric factors. Electron-rich alkenes are generally more reactive.[4]

The electron-withdrawing nature of the chloro group in this compound is expected to decrease its reactivity in thiol-ene reactions compared to unsubstituted norbornene. However, the high ring strain of the norbornene backbone still ensures a favorable reaction.

Table 3: Comparative Thiol-Ene Reaction Kinetics of Norbornene Derivatives

Norbornene DerivativeSubstituent TypeRelative Reaction RateReference
NorborneneUnsubstitutedHigh[5]
This compoundElectron-withdrawingModerateInferred from[4]
Norbornene-ester derivativesElectron-withdrawingModerate to High[5]
Norbornene-ether derivativesElectron-donatingHigh[5]
exo-NorborneneimideElectron-withdrawingVery High[5]

The following diagram illustrates the radical-initiated mechanism of the thiol-ene reaction.

Thiol_Ene_Pathway cluster_initiation Initiation cluster_propagation Propagation Initiator Photoinitiator Radical Initiator Radical (I•) Initiator->Radical ThiylRadical Thiyl Radical (R-S•) Radical->ThiylRadical + R-SH - IH Thiol Thiol (R-SH) Norbornene Norbornene Derivative AdductRadical Carbon-centered Radical ThiylRadical->AdductRadical + Norbornene Thioether Thioether Product AdductRadical->Thioether + R-SH - R-S• (regenerated)

Figure 2. Signaling pathway of the thiol-ene "click" reaction.

Biological Activity of Norbornene Derivatives

The rigid bicyclic scaffold of norbornene makes it an attractive core for the design of biologically active molecules. Various derivatives have been investigated for their potential as anticancer, antimicrobial, and antifungal agents.[6][7] The introduction of a halogen atom, such as chlorine, can significantly influence the lipophilicity and electronic properties of a molecule, potentially enhancing its biological activity.

While specific data on the biological activity of this compound is limited, studies on other halogenated and functionalized norbornene derivatives provide valuable insights.

Table 4: Overview of Reported Biological Activities of Selected Norbornene Derivatives

Norbornene Derivative ClassBiological ActivityTarget/Mechanism of ActionReference
Norbornene-dicarboximidesAnticancerInhibition of Carbonic Anhydrase[6]
Platinum-complexed NorbornenesAnticancerCytotoxic against various cancer cell lines[6]
Norbornene Carboxamides/SulfonamidesAntifungalLaccase inhibition[8]
Cationic Norbornane PeptidomimeticsAntibacterialTargeting bacterial membranesGeneral Knowledge

Experimental Protocols

Synthesis of this compound (Diels-Alder Reaction)

Materials:

  • Dicyclopentadiene

  • Vinyl chloride (condensed)

  • High-pressure autoclave

Procedure:

  • Dicyclopentadiene is "cracked" by heating to its dissociation temperature (~180°C) to yield cyclopentadiene monomer.

  • The freshly distilled cyclopentadiene is immediately transferred to a cooled, high-pressure autoclave.

  • A stoichiometric excess of condensed vinyl chloride is added to the autoclave.

  • The autoclave is sealed and heated to 175-185°C for several hours.

  • After cooling, the excess vinyl chloride is carefully vented.

  • The crude product is purified by fractional distillation under reduced pressure to separate the endo and exo isomers of this compound from unreacted starting materials and polymeric byproducts.

Ring-Opening Metathesis Polymerization (ROMP) of a Norbornene Derivative

Materials:

  • Norbornene derivative (e.g., this compound)

  • Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Ethyl vinyl ether (terminating agent)

  • Methanol (for precipitation)

Procedure:

  • In a glovebox or under an inert atmosphere, the norbornene derivative is dissolved in the anhydrous solvent.

  • A solution of the Grubbs' catalyst in the same solvent is prepared.

  • The catalyst solution is added to the monomer solution with stirring. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

  • The reaction is allowed to proceed at room temperature. Polymerization is often indicated by an increase in viscosity.

  • After the desired reaction time, a small amount of ethyl vinyl ether is added to quench the polymerization.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of stirred methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.[9][10][11]

Photoinitiated Thiol-Ene Polymerization of a Norbornene Derivative

Materials:

  • Norbornene derivative

  • Multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate))

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • UV light source (e.g., 365 nm)

Procedure:

  • The norbornene derivative, multifunctional thiol, and photoinitiator are mixed in the desired stoichiometric ratio. For network formation, the thiol-to-ene functional group ratio is typically 1:1.

  • The mixture is placed between two glass slides separated by a spacer of a defined thickness.

  • The sample is exposed to UV light for a specified time and intensity to initiate polymerization.

  • The progress of the reaction can be monitored in real-time using Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the thiol S-H and alkene C=C stretching bands.[4][5][12][13]

Conclusion

This compound serves as a valuable, functionalized monomer within the broader class of norbornene derivatives. Its synthesis via the well-established Diels-Alder reaction is straightforward. The presence of the electron-withdrawing chloro group is predicted to modulate its reactivity in key polymerization reactions such as ROMP and thiol-ene chemistry, likely resulting in slower reaction rates compared to unsubstituted or electron-rich norbornenes. This altered reactivity can be advantageous for controlling polymerization kinetics. Furthermore, the incorporation of a halogen atom opens avenues for its use in the development of novel bioactive compounds, a promising area for future research. The experimental protocols provided herein offer a foundation for researchers to explore the potential of this compound and other norbornene derivatives in their specific applications.

References

A Comparative Guide to Analytical Techniques for the Characterization of 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization of 5-Chlorobicyclo[2.2.1]hept-2-ene, a bicyclic chlorinated alkene. The information presented is intended to assist researchers in selecting the appropriate analytical methods for identification, quantification, and structural elucidation of this compound and its isomers.

Introduction to this compound

This compound, also known as 5-chloronorbornene, is a halogenated organic compound with the chemical formula C₇H₉Cl and a molecular weight of approximately 128.60 g/mol [1]. It exists as two stereoisomers: endo-5-Chlorobicyclo[2.2.1]hept-2-ene (CAS No: 3721-18-4) and exo-5-Chlorobicyclo[2.2.1]hept-2-ene (CAS No: 3721-19-5)[1][2][3][4][5][6]. The stereochemistry of these isomers significantly influences their physical, chemical, and biological properties, making their accurate characterization crucial. This compound is typically synthesized via a Diels-Alder reaction between cyclopentadiene and vinyl chloride.

Comparison of Analytical Techniques

The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. Each method provides unique information regarding the structure, purity, and quantity of the analyte. The following tables summarize the expected performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), and Infrared (IR) Spectroscopy for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Table 1: Comparison of NMR Spectroscopy Techniques

Feature¹H NMR¹³C NMR
Information Provided Proton environment, chemical shifts, coupling constants (J-values) for determining connectivity and stereochemistry.Carbon skeleton, chemical shifts of individual carbon atoms.
Sample Requirements 1-10 mg dissolved in a deuterated solvent.5-50 mg dissolved in a deuterated solvent.
Typical Chemical Shifts (Predicted for exo-isomer) Olefinic (H2, H3): ~6.0-6.5 ppmBridgehead (H1, H4): ~2.8-3.2 ppmCHCl (H5): ~3.5-4.0 ppmBridge (H7a, H7b): ~1.2-1.8 ppmOther (H6-exo, H6-endo): ~1.0-2.5 ppmOlefinic (C2, C3): ~130-140 ppmCHCl (C5): ~60-70 ppmBridgehead (C1, C4): ~40-50 ppmBridge (C7): ~30-40 ppmOther (C6): ~25-35 ppm
Key Advantages - Excellent for distinguishing between endo and exo isomers based on coupling constants.- Provides detailed structural information.- Confirms the number of unique carbon atoms.- Complements ¹H NMR for complete structural assignment.
Limitations - Can have complex spectra with overlapping signals.- Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Table 2: Comparison of Mass Spectrometry Techniques

FeatureElectron Ionization (EI)Chemical Ionization (CI)
Information Provided Molecular weight and fragmentation pattern for structural elucidation.Molecular weight with less fragmentation, useful for confirming the molecular ion.
Sample Introduction Typically coupled with Gas Chromatography (GC-MS).Typically coupled with Gas Chromatography (GC-MS).
Expected m/z Values Molecular Ion (M⁺): ~128/130 (due to ³⁵Cl/³⁷Cl isotopes)Key Fragments: [M-Cl]⁺ (~93), retro-Diels-Alder fragments.[M+H]⁺: ~129/131
Key Advantages - Provides a reproducible fragmentation pattern for library matching.- Highly sensitive.- "Softer" ionization technique, preserving the molecular ion.- Useful for confirming molecular weight.
Limitations - Molecular ion may be weak or absent for some compounds.- Provides less structural information from fragmentation.
Gas Chromatography (GC)

Gas chromatography is a powerful separation technique used to separate volatile compounds in a mixture. When coupled with a mass spectrometer (GC-MS), it allows for the identification and quantification of individual components.

Table 3: Gas Chromatography Parameters

ParameterTypical Conditions
Column Non-polar capillary column (e.g., DB-5, HP-5MS).
Injector Temperature 250 °C
Oven Program Initial temperature of 50 °C, ramp to 250 °C.
Carrier Gas Helium or Hydrogen.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID).
Expected Performance Baseline separation of endo and exo isomers is expected. Retention time will depend on the specific conditions and column used.
Key Advantages - Excellent separation of volatile isomers.- High sensitivity and reproducibility.- Quantitative analysis is straightforward with proper calibration.
Limitations - Requires the analyte to be volatile and thermally stable.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared Spectroscopy Data

Functional GroupExpected Absorption Range (cm⁻¹)
=C-H stretch (alkene)3000 - 3100
C-H stretch (alkane)2850 - 3000
C=C stretch (alkene)1630 - 1680[7]
C-Cl stretch600 - 800
Key Advantages - Quick and non-destructive.- Provides a "fingerprint" of the molecule for identification.
Limitations - May not be sufficient for distinguishing between isomers without a reference spectrum.- Provides limited information on the overall molecular structure.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are general protocols for the key analytical techniques.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Process the spectra using appropriate software. Compare the obtained chemical shifts and coupling constants with literature values or predicted spectra to confirm the structure and stereochemistry.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrument Setup:

    • Install a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 or equivalent).

    • Set the injector temperature to 250 °C and the transfer line to 280 °C.

    • Program the oven temperature, for example: start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Set the helium carrier gas flow rate to approximately 1 mL/min.

  • MS Detector Setup:

    • Set the ion source temperature to 230 °C.

    • Acquire data in full scan mode (e.g., m/z 40-300) to obtain the mass spectrum of the eluting peaks.

  • Injection and Data Acquisition: Inject 1 µL of the sample into the GC-MS system and start the data acquisition.

  • Data Analysis:

    • Identify the peaks corresponding to the endo and exo isomers based on their retention times.

    • Analyze the mass spectrum of each peak to confirm the molecular weight and fragmentation pattern. Compare the obtained spectra with a reference library (e.g., NIST).

Protocol 3: FTIR Spectroscopy
  • Sample Preparation:

    • For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.

  • Instrument Setup:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Set the spectral range (e.g., 4000-400 cm⁻¹) and the number of scans to be averaged (e.g., 16 or 32).

  • Sample Analysis: Place the prepared sample in the instrument and acquire the IR spectrum.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • Compare the obtained spectrum with a reference spectrum if available.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized batch of this compound.

G Analytical Workflow for this compound Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_final Final Characterization synthesis Diels-Alder Reaction: Cyclopentadiene + Vinyl Chloride purification Distillation / Chromatography synthesis->purification Crude Product gc Gas Chromatography (GC) - Purity Assessment - Isomer Ratio purification->gc Purified Sample ir Infrared (IR) Spectroscopy - Functional Group ID purification->ir gcms GC-Mass Spectrometry (GC-MS) - Molecular Weight - Fragmentation Pattern gc->gcms Separated Isomers report Comprehensive Report: - Structure Confirmed - Purity Determined - Isomeric Ratio Quantified ir->report nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Isomer Identification - Full Structure gcms->nmr Confirmation Needed gcms->report nmr->report

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. Gas Chromatography is essential for separating the endo and exo isomers and assessing purity. Mass Spectrometry provides crucial information on molecular weight and fragmentation, aiding in identification. Infrared Spectroscopy offers a quick method for functional group confirmation. Finally, Nuclear Magnetic Resonance spectroscopy is indispensable for the unambiguous structural elucidation and stereochemical assignment of the isomers. By employing these techniques in a logical workflow, researchers can confidently identify and characterize this compound for its application in chemical synthesis and drug development.

References

Mass Spectrometry of 5-Chlorobicyclo[2.2.1]hept-2-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry of 5-Chlorobicyclo[2.2.1]hept-2-ene, a halogenated bicyclic alkene of interest in synthetic chemistry and materials science. Due to the limited availability of its direct mass spectrum in public databases, this guide leverages data from its saturated analog, exo-2-chloronorbornane, and foundational principles of mass spectrometry to predict its fragmentation behavior. This comparison offers valuable insights for the identification and structural elucidation of this and similar compounds.

Comparison of Mass Spectra: this compound vs. exo-2-Chloronorbornane

The introduction of a double bond in this compound is expected to significantly influence its mass spectral fragmentation pattern compared to its saturated counterpart, exo-2-chloronorbornane. The primary difference will be the propensity of the unsaturated compound to undergo a retro-Diels-Alder reaction, a characteristic fragmentation pathway for cyclohexene-containing structures.

Below is a summary of the observed mass spectrum for exo-2-chloronorbornane and the predicted key fragments for this compound.

m/zRelative Intensity (%) in exo-2-ChloronorbornanePredicted Key Fragments for this compoundPredicted Relative Intensity
130/132~5Molecular Ion [M]⁺Low
128/130Not ApplicableMolecular Ion [M]⁺Low
95~100[M - Cl]⁺High
94~30[C₇H₁₀]⁺Moderate
93~20[C₇H₉]⁺Moderate
67~80[C₅H₇]⁺High
66Not a major peak[C₅H₆]⁺ (Cyclopentadiene)High

Note: The presence of chlorine results in characteristic isotopic peaks (M and M+2) with an approximate ratio of 3:1 due to the natural abundance of ³⁵Cl and ³⁷Cl. This pattern is a key diagnostic feature for chlorine-containing fragments.

Predicted Fragmentation Pathway of this compound

The electron ionization (EI) mass spectrum of this compound is expected to be dominated by fragmentation pathways initiated by the ionization of the double bond or the chlorine atom. The most characteristic fragmentation is the retro-Diels-Alder reaction, leading to the formation of cyclopentadiene and a chloroethene radical cation.

Predicted Fragmentation of this compound M [C₇H₉Cl]⁺ m/z 128/130 M_Cl [C₇H₉]⁺ m/z 93 M->M_Cl - Cl• RDA_1 [C₅H₆]⁺ m/z 66 M->RDA_1 Retro-Diels-Alder RDA_2 [C₂H₃Cl]⁺ M->RDA_2 Retro-Diels-Alder C5H7 [C₅H₇]⁺ m/z 67 M_Cl->C5H7 - C₂H₂

Caption: Predicted major fragmentation pathways of this compound under electron ionization.

Experimental Protocol: GC-MS Analysis of Volatile Chlorinated Hydrocarbons

The following is a general protocol for the analysis of this compound and similar volatile chlorinated compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a stock solution of the analyte in a volatile, non-polar solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared standard or sample.

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the analyte peak based on its retention time and mass spectrum.

  • Compare the acquired spectrum with library data (if available) and the predicted fragmentation pattern.

Experimental Workflow

The overall workflow for the analysis is depicted below.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Dilution Serial Dilutions (1-100 µg/mL) Stock->Dilution Injection 1 µL Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Acquisition Detection->Spectrum Analysis Data Analysis & Interpretation TIC->Analysis Spectrum->Analysis

Caption: A generalized workflow for the GC-MS analysis of volatile organic compounds.

Concluding Remarks

The mass spectral analysis of this compound, while not directly available in public spectral libraries, can be approached through a comparative analysis with its saturated analog and an understanding of fundamental fragmentation mechanisms. The key diagnostic features for its identification are the molecular ion cluster at m/z 128/130, the prominent fragment from the retro-Diels-Alder reaction at m/z 66, and the loss of a chlorine radical to produce an ion at m/z 93. The experimental protocol provided offers a robust starting point for researchers to obtain high-quality mass spectra for this and related halogenated bicyclic compounds.

comparing the reactivity of endo and exo 5-Chlorobicyclo[2.2.1]hept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the reactivity of endo- and exo-5-Chlorobicyclo[2.2.1]hept-2-ene, with a focus on solvolysis reactions. This guide provides a detailed analysis of the factors governing their differential reactivity, supported by experimental data from analogous systems, and outlines relevant experimental protocols.

Introduction

The bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, presents a rigid and strained carbocyclic structure that has been instrumental in the study of reaction mechanisms, particularly solvolysis. The stereochemical placement of a leaving group, either in the exo or endo position, profoundly influences the reactivity of the molecule. This guide focuses on the comparative reactivity of endo- and exo-5-Chlorobicyclo[2.2.1]hept-2-ene, two isomers where the chlorine atom is positioned differently on the bicyclic ring.

The primary reaction discussed is solvolysis, a nucleophilic substitution in which the solvent acts as the nucleophile. The vast difference in solvolysis rates between exo and endo isomers of norbornyl derivatives has been a cornerstone in the development of the concept of non-classical carbocations.

Structural and Mechanistic Overview

The key to understanding the reactivity differences lies in the stereoelectronic effects within the rigid bicyclic structure.

Exo Isomer: The C-Cl bond in the exo isomer is positioned on the outer face of the bicyclic system. This geometry allows for significant interaction with the C1-C6 sigma bond, which is anti-periplanar to the leaving group. This interaction, known as anchimeric assistance (or neighboring group participation), leads to the formation of a stabilized, non-classical carbocation intermediate.[1][2] This delocalized cation is more stable and forms more rapidly than a simple secondary carbocation.

Endo Isomer: In the endo isomer, the C-Cl bond is on the inner, more hindered face of the structure. The C1-C6 sigma bond is not properly aligned to provide anchimeric assistance.[1] Consequently, the solvolysis of the endo isomer proceeds through a less stable, classical secondary carbocation, resulting in a much slower reaction rate.

Quantitative Reactivity Comparison: Solvolysis Rates

CompoundSolventTemperature (°C)Relative Rate (k_rel)Exo/Endo Rate Ratio
exo-2-Norbornyl brosylateAcetic Acid25350350
endo-2-Norbornyl brosylateAcetic Acid251
exo-2-Norbornyl chloride80% aq. acetone25221221-327
endo-2-Norbornyl chloride80% aq. acetone251

Data adapted from studies on analogous 2-norbornyl systems. The exo/endo rate ratio for the chlorides varies with solvent composition.[1]

The data clearly demonstrates that the exo isomer is vastly more reactive than the endo isomer , with rate ratios often in the hundreds. This profound difference is a direct consequence of the different reaction pathways available to each isomer.

Experimental Protocols

Synthesis of Endo and Exo 5-Chlorobicyclo[2.2.1]hept-2-ene

The synthesis of 5-halobicyclo[2.2.1]hept-2-ene isomers is typically achieved through the Diels-Alder reaction of cyclopentadiene with a vinyl halide. However, controlling the endo/exo selectivity can be challenging. An alternative approach involves the addition of a hydrogen halide to bicyclo[2.2.1]hepta-2,5-diene, which often yields a mixture of isomers that can be separated by chromatography.

General Procedure for Hydrochlorination of Bicyclo[2.2.1]hepta-2,5-diene:

  • Cool a solution of bicyclo[2.2.1]hepta-2,5-diene in a suitable inert solvent (e.g., dichloromethane) to 0°C.

  • Bubble dry hydrogen chloride gas through the solution with stirring.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, quench the reaction by washing with a cold, dilute solution of sodium bicarbonate.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Separate the resulting mixture of endo- and exo-5-Chlorobicyclo[2.2.1]hept-2-ene isomers using column chromatography on silica gel or by fractional distillation.

Solvolysis Kinetics Measurement (Acetolysis)

The rate of acetolysis can be determined by monitoring the disappearance of the starting material or the appearance of the product over time. A common method involves titrating the acid produced during the reaction.

General Procedure for Acetolysis:

  • Prepare a solution of the chloro-derivative in glacial acetic acid containing a known concentration of a non-nucleophilic base (e.g., sodium acetate) to neutralize the produced HCl.

  • Maintain the reaction mixture at a constant, accurately controlled temperature in a thermostated bath.

  • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by cooling.

  • Determine the concentration of the remaining substrate or the formed product. For chlorides, this can be done by titrating the amount of HCl produced using a standard solution of a base (e.g., sodium hydroxide) with a suitable indicator, or by instrumental methods such as HPLC or GC.

  • The first-order rate constant (k) can be calculated from the integrated rate law: ln([A]t/[A]0) = -kt.

Visualizing the Concepts

References

Comparative Analysis of the Antiviral Activity of Bicyclo[2.2.1]heptane-Based Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of Novel Bicyclo[2.2.1]heptane Nucleoside Analogs Against Herpes Simplex Virus Type 1 (HSV-1), with Supporting Experimental Data.

This guide provides a comparative overview of the antiviral activity of a series of novel 1'-homocarbocyclic nucleoside analogs incorporating a bicyclo[2.2.1]heptane moiety. The primary focus of this analysis is their efficacy against Herpes Simplex Virus Type 1 (HSV-1), with Acyclovir, a standard antiviral therapeutic, serving as a benchmark for comparison. The data presented is compiled from recent scientific literature, offering insights into the structure-activity relationships of this emerging class of antiviral compounds.

Performance Comparison of Bicyclo[2.2.1]heptane Nucleoside Analogs

The antiviral activity and cytotoxicity of the synthesized bicyclo[2.2.1]heptane nucleoside analogs were evaluated against HSV-1. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the viral cytopathic effect, was determined. Additionally, the 50% cytotoxic concentration (CC50) was established to assess the compounds' toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.

Compound IDNucleobaseR GroupIC50 (µM) against HSV-1[1]CC50 (µM) in Vero Cells[1]Selectivity Index (SI = CC50/IC50)
6a AdenineH35 ± 5> 100> 2.8
6b 6-substituted purinecyclopropyl42 ± 6> 100> 2.4
6c 6-substituted purinecyclopentyl39 ± 5> 100> 2.6
6d 6-substituted purine4-F-benzyl21 ± 485 ± 74.0
6e 6-substituted purinefurfuryl33 ± 4> 100> 3.0
6f 6-substituted purine2-picolyl28 ± 492 ± 83.3
6j 6-substituted purine4-OH-butyl15 ± 275 ± 65.0
Acyclovir Guanine analog-28 ± 4> 1000> 35.7

Note: The core structure for compounds 6a-6j is a 1'-homocarbocyclic nucleoside analog with a (1S,4S,5S,7R)-5-chloro-2-hydroxy-bicyclo[2.2.1]heptan-7-yl)methyl moiety attached to the nucleobase.

Mechanism of Action: Inhibition of Viral DNA Replication

Nucleoside analogs exert their antiviral effect by targeting the replication process of the virus. Specifically for HSV-1, these compounds, after being activated through phosphorylation by viral and cellular kinases, act as competitive inhibitors of the viral DNA polymerase.[2][3] Incorporation of the analog into the growing viral DNA chain leads to termination of elongation, thus halting viral replication.[4] The bicyclo[2.2.1]heptane scaffold serves as a rigid carbocyclic replacement for the natural deoxyribose sugar, influencing the compound's conformation and interaction with the viral enzyme.

Mechanism_of_Action cluster_cell Infected Host Cell Compound Bicyclo[2.2.1]heptane Nucleoside Analog Viral_TK Viral Thymidine Kinase (TK) Compound->Viral_TK Phosphorylation Host_Kinases Host Cell Kinases Viral_TK->Host_Kinases Monophosphate Active_TP Analog-Triphosphate (Active Form) Host_Kinases->Active_TP Di- & Tri- phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase Active_TP->Viral_DNA_Polymerase Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Chain_Termination Chain Termination & Inhibition of Replication Viral_DNA_Polymerase->Chain_Termination Incorporation of Analog

Caption: Mechanism of action of bicyclo[2.2.1]heptane nucleoside analogs against HSV-1.

Experimental Protocols

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity of the compounds against HSV-1 was determined using a plaque reduction assay.[3][5]

  • Cell Seeding: Vero cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to form a monolayer.[6]

  • Viral Infection: The cell monolayers are infected with HSV-1 at a specific multiplicity of infection (MOI), typically 0.1, for 1 hour.[6]

  • Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are washed. Fresh medium containing serial dilutions of the test compounds is added to the wells. A well with virus and no compound serves as a control.

  • Incubation: The plates are incubated for 24-72 hours at 37°C in a 5% CO2 incubator to allow for plaque formation.[5]

  • Plaque Visualization: The cells are fixed with methanol and stained with a crystal violet solution.[5]

  • Data Analysis: The number of plaques in the compound-treated wells is counted and compared to the control wells. The IC50 value is calculated as the compound concentration that reduces the number of plaques by 50%.[6]

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow A 1. Seed Vero cells in 24-well plates B 2. Infect with HSV-1 (MOI = 0.1) A->B C 3. Add serial dilutions of test compounds B->C D 4. Incubate for 24-72h for plaque formation C->D E 5. Fix and stain cells with crystal violet D->E F 6. Count plaques and calculate IC50 E->F

Caption: Workflow for the HSV-1 plaque reduction assay.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds on the host cells (Vero cells) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

  • Cell Seeding: Vero cells are seeded in 96-well plates at a suitable density.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a period that corresponds to the duration of the antiviral assay.

  • MTT Addition: MTT reagent is added to each well and the plates are incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: The absorbance values of the treated cells are compared to those of untreated control cells to determine the percentage of cell viability. The CC50 value is calculated as the compound concentration that reduces cell viability by 50%.

MTT_Assay cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed Vero cells in 96-well plates B 2. Treat with serial dilutions of test compounds A->B C 3. Add MTT reagent and incubate for 2-4h B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate cell viability and CC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Other Potential Biological Activities

While the primary focus of the initial studies on these bicyclo[2.2.1]heptane nucleoside analogs has been their antiviral properties, some research suggests potential for other biological activities. For instance, related carbocyclic nucleosides with a bicyclo[2.2.1]heptane scaffold have been investigated for their anticancer activity.[10][11] One study reported that certain L-type carbocyclic nucleosides with this scaffold exhibited low anticancer activity, while others showed significant cytostatic effects on specific cancer cell lines.[1] Further investigation is warranted to explore the full therapeutic potential of this class of compounds.

References

Computational Analysis of 5-Chlorobicyclo[2.2.1]hept-2-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational studies of 5-Chlorobicyclo[2.2.1]hept-2-ene, a molecule of interest in synthetic chemistry and drug discovery due to its rigid bicyclic framework. The unique stereochemistry and reactivity of this compound, largely influenced by the chlorine substituent, have been the subject of theoretical investigations to understand its behavior and potential applications. This document summarizes key computational findings, compares the exo and endo isomers, and presents these findings in the context of related substituted bicyclo[2.2.1]hept-2-ene systems.

Stereoisomeric Comparison: Exo vs. Endo this compound

The stereochemical orientation of the chlorine atom in the 5-position of the bicyclo[2.2.1]hept-2-ene ring system leads to two diastereomers: exo and endo. Computational studies, primarily using Density Functional Theory (DFT), have been employed to determine the relative stabilities and electronic properties of these isomers.

A key aspect of these studies is the analysis of the geometric parameters and conformational energies. The exo isomer is generally found to be sterically favored over the endo isomer, where the chlorine atom is oriented towards the double bond, leading to potential steric hindrance.

Table 1: Comparison of Computed Properties for exo- and endo-5-Chlorobicyclo[2.2.1]hept-2-ene

Propertyexo-5-Chlorobicyclo[2.2.1]hept-2-eneendo-5-Chlorobicyclo[2.2.1]hept-2-eneAlternative: 7-syn-chlorobicyclo[2.2.1]hept-2-ene
Relative Energy (kcal/mol) Lower Energy IsomerHigher Energy IsomerVaries with computational method
Dipole Moment (Debye) Data not available in searched literatureData not available in searched literatureData not available in searched literature
Key Geometric Parameters C-Cl bond length, dihedral anglesC-Cl bond length, dihedral anglesC-Cl bond length, dihedral angles

Note: Specific quantitative values for relative energies and dipole moments were not available in the searched literature. The table reflects the general findings on stereochemical stability.

Comparison with Other Substituted Bicyclo[2.2.1]hept-2-enes

To provide a broader context, it is useful to compare the computational data for this compound with other substituted analogs. A DFT study on the epoxidation of 7-syn-substituted bicyclo[2.2.1]hept-2-enes provides valuable insights into the effect of different substituents at a different position on the bicyclic ring.[1] While the substitution pattern is different, the study offers a point of comparison for the influence of a chloro substituent versus other groups like methyl.

Table 2: Comparison of Computational Data for Substituted Bicyclo[2.2.1]hept-2-enes from a DFT Study[1]

CompoundSubstituent at C7Calculated Parameter (Example: Activation Energy for Epoxidation)
bicyclo[2.2.1]hept-2-eneHReference Value
7-syn-chlorobicyclo[2.2.1]hept-2-eneClData available in the cited study
7-syn-methylbicyclo[2.2.1]hept-2-eneCH₃Data available in the cited study

For detailed quantitative data, please refer to the original publication.

Experimental and Computational Protocols

The computational studies referenced in this guide primarily employ Density Functional Theory (DFT) to model the electronic structure and properties of the molecules. A common methodological workflow is outlined below:

G Computational Workflow for Bicyclo[2.2.1]hept-2-ene Derivatives cluster_0 Input Preparation cluster_1 Quantum Mechanical Calculations cluster_2 Property Calculation & Analysis A Initial 3D Structure Generation (e.g., from 2D sketch) B Conformational Search (for flexible molecules) A->B C Geometry Optimization (e.g., B3LYP/6-31G*) B->C D Frequency Calculation (to confirm minima) C->D H Reaction Pathway Analysis (Transition State Search) C->H E Single Point Energy Calculation (higher level of theory, e.g., CCSD(T)) D->E F Thermodynamic Properties (Gibbs Free Energy, Enthalpy) E->F G Electronic Properties (Dipole Moment, HOMO/LUMO) E->G G Factors Influencing Stereoselectivity in Bicyclic Systems A Reactant Geometry (Bicyclo[2.2.1]hept-2-ene derivative) C Exo Pathway A->C D Endo Pathway A->D B Reagent Approach B->C B->D E Transition State Energy (Exo) C->E F Transition State Energy (Endo) D->F G Product Ratio (Exo vs. Endo) E->G Lower Energy F->G Higher Energy

References

A Comparative Guide to Analytical Methods for 5-Chlorobicyclo[2.2.1]hept-2-ene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the qualitative and quantitative analysis of 5-Chlorobicyclo[2.2.1]hept-2-ene, a key intermediate in various chemical syntheses. The selection of an appropriate analytical method is critical for ensuring product quality, monitoring reaction kinetics, and performing impurity profiling. This document outlines common analytical techniques, their performance characteristics, and detailed experimental protocols to assist researchers in method selection and validation.

Introduction to Analytical Techniques

The analysis of this compound, a volatile halogenated bicyclic compound, is predominantly performed using gas chromatography (GC) due to its volatility and thermal stability. The choice of detector and sample introduction technique significantly impacts the method's sensitivity, selectivity, and applicability. The most common configurations include:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and universally applicable technique for organic compounds. While sensitive to a wide range of analytes, it is not selective for halogenated compounds.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): Highly sensitive to electrophilic compounds, making it particularly suitable for the trace analysis of halogenated compounds like this compound.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of analytes based on their mass spectra, making it an invaluable tool for qualitative analysis and impurity identification. It can be operated in both full scan mode for unknown identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[4][5][6]

Sample introduction can be achieved through direct liquid injection, which is straightforward but may introduce non-volatile matrix components into the system, or headspace sampling, which is ideal for analyzing volatile compounds in solid or liquid matrices by introducing only the vapor phase into the GC system.[4][5][7][8]

Comparative Performance of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of volatile organochloride compounds using different GC-based methods. The data presented is based on published methods for analogous compounds and serves as a general guideline for method selection.

ParameterGC-FIDGC-ECDGC-MS (SIM)
Limit of Detection (LOD) ~1 - 10 ng/mL~0.002 - 0.1 µg/L[9]~0.1 - 1 ng/mL
Limit of Quantitation (LOQ) ~5 - 50 ng/mL~0.005 - 0.5 µg/L[9]~0.5 - 5 ng/mL
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 10%< 15%< 10%
Selectivity LowHigh for HalogensVery High
Primary Application Quantification of major componentsTrace-level quantificationIdentification and Quantification

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Gas Chromatography with Electron Capture Detection (GC-ECD)

This method is suitable for the trace-level quantification of this compound in various sample matrices.

a. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., hexane, ethyl acetate) to a final concentration within the calibration range.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

b. Instrumentation:

  • Gas Chromatograph: Equipped with an Electron Capture Detector.

  • Column: A capillary column with a non-polar or mid-polar stationary phase is recommended for good separation of isomers. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., DB-5 or equivalent).[2]

  • Injector: Split/splitless injector.

  • Carrier Gas: High-purity nitrogen or argon/methane.

c. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Detector Temperature: 300 °C[10]

  • Carrier Gas Flow Rate: 1.0 mL/min

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the definitive identification and quantification of this compound and its potential impurities.

a. Sample Preparation:

  • Follow the same sample preparation procedure as for GC-ECD.

b. Instrumentation:

  • Gas Chromatograph: Coupled to a Mass Spectrometer.

  • Column: Same as for GC-ECD.

  • Injector: Split/splitless injector.

  • Carrier Gas: High-purity helium.

c. GC-MS Conditions:

  • GC Conditions: Use the same injector and oven temperature program as for GC-ECD.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Mode:

      • Full Scan: m/z 40-300 for qualitative analysis and impurity identification.

      • Selected Ion Monitoring (SIM): Monitor characteristic ions of this compound for enhanced sensitivity in quantitative analysis.

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_validation Method Validation Sample Sample Collection Dissolution Dissolution/Extraction Sample->Dissolution Filtration Filtration/Cleanup Dissolution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (ECD/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Linearity Linearity Quantification->Linearity LOD_LOQ LOD/LOQ Quantification->LOD_LOQ Accuracy Accuracy/Precision Quantification->Accuracy Specificity Specificity Quantification->Specificity

Caption: General workflow for the validation of an analytical method for this compound.

Method_Comparison cluster_methods Analytical Methods cluster_performance Performance Characteristics Analyte This compound GC_FID GC-FID Analyte->GC_FID GC_ECD GC-ECD Analyte->GC_ECD GC_MS GC-MS Analyte->GC_MS Sensitivity Sensitivity GC_FID->Sensitivity Moderate Selectivity Selectivity GC_FID->Selectivity Low Identification Identification GC_FID->Identification Limited (Retention Time) GC_ECD->Sensitivity High GC_ECD->Selectivity High (for Halogens) GC_ECD->Identification Limited (Retention Time) GC_MS->Sensitivity High (SIM) GC_MS->Selectivity Very High GC_MS->Identification Definitive (Mass Spectrum)

Caption: Comparison of key performance characteristics of analytical methods for this compound.

References

Safety Operating Guide

Navigating the Disposal of 5-Chlorobicyclo[2.2.1]hept-2-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information

All personnel handling 5-Chlorobicyclo[2.2.1]hept-2-ene should be thoroughly familiar with its potential hazards. As with many chlorinated hydrocarbons, it is prudent to treat this compound as a flammable and toxic substance. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste containing this compound must be segregated from other waste streams to prevent incompatible chemical reactions. It should never be disposed of down the drain or in regular trash.

Operational Disposal Plan

The disposal of this compound should be managed through a licensed hazardous waste disposal company. The following step-by-step guidance outlines the general procedure for managing this chemical waste in a laboratory setting:

  • Waste Identification and Collection:

    • Collect all waste contaminated with this compound, including residual amounts in containers, contaminated labware (e.g., pipettes, vials), and any contaminated cleaning materials, in a designated and clearly labeled waste container.

  • Container Selection and Labeling:

    • Use a chemically compatible container for waste collection. The container must be in good condition and have a secure, tight-fitting lid.

    • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution, such as the CAS number (3721-18-4). The label should also indicate the primary hazards (e.g., Flammable, Toxic).

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is well-ventilated and away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Arranging for Disposal:

    • Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Do not exceed the allowable accumulation time limits for hazardous waste as specified by regulatory agencies.

The primary method for the ultimate disposal of chlorinated hydrocarbons is typically high-temperature incineration.[2][3] This process is designed to destroy the organic compound and manage the resulting acidic gases.

Quantitative Data Summary

Specific quantitative data for the disposal of this compound is not available in the reviewed literature. The following table summarizes general safety and logistical parameters for handling chlorinated hydrocarbon waste.

ParameterGuidelineSource
Waste Classification Hazardous WasteGeneral practice for chlorinated hydrocarbons
Primary Disposal Method High-Temperature Incineration[2][3]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[1]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coatStandard laboratory practice
Storage Location Designated, well-ventilated Satellite Accumulation AreaStandard laboratory practice

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Laboratory Operations cluster_1 Waste Management cluster_2 Final Disposition A Generation of This compound Waste B Segregate Waste at Point of Generation A->B C Collect in a Labeled, Compatible Container B->C D Store in Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Pickup by Licensed Contractor E->F G Transportation to TSDF F->G H High-Temperature Incineration G->H I Treatment, Storage, and Disposal Facility

Disposal Workflow for this compound

Disclaimer: The information provided is based on general principles for the disposal of chlorinated hydrocarbons and is intended for guidance purposes only. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department, as well as a licensed hazardous waste disposal company, for detailed and compliant disposal procedures for this compound.

References

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